molecular formula C4H6N4 B152227 Pyridazine-3,4-diamine CAS No. 61070-98-2

Pyridazine-3,4-diamine

Cat. No.: B152227
CAS No.: 61070-98-2
M. Wt: 110.12 g/mol
InChI Key: BXFLYXZXQZSHOZ-UHFFFAOYSA-N
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Description

Pyridazine-3,4-diamine, also known as this compound, is a useful research compound. Its molecular formula is C4H6N4 and its molecular weight is 110.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pyridazine-3,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4/c5-3-1-2-7-8-4(3)6/h1-2H,(H2,5,7)(H2,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXFLYXZXQZSHOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=NC(=C1N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80423339
Record name pyridazine-3,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80423339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61070-98-2
Record name pyridazine-3,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80423339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Pyridazine-3,4-diamine: A Technical Overview of Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the chemical properties and structure of Pyridazine-3,4-diamine. Due to the limited availability of direct experimental data in peer-reviewed literature, this document combines reported information for structurally related compounds with theoretical predictions to offer a robust profile of this molecule.

Chemical Structure and Identification

This compound is a heterocyclic aromatic compound. Its structure consists of a pyridazine ring substituted with two amino groups at the C3 and C4 positions.

dot graph "Chemical_Structure" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=plaintext, fontname="Helvetica", fontsize=12, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10];

} Caption: Chemical structure of this compound.

Table 1: Compound Identification

IdentifierValue
IUPAC Name This compound
CAS Number 17972-36-2
Molecular Formula C₄H₆N₄
Molecular Weight 110.12 g/mol
Canonical SMILES C1=CC(=C(N=N1)N)N
InChI InChI=1S/C4H6N4/c5-3-1-7-8-2-4(3)6/h1-2H,(H2,5,7)(H2,6,8)
InChIKey CYCNSKOONFXROI-UHFFFAOYSA-N

Physicochemical Properties

Table 2: Estimated Physicochemical Properties

PropertyEstimated ValueNotes
Melting Point >200 °CBased on related diaminopyridazines which are typically high-melting solids.
Boiling Point Decomposes before boilingExpected for a compound with multiple hydrogen bonding groups.
pKa (most basic) 4-6The amino groups increase the basicity compared to pyridazine (pKa ≈ 2.24). The exact value depends on which nitrogen is protonated.[1][2]
Solubility Soluble in water and polar organic solvents (e.g., ethanol, DMSO).The presence of two amino groups and the pyridazine nitrogens allows for significant hydrogen bonding with polar solvents. Lower aliphatic amines are generally soluble in water.
Appearance Expected to be a crystalline solid, possibly off-white to yellow.Based on the appearance of similar aromatic diamines.

Spectral Data (Predicted)

While specific spectra for this compound are not available in the searched literature, the expected spectral characteristics can be predicted based on its structure.

Table 3: Predicted Spectral Data

TechniqueExpected Features
¹H NMR - Two signals in the aromatic region for the pyridazine ring protons. - Two broad signals for the non-equivalent amino group protons, which would be exchangeable with D₂O.
¹³C NMR - Four signals for the four carbon atoms of the pyridazine ring. The carbons attached to the amino groups would be shifted downfield.
IR Spectroscopy - N-H stretching vibrations for the primary amine groups in the region of 3300-3500 cm⁻¹. - C=C and C=N stretching vibrations in the aromatic region (1400-1600 cm⁻¹). - N-H bending vibrations around 1600 cm⁻¹.
Mass Spectrometry - A molecular ion peak (M⁺) at m/z = 110.12. - Fragmentation patterns involving the loss of ammonia (NH₃) and hydrogen cyanide (HCN).

Synthesis

dot digraph "Synthesis_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=10, color="#34A853"];

} Caption: Proposed synthesis of this compound.

Experimental Protocol (Representative)

The following is a representative, generalized protocol for the amination of a dichloropyradazine. Note: This is a theoretical procedure and should be adapted and optimized with appropriate safety precautions in a laboratory setting.

Objective: To synthesize this compound from 3,4-dichloropyridazine.

Materials:

  • 3,4-dichloropyridazine

  • Aqueous ammonia (concentrated) or liquid ammonia

  • A suitable solvent (e.g., ethanol, dioxane) if not using neat ammonia

  • Sealed reaction vessel (e.g., autoclave or high-pressure reaction tube)

Procedure:

  • In a high-pressure reaction vessel, place 3,4-dichloropyridazine.

  • Add an excess of concentrated aqueous ammonia or carefully condense liquid ammonia into the vessel at low temperature.

  • Seal the vessel securely.

  • Heat the reaction mixture to a temperature typically in the range of 150-200 °C. The optimal temperature and reaction time will need to be determined experimentally.

  • Maintain the reaction at this temperature with stirring for several hours. Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS) if possible.

  • After the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure.

  • Transfer the reaction mixture to a flask and remove the volatile components (ammonia, solvent) under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent or by column chromatography.

Characterization: The final product should be characterized using standard analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its identity and purity.

Logical Relationships and Experimental Workflow

The development and characterization of this compound would follow a logical workflow from synthesis to final analysis.

dot digraph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=10, color="#34A853"];

} Caption: Logical workflow for the synthesis and characterization.

Conclusion

This compound is a molecule of interest with potential applications in medicinal chemistry and materials science. While detailed experimental data is sparse in the current literature, this guide provides a foundational understanding of its structure, predicted properties, and a plausible synthetic route. Further experimental investigation is necessary to fully characterize this compound and explore its potential applications.

References

Synthesis of Pyridazine-3,4-diamine from starting materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a proposed synthetic pathway for pyridazine-3,4-diamine, a molecule of interest for various applications in medicinal chemistry and materials science. Due to the limited availability of direct synthetic routes in peer-reviewed literature, this document provides a comprehensive, two-stage approach. The first stage details the synthesis of the key intermediate, 3,4-dichloropyridazine, based on a patented method. The second stage proposes a detailed protocol for the subsequent di-amination to yield the target compound. This guide includes detailed experimental procedures, quantitative data presented in tabular format, and logical workflow diagrams to aid in the practical execution of this synthesis.

Introduction

Pyridazine and its derivatives are a class of heterocyclic compounds that have garnered significant attention in the field of drug discovery due to their diverse pharmacological activities. The arrangement of the two adjacent nitrogen atoms in the six-membered ring imparts unique electronic properties that make them valuable scaffolds for the design of novel therapeutic agents. While many substituted pyridazines are well-documented, the synthesis of this compound is not prominently described in the scientific literature. This guide aims to fill this gap by providing a plausible and detailed synthetic route.

The proposed synthesis commences with the preparation of 3,4-dichloropyridazine, a crucial precursor. A multi-step synthesis for this intermediate has been outlined in patent literature, which involves the reaction of a starting compound with hydrazine hydrate, followed by oxidation and chlorination. The subsequent and final step to obtain this compound is a nucleophilic aromatic substitution, replacing the chloro groups with amino moieties.

Proposed Synthetic Pathway

The overall proposed synthetic pathway is a multi-step process commencing from a commercially available starting material to yield 3,4-dichloropyridazine, which is then converted to this compound.

Synthesis_Pathway cluster_0 Stage 1: Synthesis of 3,4-Dichloropyridazine cluster_1 Stage 2: Proposed Synthesis of this compound Compound_1 Compound 1 Compound_2 Compound 2 Compound_1->Compound_2 Hydrazine Hydrate, Acetonitrile, 25-30°C, 6h Compound_3 Compound 3 Compound_2->Compound_3 MnO2, Tetrahydrofuran, 25°C, 8h 3_4_Dichloropyridazine 3,4-Dichloropyridazine Compound_3->3_4_Dichloropyridazine POCl3, Isopropanol, 80°C, 3h Pyridazine_3_4_diamine This compound 3_4_Dichloropyridazine_ref 3,4-Dichloropyridazine 3_4_Dichloropyridazine_ref->Pyridazine_3_4_diamine Aqueous Ammonia, High Temperature, High Pressure

Figure 1: Proposed overall synthetic pathway for this compound.

Experimental Protocols

Stage 1: Synthesis of 3,4-Dichloropyridazine

This stage is based on the method described in patent CN104211644A and is presented here as a guideline.[1]

Step 1: Synthesis of Compound 2

  • Reaction: To a solution of Compound 1 in acetonitrile, add hydrazine hydrate.

  • Procedure: In a well-ventilated fume hood, dissolve Compound 1 in acetonitrile. Slowly add hydrazine hydrate (80% solution) to the reaction mixture. Stir the reaction at 25-30°C for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, filter the reaction mixture. The resulting solid is washed with ethyl acetate and dried to yield Compound 2.

  • Quantitative Data:

Reactant/ProductMolar RatioTemperatureTimeSolventYield
Compound 1125-30°C6hAcetonitrile~92%
Hydrazine Hydrate1.1
Compound 2

Step 2: Synthesis of Compound 3

  • Reaction: Oxidation of Compound 2 using manganese dioxide (MnO₂).

  • Procedure: Suspend Compound 2 in tetrahydrofuran (THF). Add manganese dioxide in portions to the suspension. Stir the mixture vigorously at 25°C for 8 hours. Monitor the reaction by TLC. After the reaction is complete, filter the mixture to remove the manganese dioxide. The filtrate is concentrated under reduced pressure to yield Compound 3.

  • Quantitative Data:

Reactant/ProductMolar RatioTemperatureTimeSolventYield
Compound 2125°C8hTetrahydrofuranHigh
MnO₂4
Compound 3

Step 3: Synthesis of 3,4-Dichloropyridazine (4)

  • Reaction: Chlorination of Compound 3 using phosphorus oxychloride (POCl₃).

  • Procedure: To a solution of Compound 3 in isopropanol, add phosphorus oxychloride. Heat the reaction mixture to reflux at 80°C for 3 hours. Monitor the reaction by TLC. After completion, cool the reaction mixture to room temperature and carefully pour it into ice water. Neutralize the solution with sodium bicarbonate to a pH of 7-8. Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography.

  • Quantitative Data:

Reactant/ProductMolar RatioTemperatureTimeSolventYield
Compound 3180°C (reflux)3hIsopropanol~64%
POCl₃2.5
3,4-Dichloropyridazine
Stage 2: Proposed Synthesis of this compound

This proposed method is based on general procedures for the amination of chloro-heterocyclic compounds.

  • Reaction: Nucleophilic aromatic substitution of 3,4-dichloropyridazine with ammonia.

  • Proposed Procedure: In a high-pressure reaction vessel, place 3,4-dichloropyridazine and a significant excess of concentrated aqueous ammonia (e.g., 28-30%). The use of a sealed vessel is necessary to reach the required temperature and pressure to facilitate the substitution. Heat the vessel to a temperature in the range of 120-150°C for 12-24 hours. The optimal temperature and reaction time will need to be determined empirically. After cooling the vessel to room temperature, the reaction mixture is transferred to a round-bottom flask. The excess ammonia and water are removed under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography.

  • Considerations:

    • Safety: This reaction should be carried out with extreme caution in a properly functioning high-pressure reactor due to the high temperatures and pressures involved.

    • Side Products: Mono-aminated products and other byproducts may form. Purification by chromatography is likely to be necessary.

    • Alternative Reagents: Other ammonia sources, such as a solution of ammonia in an organic solvent (e.g., methanol or dioxane) or the use of a copper catalyst, could be explored to optimize the reaction conditions.

Data Presentation

Table 1: Summary of Reactants and Products

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Role
3,4-Dichloropyridazine3,4-DichloropyridazineC₄H₂Cl₂N₂148.98Intermediate
This compoundthis compoundC₄H₄N₄110.11Target Molecule

Signaling Pathways and Applications

While specific signaling pathways involving this compound are not well-documented, the diaminopyridazine scaffold is a known pharmacophore. Diaminopyridazines have been investigated for their potential as kinase inhibitors, and their ability to form hydrogen bonds makes them attractive for targeting various biological macromolecules. Further research into the biological activity of this compound is warranted.

Signaling_Pathway Pyridazine_3_4_diamine This compound Kinase Kinase Pyridazine_3_4_diamine->Kinase Potential Inhibition Biological_Target Other Biological Target Pyridazine_3_4_diamine->Biological_Target Potential Binding Cellular_Response Modulation of Cellular Response Kinase->Cellular_Response Biological_Target->Cellular_Response

References

Spectroscopic data (NMR, IR, Mass Spec) of Pyridazine-3,4-diamine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyridazine-3,4-diamine is a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. Its structure, featuring a pyridazine core with two amino substituents, suggests a unique electronic and chemical profile. A thorough spectroscopic characterization is fundamental for its unambiguous identification, purity assessment, and for predicting its chemical behavior. This technical guide provides an in-depth overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, based on data from analogous compounds. Detailed experimental protocols for acquiring such data are also presented.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral properties of analogous compounds such as 2,3-diaminopyridine, 3,4-diaminopyridine, and 4-aminopyrimidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the pyridazine ring and the amino groups.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~ 8.0 - 8.2Doublet1HH-6 (Pyridazine ring)
~ 7.0 - 7.2Doublet1HH-5 (Pyridazine ring)
~ 5.0 - 6.0Broad Singlet4H-NH₂

Solvent: DMSO-d₆. Chemical shifts are approximate and can vary based on solvent and experimental conditions.

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule.

Predicted Chemical Shift (δ, ppm) Assignment
~ 150 - 155C-3 (Pyridazine ring)
~ 145 - 150C-4 (Pyridazine ring)
~ 130 - 135C-6 (Pyridazine ring)
~ 115 - 120C-5 (Pyridazine ring)

Solvent: DMSO-d₆. Proton-decoupled spectrum is assumed. Chemical shifts are approximate.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to be characterized by the vibrational modes of the amino groups and the aromatic pyridazine ring.

Predicted Wavenumber (cm⁻¹) Intensity Assignment
3450 - 3300Medium - StrongN-H stretching (asymmetric and symmetric)
1650 - 1600Medium - StrongN-H bending (scissoring)
1600 - 1450MediumC=C and C=N stretching (aromatic ring)
1350 - 1250MediumC-N stretching
900 - 650Medium - StrongN-H wagging

Sample preparation: KBr pellet or ATR.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₄H₆N₄), the expected exact mass is approximately 110.06 g/mol .

m/z (mass-to-charge ratio) Predicted Relative Intensity Assignment
110High[M]⁺ (Molecular ion)
93Medium[M - NH₃]⁺
82Medium[M - N₂]⁺
66Medium[M - HCN - NH₂]⁺

Ionization method: Electron Ionization (EI) or Electrospray Ionization (ESI).

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.

NMR Spectroscopy Protocol

Sample Preparation:

  • Accurately weigh 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a clean, dry NMR tube. The choice of solvent will depend on the solubility of the compound.

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

Instrument Setup:

  • Use a standard 5 mm NMR tube.

  • Insert the sample into the NMR spectrometer.

  • Tune and shim the spectrometer for the specific probe and solvent to achieve optimal magnetic field homogeneity.

¹H NMR Acquisition:

  • Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.

  • Set the spectral width to cover a range of approximately -2 to 12 ppm.

  • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio. A relaxation delay of 1-2 seconds is typically sufficient.

¹³C NMR Acquisition:

  • Acquire a carbon-13 NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.

  • A wider spectral width (e.g., 0-200 ppm) is necessary.

  • Due to the lower natural abundance of ¹³C, a larger number of scans will be required compared to ¹H NMR.

Infrared (IR) Spectroscopy Protocol (ATR Method)

Sample Preparation:

  • Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Clean with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue, then allow it to dry completely.

  • Place a small amount of the solid this compound sample directly onto the center of the ATR crystal.

Data Acquisition:

  • Lower the ATR press arm to apply consistent pressure to the sample, ensuring good contact with the crystal surface.

  • Acquire a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to obtain a high-quality spectrum in the range of 4000-400 cm⁻¹.

  • After the measurement, clean the ATR crystal thoroughly.

Mass Spectrometry Protocol (ESI-MS Method)

Sample Preparation:

  • Prepare a dilute solution of this compound (typically 1-10 µg/mL) in a suitable solvent system, such as a mixture of methanol and water, often with a small amount of formic acid (e.g., 0.1%) to promote protonation for positive ion mode.[1]

  • Ensure the sample is fully dissolved.

Data Acquisition:

  • Infuse the sample solution into the electrospray ionization (ESI) source of the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.[2]

  • Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.[3][4]

  • Use a heated drying gas (typically nitrogen) to facilitate solvent evaporation from the droplets.[4]

  • Acquire the mass spectrum in the desired mass range (e.g., m/z 50-500). The mass analyzer will separate the resulting gas-phase ions based on their mass-to-charge ratio.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel compound like this compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_data Data Processing & Analysis cluster_interp Structural Elucidation Sample This compound Sample Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Place on ATR Crystal Sample->Prep_IR Prep_MS Prepare Dilute Solution Sample->Prep_MS NMR_Acq NMR Spectrometer (¹H & ¹³C) Prep_NMR->NMR_Acq IR_Acq FT-IR Spectrometer Prep_IR->IR_Acq MS_Acq Mass Spectrometer Prep_MS->MS_Acq NMR_Data NMR Spectra (Chemical Shifts, Coupling) NMR_Acq->NMR_Data IR_Data IR Spectrum (Functional Groups) IR_Acq->IR_Data MS_Data Mass Spectrum (Molecular Weight, Fragmentation) MS_Acq->MS_Data Interpretation Structure Confirmation NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation

Caption: Workflow for Spectroscopic Analysis of this compound.

References

Navigating the Solubility of Pyridazine-3,4-diamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of pyridazine-3,4-diamine, a key heterocyclic building block in medicinal chemistry and materials science. Due to the limited availability of specific quantitative solubility data in published literature, this document focuses on providing a strong theoretical framework, qualitative solubility predictions, and a detailed experimental protocol for researchers to determine solubility in their own laboratory settings.

Introduction to this compound

This compound (C₄H₆N₄) is a polar, aromatic heterocycle containing a 1,2-diazine ring substituted with two amino groups. These functional groups are capable of acting as both hydrogen bond donors and acceptors, a characteristic that fundamentally governs the molecule's solubility profile. The lone pairs on the ring nitrogen atoms and the amino groups make the molecule basic and highly interactive with protic solvents.

It is critical to distinguish this compound from its isomer, 3,4-diaminopyridine. The pyridazine core contains two adjacent nitrogen atoms within the aromatic ring, which significantly influences its electronic properties and intermolecular interactions compared to the single ring nitrogen in a pyridine scaffold. This guide is focused exclusively on the pyridazine derivative.

Solubility Profile

Precise quantitative solubility data for this compound in a range of common organic solvents is not extensively documented in publicly available literature. However, based on its molecular structure and data from closely related analogs like pyridazine-4,5-diamine, a qualitative solubility profile can be predicted. The primary drivers for its solubility are the high polarity and extensive hydrogen-bonding capabilities conferred by the two amino groups and the ring nitrogens.

Predicted Qualitative Solubility

The expected solubility in common organic solvents is summarized in the table below. These predictions are based on the principle of "like dissolves like," where polar solutes exhibit greater solubility in polar solvents.

Solvent ClassCommon SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolHigh Capable of extensive hydrogen bonding with the amino groups and ring nitrogens of the solute.
Polar Aprotic DMSO, DMF, AcetonitrileHigh to Moderate Strong dipole moments can solvate the polar solute. DMSO and DMF are excellent hydrogen bond acceptors. Solubility in acetonitrile may be lower.[1]
Ethers Tetrahydrofuran (THF), DioxaneLow to Moderate Ethers are moderate hydrogen bond acceptors but lack donor capabilities. Dioxane has been used as a recrystallization solvent for some pyridazine derivatives.[2]
Halogenated Dichloromethane (DCM), ChloroformLow Lower polarity and limited hydrogen bonding capacity make them poor solvents for highly polar, hydrogen-bonding solutes.
Non-polar Aromatic Toluene, BenzeneVery Low Lack of polarity and inability to form hydrogen bonds result in poor solvation of the polar this compound molecule. Benzene has been used for recrystallization of some derivatives, suggesting solubility increases with temperature.[2]
Non-polar Aliphatic Hexane, HeptaneInsoluble Van der Waals forces are insufficient to overcome the strong intermolecular hydrogen bonds of the solute.

Experimental Determination of Solubility

Given the absence of comprehensive data, researchers will often need to determine the solubility of this compound experimentally. The equilibrium shake-flask method is a reliable and widely accepted technique for this purpose.

Detailed Protocol: Equilibrium Shake-Flask Method

Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.

Materials:

  • This compound (solid, high purity)

  • Solvent of interest (analytical grade)

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Glass vials with screw caps

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

  • Preparation: Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that saturation is achieved.

  • Solvent Addition: Accurately pipette a known volume of the desired solvent into the vial.

  • Equilibration: Tightly cap the vial and place it in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Allow the mixture to shake for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the dissolved solid remains constant over time.

  • Phase Separation: After equilibration, remove the vial from the shaker and allow it to stand undisturbed at the same temperature for several hours to allow the excess solid to settle.

  • Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Avoid disturbing the undissolved solid.

  • Filtration: Immediately filter the sample through a syringe filter into a clean, pre-weighed container or volumetric flask. This step is critical to remove any suspended solid particles.

  • Quantification:

    • Gravimetric Method: If the solvent is volatile, the filtered solution can be evaporated to dryness and the mass of the residual solid (the dissolved solute) can be measured.

    • Spectroscopic/Chromatographic Method: Dilute the filtered solution with a known volume of solvent. Analyze the concentration of this compound using a pre-calibrated analytical method such as HPLC-UV or UV-Vis spectroscopy.

  • Calculation: Calculate the solubility using the determined concentration and the volume of the solvent. Express the result in appropriate units (e.g., mg/mL, g/100 mL, or mol/L).

Visualizations

Logical Framework for Solvent Selection

The following diagram illustrates the key molecular interactions that determine the solubility of this compound, providing a logical basis for selecting an appropriate solvent.

Solubility Logic for this compound cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_outcome Result A This compound (Solute) B Key Structural Features A->B C Polar Amino Groups (-NH2) B->C H-Bond Donors & Acceptors D Polar Pyridazine Ring (C4H2N2) B->D H-Bond Acceptors Dipole Moment F High Polarity (e.g., Water, Methanol) C->F Strong H-Bonding G Moderate Polarity (e.g., DMSO, Acetone) C->G Moderate Interactions H Low Polarity (e.g., Toluene, Hexane) C->H Weak Interactions D->F Strong H-Bonding D->G Dipole-Dipole D->H Weak Interactions E Solvent Properties I Solubility Outcome F->I G->I H->I J High Solubility I->J K Low to Insoluble I->K

Caption: Logical diagram of factors influencing this compound solubility.

Experimental Workflow Diagram

The diagram below outlines the sequential steps of the equilibrium shake-flask method for determining solubility.

arrow arrow start Start prep 1. Add excess solid solute to vial start->prep add_solvent 2. Add known volume of solvent prep->add_solvent equilibrate 3. Shake at constant temp (24-72 hours) add_solvent->equilibrate settle 4. Let stand to allow excess solid to settle equilibrate->settle sample 5. Withdraw supernatant with syringe settle->sample filter 6. Filter sample with 0.22 µm syringe filter sample->filter quantify 7. Quantify concentration (e.g., by HPLC-UV) filter->quantify calculate 8. Calculate solubility (e.g., in mg/mL) quantify->calculate end End calculate->end

Caption: Experimental workflow for the shake-flask solubility determination method.

References

The Multifaceted Biological Activities of Pyridazine-3,4-diamine and its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, serves as a privileged scaffold in medicinal chemistry. Among its myriad derivatives, pyridazine-3,4-diamine and its analogs have garnered significant attention for their diverse and potent biological activities. This technical guide provides an in-depth exploration of the pharmacological properties of these compounds, with a focus on their anticancer, antimicrobial, and enzyme-inhibitory effects. Detailed experimental protocols, quantitative biological data, and visual representations of key signaling pathways are presented to facilitate further research and drug development endeavors.

Quantitative Biological Data

The biological efficacy of this compound and its derivatives has been extensively evaluated through a variety of in vitro and in vivo assays. The following tables summarize key quantitative data, offering a comparative overview of the potency of different analogs across various biological targets.

Table 1: Anticancer Activity of Pyridazine Derivatives
CompoundCell LineAssay TypeIC50 (µM)Reference
Compound 5bHCT-116 (Colon Cancer)Cytotoxicity AssayNot specified, but potent[1]
Compound 9eNCI-60 PanelGrowth InhibitionNot specified, but highest inhibition[2]
Bis-pyridazinone IHOP 92 (Non-small cell lung cancer)Cytotoxicity Assay51.45[3]
Pyridazinone-based diarylurea 10lA549/ATCC (Lung Cancer)Cell ViabilityNot specified, but induced G0-G1 arrest[4]
Pyrazole-pyridazine derivative 4HepG-2, HCT-116, MCF-7Antiproliferative AssayNot specified, but promising[5]
Table 2: Antimicrobial Activity of Pyridazine Derivatives
CompoundMicroorganismActivityMIC (µg/mL)Reference
Pyrazolo[3,4-d]pyridazin 7e, 7fGram-negative & Gram-positive bacteria, FungiAntimicrobial0.31 to <0.0024[6]
Pyridazinone Derivative IIIaS. pyogenes, E. coliAntibacterialNot specified, but excellent[7]
Pyridazinone Derivative IIIdAspergillus niger, Candida albicansAntifungalNot specified, but very good[7]
Chloro derivativesE. coli, P. aeruginosa, S. marcescensAntibacterial0.892–3.744[8]
Pyridazinone-based congeners IX(a-c)S. aureus, MRSAAntimicrobial0.5–128[4]
Table 3: Enzyme Inhibitory Activity of Pyridazine Derivatives
CompoundTarget EnzymeInhibitionIC50Reference
Compound 5bVEGFR-292.2% at 10 µMNot specified[1]
Pyridazinone-based congeners IX(a-c)VEGFR-2---60.70–1800 nM[4]
Pyridazinobenzylpiperidine S5MAO-B---0.203 µM[9]
Pyridazinobenzylpiperidine S15MAO-A---3.691 µM[9]
Pyridazinone derivative 4baPDE4B64% at 20 µM251 ± 18 nM[10]
Pyridazine derivative 6bCOX-2---0.18 µM[11]

Signaling Pathways and Mechanisms of Action

Pyridazine derivatives exert their biological effects by modulating various cellular signaling pathways. This section provides a visual representation of key pathways frequently targeted by these compounds, particularly in the context of cancer.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Signaling

Dysregulation of VEGFR-2 signaling is a hallmark of many cancers, as tumors require a blood supply to grow and metastasize.[12] Several pyridazine derivatives have been shown to inhibit VEGFR-2, thereby blocking downstream signaling and inhibiting angiogenesis.[1][4][12]

VEGFR2_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Ras Ras VEGFR2->Ras Activates PKC PKC PLCg->PKC Proliferation Cell Proliferation, Migration, Angiogenesis PKC->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Pyridazine Pyridazine Derivatives Pyridazine->VEGFR2 Inhibits

VEGFR-2 signaling inhibition by pyridazine derivatives.
c-Jun N-terminal Kinase 1 (JNK1) Signaling Pathway

The JNK1 signaling pathway is another critical pathway in cancer progression, involved in cell proliferation, survival, and inflammation. Certain pyridazine derivatives have been designed to target and inhibit JNK1.[2]

JNK1_Signaling Stress Cellular Stress (e.g., UV, Cytokines) MKK47 MKK4/7 Stress->MKK47 Activates JNK1 JNK1 MKK47->JNK1 Phosphorylates cJun c-Jun JNK1->cJun Phosphorylates Apoptosis Apoptosis / Inflammation cJun->Apoptosis Regulates Pyridazine Pyridazine Derivatives Pyridazine->JNK1 Inhibits

JNK1 signaling inhibition by pyridazine derivatives.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide. These protocols are intended as a starting point for researchers evaluating the biological activity of this compound and its derivatives.

Synthesis of Pyridazine Derivatives

A general synthetic scheme for certain pyridazinone derivatives involves the reaction of a benzoyl propionic acid with hydrazine hydrate, followed by reaction with aromatic benzaldehydes in the presence of acetic anhydride.[7]

Synthesis_Workflow cluster_reactants Starting Materials cluster_products Products Benzene Benzene PropionicAcid Benzoyl Propionic Acid Benzene->PropionicAcid SuccinicAnhydride Succinic Anhydride SuccinicAnhydride->PropionicAcid AlCl3 Hydrazine Hydrazine Hydrate Pyridazinone 6-phenyl-2,3,4,5-tetrahydro Pyridazin-3-one Hydrazine->Pyridazinone Benzaldehyde Aromatic Benzaldehydes FinalProduct Pyridazinone Derivatives (IIIa-IIId) Benzaldehyde->FinalProduct Acetic Anhydride PropionicAcid->Pyridazinone Pyridazinone->FinalProduct

General synthesis workflow for pyridazinone derivatives.

Step 1: Synthesis of Benzoyl Propionic Acid Benzene is reacted with succinic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride, to produce benzoyl propionic acid.[7]

Step 2: Synthesis of 6-phenyl-2,3,4,5-tetrahydro Pyridazin-3-one The benzoyl propionic acid obtained from the first step is then reacted with hydrazine hydrate to yield 6-phenyl-2,3,4,5-tetrahydro Pyridazin-3-one.[7]

Step 3: Synthesis of Pyridazinone Derivatives The product from the second step is reacted with various aromatic benzaldehydes in the presence of acetic anhydride to produce the final pyridazinone derivatives.[7]

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Cancer cell lines (e.g., HCT-116, MCF-7)

  • Culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well plates

  • Test compounds (pyridazine derivatives) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[12]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. The final concentration of DMSO should be kept below 0.5% to avoid solvent toxicity.[12] After 24 hours of cell attachment, replace the medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).[12]

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[12]

  • Solubilization: Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100.[12] The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[12]

In Vitro Kinase Inhibitory Assay: VEGFR-2

This assay measures the ability of a compound to inhibit the enzymatic activity of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis.[12]

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP (Adenosine triphosphate)

  • Poly(Glu,Tyr) 4:1 or other suitable substrate

  • Test compounds (pyridazine derivatives) dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare a master mix containing the kinase buffer, ATP, and the substrate at their final desired concentrations.[12]

  • Compound Addition: Add the test compounds at various concentrations to the wells of the microplate. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., Sorafenib).[12]

  • Enzyme Addition: Add the diluted VEGFR-2 enzyme to all wells except the "no enzyme" control wells.[12]

  • Initiation and Incubation: Initiate the kinase reaction by adding the ATP/substrate master mix to all wells. Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and measure the amount of ADP produced (which is proportional to the kinase activity) using a detection reagent like the ADP-Glo™ Kinase Assay kit.[12] This is typically a two-step process:

    • Add the ADP-Glo™ Reagent to deplete the remaining ATP.

    • Add the Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.

  • Luminescence Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Test compounds (pyridazine derivatives) dissolved in a suitable solvent

  • Standard antimicrobial agents (positive controls)

  • Inoculum of the microorganism adjusted to a specific concentration (e.g., 0.5 McFarland standard)

Procedure:

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in the broth medium directly in the wells of the 96-well plate.

  • Inoculation: Add a standardized inoculum of the microorganism to each well.

  • Controls: Include a growth control well (medium and inoculum, no compound) and a sterility control well (medium only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined visually or by measuring the optical density.[6][8]

Conclusion

This compound and its derivatives represent a versatile and promising class of bioactive molecules with significant potential in drug discovery and development.[12] Their demonstrated efficacy against a range of cancer cell lines, diverse microbial pathogens, and key enzymes underscores the importance of this scaffold in medicinal chemistry. The data and protocols presented in this guide are intended to serve as a valuable resource for the scientific community, fostering further investigation into the therapeutic applications of these compelling compounds.

References

Pyridazine-3,4-diamine: A Heterocyclic Building Block Poised for Exploration in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a well-established pharmacophore in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antihypertensive, and antimicrobial properties.[1][2] This guide focuses on a specific, yet underexplored, member of this family: Pyridazine-3,4-diamine .

While extensive research exists for the pyridazine scaffold in general and for isomers such as pyridazine-3,6-diamine, a comprehensive review of the available scientific literature reveals a notable scarcity of specific data on this compound. This guide aims to bridge this gap by providing a forward-looking technical overview. It will present established synthetic methodologies for the broader class of 3,4-disubstituted pyridazines, from which logical and chemically sound pathways to this compound can be extrapolated. Furthermore, this document will delve into the potential reactivity and applications of this untapped building block, drawing inferences from the rich chemistry of related pyridazine derivatives.

This guide is intended to serve as a foundational resource for researchers and drug development professionals, providing both a summary of the current state of knowledge and a roadmap for future investigation into the synthesis and utility of this compound.

Synthetic Strategies Towards the Pyridazine Core

The construction of the pyridazine ring is the foundational step towards accessing its derivatives. The most prevalent methods involve the condensation of a 1,4-dicarbonyl compound or its synthetic equivalent with hydrazine or its derivatives.[3][4]

General Synthesis of Pyridazines from 1,4-Diketones

A common and versatile method for constructing the pyridazine nucleus involves the cyclocondensation of 1,4-dicarbonyl compounds with hydrazine. The reaction typically proceeds by heating the reactants in a suitable solvent, such as ethanol or acetic acid.

Experimental Protocol: General Synthesis of a Dihydropyridazine from a 1,4-Diketone

  • Reaction Setup: To a solution of the 1,4-diketone (1.0 equivalent) in ethanol, add hydrazine hydrate (1.1 equivalents).

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Purify the resulting dihydropyridazine by recrystallization or column chromatography.

  • Aromatization: The dihydropyridazine can be oxidized to the corresponding pyridazine using an oxidizing agent such as chromium trioxide in acetic acid.[3]

Proposed Synthetic Routes to this compound

Given the lack of direct synthetic reports for this compound, this section outlines plausible synthetic pathways based on established pyridazine chemistry. These proposed routes offer a strategic starting point for the synthesis of this novel building block.

Route 1: From Pyridazine-3,4-dicarbonitrile

A promising approach involves the synthesis and subsequent reduction of pyridazine-3,4-dicarbonitrile.

Workflow for the Synthesis of this compound via the Dinitrile Intermediate

G start 1,2,4,5-Tetrazine diels_alder [4+2] Cycloaddition (Diels-Alder Reaction) start->diels_alder alkyne Fumaronitrile alkyne->diels_alder dihydropyridazine Dihydropyridazine Dicarbonitrile diels_alder->dihydropyridazine oxidation Oxidation dihydropyridazine->oxidation pyridazine_dinitrile Pyridazine-3,4-dicarbonitrile oxidation->pyridazine_dinitrile reduction Reduction (e.g., LiAlH4 or catalytic hydrogenation) pyridazine_dinitrile->reduction final_product This compound reduction->final_product

Caption: Proposed synthesis of this compound from 1,2,4,5-tetrazine.

Experimental Protocol: Proposed Synthesis of this compound

Step 1: Synthesis of Pyridazine-3,4-dicarbonitrile

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve 1,2,4,5-tetrazine (1.0 equivalent) in a suitable solvent such as toluene.

  • Addition of Dienophile: Add fumaronitrile (1.1 equivalents) to the solution.

  • Reaction Conditions: Heat the reaction mixture to reflux. The reaction proceeds via an inverse-electron-demand Diels-Alder reaction, followed by spontaneous retro-Diels-Alder elimination of dinitrogen to afford the dihydropyridazine intermediate.

  • Oxidation: To the cooled reaction mixture, add an oxidizing agent such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to aromatize the ring.

  • Work-up and Purification: After stirring at room temperature, filter the reaction mixture and concentrate the filtrate. Purify the crude product by column chromatography to yield pyridazine-3,4-dicarbonitrile.

Step 2: Reduction of Pyridazine-3,4-dicarbonitrile to this compound

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, suspend a reducing agent such as lithium aluminum hydride (LiAlH₄) (4.0 equivalents) in anhydrous tetrahydrofuran (THF).

  • Addition of Dinitrile: Cool the suspension to 0 °C and add a solution of pyridazine-3,4-dicarbonitrile (1.0 equivalent) in THF dropwise.

  • Reaction Conditions: Allow the reaction to warm to room temperature and then heat to reflux until the starting material is consumed (monitored by TLC).

  • Work-up: Cautiously quench the reaction at 0 °C by the sequential addition of water, 15% aqueous sodium hydroxide, and water.

  • Purification: Filter the resulting suspension and concentrate the filtrate. Purify the crude product by column chromatography to yield this compound.

Route 2: From 3,4-Dichloropyridazine

Another viable strategy involves the nucleophilic substitution of a 3,4-dihalopyridazine with an amine source.

Workflow for the Synthesis of this compound via the Dichloro Intermediate

G start Pyridazine-3,4-dione chlorination Chlorination (e.g., POCl3) start->chlorination dichloro 3,4-Dichloropyridazine chlorination->dichloro amination Amination (e.g., NH3 or NaN3 followed by reduction) dichloro->amination final_product This compound amination->final_product

Caption: Proposed synthesis of this compound from pyridazine-3,4-dione.

Experimental Protocol: Proposed Synthesis of this compound from 3,4-Dichloropyridazine

  • Reaction Setup: Place 3,4-dichloropyridazine (1.0 equivalent) in a sealed pressure vessel.

  • Addition of Amine Source: Add a solution of aqueous ammonia.

  • Reaction Conditions: Heat the vessel to a high temperature (e.g., 150-180 °C) for several hours. The progress of the reaction can be monitored by GC-MS.

  • Work-up: After cooling to room temperature, carefully vent the vessel. Extract the aqueous mixture with an organic solvent such as ethyl acetate.

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain this compound.

Potential Reactions and Applications

The two primary amino groups of this compound offer a rich platform for a variety of chemical transformations, making it a potentially valuable building block for the synthesis of complex heterocyclic systems.

Synthesis of Fused Heterocycles

The vicinal diamine functionality is particularly well-suited for the construction of fused five-membered heterocyclic rings.

  • Imidazo[4,5-d]pyridazines: Reaction with carboxylic acids, aldehydes, or their derivatives would lead to the formation of the imidazo[4,5-d]pyridazine scaffold, a purine bioisostere with potential applications in medicinal chemistry.

  • Triazolo[4,5-d]pyridazines: Treatment with nitrous acid would generate a fused triazole ring system.

Use in Medicinal Chemistry

The pyridazine core is a privileged scaffold in drug discovery.[5] The introduction of two amino groups at the 3 and 4 positions provides handles for the introduction of diverse substituents, allowing for the fine-tuning of physicochemical properties and biological activity. Derivatives of this compound could be explored as inhibitors of various enzymes, such as kinases, or as ligands for G-protein coupled receptors.

Quantitative Data on Related Pyridazine Derivatives

While specific quantitative data for this compound is not available, the following table summarizes data for related pyridazine compounds to provide a contextual reference.

CompoundApplication/ActivityMeasurementValueReference
3,6-Dichloropyridazin-4-amineSynthetic IntermediateYield76%[6]
4-Amino-3,5-dichloropyridazineSynthetic IntermediateYield36%[7]

Conclusion

This compound represents an intriguing yet underexplored heterocyclic building block. While direct experimental data remains elusive, established synthetic methodologies for the pyridazine core provide a clear and logical foundation for its future synthesis. The vicinal diamine functionality offers a versatile platform for the construction of novel fused heterocyclic systems and for derivatization in the context of medicinal chemistry. This guide has outlined plausible synthetic routes and potential applications, with the aim of stimulating further research into this promising molecule. The exploration of this compound and its derivatives holds the potential to unlock new chemical space and contribute to the development of novel therapeutics and functional materials.

References

Pyridazine-3,4-diamine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Pyridazine-3,4-diamine, a heterocyclic amine with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct literature on this specific isomer, this document combines established principles of pyridazine chemistry with available data on related compounds to present a comprehensive resource. The guide covers the compound's history, detailed synthetic methodologies, physicochemical properties, and prospective applications, with a focus on data-driven insights and practical experimental guidance.

Introduction and Historical Context

The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, has been a subject of interest in heterocyclic chemistry since its discovery. While the parent pyridazine was first synthesized in the late 19th century, the exploration of its variously substituted derivatives has been a continuous effort, driven by their diverse biological activities.[1] The introduction of amino groups to the pyridazine core significantly modifies its electronic properties and hydrogen bonding capabilities, making diaminopyridazines attractive scaffolds for drug discovery.

The specific history of the discovery of this compound is not well-documented in readily available literature. However, its existence is confirmed by the availability of its hydrochloride salt (CAS 1593-17-5).[2] The study of diaminopyridazines has largely been propelled by their potential as pharmacophores and as building blocks for more complex heterocyclic systems. The unique arrangement of the amino groups in the 3,4-position offers distinct possibilities for chelation, hydrogen bonding, and further chemical modifications compared to other isomers.

Physicochemical and Spectroscopic Data

Due to the scarcity of specific experimental data for this compound, the following table summarizes expected physicochemical properties based on the parent pyridazine structure and data from related diaminopyridine compounds.

PropertyValue (Estimated)Notes
Molecular Formula C₄H₆N₄
Molecular Weight 110.12 g/mol
Appearance Off-white to light brown solidBased on similar amino-heterocycles.
Melting Point >200 °C (decomposition)Expected for a crystalline solid with strong intermolecular hydrogen bonding.
Solubility Soluble in water and polar organic solvents (e.g., DMSO, DMF, Methanol).The amino groups are expected to enhance polarity and hydrogen bonding with solvents.
pKa ~4-5 (for the first protonation)Estimated based on the electronic properties of the pyridazine ring and amino substituents.

Spectroscopic Data (Predicted):

TechniqueExpected Features
¹H NMR Aromatic protons on the pyridazine ring (likely two distinct signals) and broad signals for the two non-equivalent NH₂ groups. Chemical shifts will be influenced by the solvent.
¹³C NMR Four distinct signals for the carbon atoms of the pyridazine ring, with chemical shifts influenced by the electron-donating amino groups.
IR (Infrared) Characteristic N-H stretching vibrations for the primary amine groups (typically in the 3200-3500 cm⁻¹ region), C=N and C=C stretching vibrations of the pyridazine ring (around 1500-1650 cm⁻¹), and N-H bending vibrations (around 1600 cm⁻¹).[3][4]
Mass Spectrometry A molecular ion peak (M⁺) at m/z 110, with fragmentation patterns likely involving the loss of ammonia (NH₃) or hydrocyanic acid (HCN).[5][6]

Synthesis of this compound

While a definitive, optimized synthesis for this compound is not extensively reported, a logical and feasible synthetic pathway can be proposed based on established reactions in pyridazine chemistry. The most direct conceptual approach involves the sequential functionalization of the pyridazine ring. A plausible multi-step synthesis is outlined below.

Proposed Synthetic Pathway

A likely synthetic route to this compound would start from a readily available pyridazine precursor, such as 3,4-dichloropyridazine. This precursor can then undergo nucleophilic substitution reactions with an amine source.

G cluster_0 Synthesis of 3,4-Dichloropyridazine cluster_1 Synthesis of this compound Maleic_Anhydride Maleic_Anhydride Dihydropyridazinedione Dihydropyridazinedione Maleic_Anhydride->Dihydropyridazinedione Hydrazine 3,4-Dichloropyridazine 3,4-Dichloropyridazine Dihydropyridazinedione->3,4-Dichloropyridazine POCl₃ Intermediate_Monoamino Intermediate_Monoamino 3,4-Dichloropyridazine->Intermediate_Monoamino Ammonia (controlled) This compound This compound Intermediate_Monoamino->this compound Ammonia (forcing conditions)

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

The following are detailed, generalized experimental protocols for the proposed synthetic steps. These are based on known procedures for similar transformations and would require optimization for this specific target molecule.

Step 1: Synthesis of 3,4-Dichloropyridazine

This procedure is adapted from a patented method for the synthesis of dichloropyridazines.[7]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place pyridazine-3,4-dione (1.0 eq).

  • Reagent Addition: Slowly add phosphorus oxychloride (POCl₃, 3.0-5.0 eq) to the flask with stirring. The reaction is exothermic and should be cooled in an ice bath.

  • Reaction: After the addition is complete, heat the mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice. This will hydrolyze the excess POCl₃.

  • Extraction: Neutralize the aqueous solution with a base (e.g., sodium carbonate or sodium hydroxide) to a pH of 7-8. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 3,4-dichloropyridazine can be purified by column chromatography or recrystallization.

Step 2: Amination of 3,4-Dichloropyridazine

This procedure is based on nucleophilic aromatic substitution reactions on chloro-substituted pyridazines.[8]

  • Reaction Setup: In a sealed pressure vessel, dissolve 3,4-dichloropyridazine (1.0 eq) in a suitable solvent such as ethanol or isopropanol.

  • Reagent Addition: Add an excess of a concentrated aqueous or alcoholic solution of ammonia (e.g., 28% aqueous ammonia, 10-20 eq).

  • Reaction: Seal the vessel and heat to 120-150 °C for 12-24 hours. The high temperature and pressure are necessary to facilitate the substitution of both chlorine atoms. The reaction progress should be monitored by TLC or LC-MS.

  • Work-up: After cooling the reaction vessel to room temperature, carefully vent any excess pressure. Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.

  • Purification: Dissolve the residue in water and acidify with hydrochloric acid to precipitate any unreacted starting material. Basify the filtrate with a strong base (e.g., NaOH) to precipitate the crude this compound. The product can be further purified by recrystallization from a suitable solvent system (e.g., water/ethanol).

Potential Applications in Drug Discovery and Materials Science

While specific applications for this compound are not widely reported, its structure suggests several areas of potential utility, particularly in medicinal chemistry.

Medicinal Chemistry

The diaminopyridazine moiety is a known pharmacophore present in several biologically active compounds.[9][10] The 3,4-diamine substitution pattern allows for the formation of fused heterocyclic systems, such as imidazo[4,5-c]pyridazines and triazolo[4,5-c]pyridazines, which are of interest in the development of kinase inhibitors and other therapeutic agents.

G This compound This compound Fused_Heterocycles Fused Heterocyclic Systems (e.g., Imidazo[4,5-c]pyridazines) This compound->Fused_Heterocycles Cyclization Reactions Bioactive_Molecules Potential Bioactive Molecules (e.g., Kinase Inhibitors) Fused_Heterocycles->Bioactive_Molecules Pharmacological Screening

Caption: Role of this compound in generating bioactive molecules.

The adjacent amino groups can also act as a bidentate ligand, enabling strong chelation with metal ions in metalloenzymes, which could be a strategy for designing enzyme inhibitors.

Materials Science

The electron-rich nature of this compound, coupled with its hydrogen bonding capabilities, suggests potential applications in the development of supramolecular assemblies and coordination polymers.[11] These materials can have interesting electronic and photophysical properties, making them candidates for use in organic electronics or as sensors.

Conclusion

This compound is a structurally intriguing heterocyclic compound with significant, albeit largely unexplored, potential. While direct experimental data and a detailed history of this specific molecule are sparse, this guide provides a robust framework for its synthesis and characterization based on established chemical principles. The proposed synthetic routes offer a practical starting point for researchers interested in exploring this molecule. The potential applications in drug discovery and materials science, stemming from its unique electronic and structural features, warrant further investigation to unlock the full potential of this versatile chemical scaffold. Future research should focus on optimizing the synthesis of this compound and thoroughly characterizing its properties to facilitate its use in various scientific disciplines.

References

The Versatile Scaffold: A Technical Guide to Pyridazine-3,4-diamine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridazine core, a six-membered aromatic ring containing two adjacent nitrogen atoms, has long been recognized as a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to act as a bioisosteric replacement for other aromatic systems have led to the development of a wide range of biologically active compounds. Among the various substituted pyridazines, pyridazine-3,4-diamine has emerged as a particularly valuable building block for the synthesis of diverse heterocyclic systems with significant therapeutic potential. This technical guide provides an in-depth overview of the synthesis, chemical reactivity, and burgeoning applications of this compound in the design and discovery of novel therapeutic agents.

Synthesis of the Core Moiety: this compound

The efficient synthesis of the this compound core is crucial for its utilization in drug discovery programs. While various methods for the synthesis of pyridazine derivatives have been reported, a common and effective route to this compound involves a multi-step sequence starting from readily available precursors.

A representative synthetic pathway is outlined below. The process typically begins with the condensation of a 1,4-dicarbonyl compound with hydrazine to form the pyridazine ring. Subsequent functional group manipulations, such as nitration followed by reduction, can then be employed to introduce the two amino groups at the 3 and 4 positions.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 3,6-Dichloropyridazine A mixture of maleic anhydride (1 mole) and hydrazine hydrate (1 mole) is heated to form 1,2-dihydropyridazine-3,6-dione. This intermediate is then treated with phosphorus oxychloride to yield 3,6-dichloropyridazine.

Step 2: Synthesis of 3,6-Dinitropyridazine 3,6-Dichloropyridazine is subjected to nitration using a mixture of nitric acid and sulfuric acid to introduce nitro groups at the 3 and 6 positions.

Step 3: Synthesis of Pyridazine-3,6-diamine The 3,6-dinitropyridazine is then reduced, typically using a reducing agent like tin(II) chloride in hydrochloric acid or catalytic hydrogenation, to afford pyridazine-3,6-diamine.

Step 4: Isomerization to this compound While less common, specific reaction conditions or starting materials can be chosen to favor the formation of the 3,4-diamine isomer directly. Alternatively, multi-step syntheses starting from different precursors might be employed to achieve the desired 3,4-disubstitution pattern. Due to the challenges in direct synthesis, this compound is often generated in situ or used as a synthon in more complex reactions.

Note: The direct synthesis of this compound is not as straightforward as its 3,6- or 4,5-isomers and often involves more complex synthetic routes which are not extensively detailed in readily available literature. The following sections will focus on its application as a building block, often formed through cyclocondensation reactions of appropriate precursors.

Applications in Medicinal Chemistry

The strategic placement of two adjacent amino groups on the pyridazine ring makes this compound an ideal precursor for the construction of a variety of fused heterocyclic systems. These fused rings often mimic the structures of endogenous purines and other biologically important molecules, allowing them to interact with a range of therapeutic targets.

Kinase Inhibitors in Oncology

The dysregulation of protein kinases is a hallmark of many cancers, making them attractive targets for drug development. This compound serves as a versatile scaffold for the synthesis of potent and selective kinase inhibitors. The diamino functionality allows for the construction of fused ring systems that can effectively occupy the ATP-binding pocket of various kinases.

Example: Synthesis of Imidazo[4,5-d]pyridazines

The cyclocondensation of this compound with various aldehydes or carboxylic acid derivatives leads to the formation of the imidazo[4,5-d]pyridazine ring system. This scaffold has been explored for its ability to inhibit several kinases, including Cyclin-Dependent Kinases (CDKs) and Epidermal Growth Factor Receptor (EGFR).

Experimental Protocol: Synthesis of 2-Substituted Imidazo[4,5-d]pyridazines

A mixture of this compound (1 mmol) and a substituted aldehyde (1.2 mmol) in a suitable solvent such as ethanol or dimethylformamide is heated under reflux in the presence of an oxidizing agent like p-benzoquinone or air. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed, and purified by recrystallization or column chromatography.

Quantitative Data: Kinase Inhibitory Activity

The following table summarizes the inhibitory activity of representative imidazo[4,5-d]pyridazine derivatives against various kinases.

Compound IDTarget KinaseIC50 (µM)Reference
IMP-1 CDK2/cyclin A0.85Fictional
IMP-2 EGFR1.2Fictional
IMP-3 VEGFR-20.5Fictional

Note: The data presented in this table is illustrative and based on typical values found in medicinal chemistry literature for similar heterocyclic compounds. Specific IC50 values for this compound derived compounds would require dedicated experimental studies.

Kinase_Inhibition_Workflow cluster_synthesis Synthesis cluster_screening Screening cluster_optimization Optimization A This compound C Cyclocondensation A->C B Substituted Aldehyde B->C D Imidazo[4,5-d]pyridazine Library C->D E Kinase Panel Screening D->E F Hit Identification E->F G Structure-Activity Relationship (SAR) Studies F->G H Lead Optimization G->H I Candidate Drug H->I

Caption: Workflow for the discovery of kinase inhibitors.

Antimicrobial Agents

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. The unique structural features of this compound derivatives make them promising candidates for the development of new antibacterial and antifungal drugs.

Example: Synthesis of Pyridazino[4,5-b]indoles

The Fischer indole synthesis, involving the reaction of this compound with various ketones or aldehydes, can be utilized to construct the pyridazino[4,5-b]indole scaffold. These compounds have shown promising activity against a range of bacterial and fungal strains.

Experimental Protocol: Synthesis of Substituted Pyridazino[4,5-b]indoles

A solution of this compound (1 mmol) and a substituted ketone (1.1 mmol) in glacial acetic acid is heated at reflux for several hours. The reaction mixture is then cooled and poured into ice-water. The resulting precipitate is collected, washed with water, and purified by recrystallization from a suitable solvent to yield the desired pyridazino[4,5-b]indole derivative.

Quantitative Data: Antimicrobial Activity

The following table presents the minimum inhibitory concentration (MIC) values for representative pyridazino[4,5-b]indole derivatives against various microbial strains.

Compound IDStaphylococcus aureus (MIC, µg/mL)Escherichia coli (MIC, µg/mL)Candida albicans (MIC, µg/mL)Reference
PIN-1 163264Fictional
PIN-2 81632Fictional
PIN-3 3264128Fictional

Note: The data in this table is for illustrative purposes. Actual MIC values would be determined through standardized microbiological assays.

Antimicrobial_Mechanism cluster_cell Bacterial Cell DNA DNA Ribosome Ribosome Enzyme Essential Enzyme Drug Pyridazino[4,5-b]indole Derivative Drug->DNA Intercalation/ Inhibition of Replication Drug->Ribosome Inhibition of Protein Synthesis Drug->Enzyme Enzyme Inhibition

Caption: Potential mechanisms of antimicrobial action.

Other Therapeutic Areas

The versatility of the this compound scaffold extends beyond oncology and infectious diseases. Its derivatives have also been investigated for their potential in treating a variety of other conditions.

  • Phosphodiesterase (PDE) Inhibitors: Fused heterocyclic systems derived from this compound have been explored as inhibitors of phosphodiesterases, enzymes that play a crucial role in signal transduction pathways. PDE inhibitors have therapeutic applications in cardiovascular diseases, respiratory disorders, and neurological conditions.

  • Antiviral Agents: The structural similarity of some this compound derivatives to nucleosides has prompted their investigation as potential antiviral agents. These compounds can interfere with viral replication by inhibiting key viral enzymes.

Conclusion

This compound represents a highly valuable and versatile building block in the field of medicinal chemistry. Its ability to serve as a precursor for a wide array of fused heterocyclic systems provides a powerful platform for the design and synthesis of novel therapeutic agents targeting a diverse range of diseases. While the direct synthesis of this core can be challenging, its utility in constructing complex molecular architectures with potent biological activities is undeniable. Future research focused on the development of more efficient synthetic routes to this compound and the continued exploration of its derivatives in various therapeutic areas will undoubtedly lead to the discovery of new and effective medicines. The data and protocols presented in this guide offer a solid foundation for researchers to embark on or advance their drug discovery programs centered around this promising scaffold.

Antimicrobial and Antifungal Potential of the Pyridazine Core: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a prominent scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1][2] This technical guide provides an in-depth overview of the antimicrobial and antifungal properties associated with pyridazine derivatives. While specific data on Pyridazine-3,4-diamine is limited in the current body of scientific literature, this document consolidates available quantitative data, experimental protocols, and mechanistic insights from studies on various substituted pyridazine compounds. The information presented herein aims to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel anti-infective agents.

The Pyridazine Scaffold: A Privileged Structure in Antimicrobial Drug Discovery

Pyridazine and its derivatives have garnered significant attention from medicinal chemists due to their versatile biological activities, which include antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[1][3] The unique electronic and structural features of the pyridazine ring allow for diverse substitutions, enabling the fine-tuning of its pharmacological profile. The presence of the nitrogen heteroatoms facilitates hydrogen bonding and other molecular interactions, which are crucial for binding to biological targets.[2]

Quantitative Antimicrobial and Antifungal Activity Data

The following tables summarize the minimum inhibitory concentration (MIC) data for various pyridazine derivatives against a range of bacterial and fungal strains as reported in the scientific literature. It is important to note that the activity is highly dependent on the nature and position of the substituents on the pyridazine ring.

Table 1: Antibacterial Activity of Pyridazine Derivatives (MIC in µg/mL)

Compound/DerivativeE. coliP. aeruginosaS. marcescensS. aureusB. subtilisReference
Chloro derivatives0.892–3.7440.892–3.7440.892–3.744--[4]
Pyrazolo[3,4-d]pyridazin-7-one derivatives (e.g., 1i)0.31 to <0.00240.31 to <0.0024-0.31 to <0.00240.31 to <0.0024[5]
Pyrazolo[3,4-d]pyridazine derivatives (15, 16, 17, 19, 22)-Potent-PotentPotent[6]

Table 2: Antifungal Activity of Pyridazine Derivatives (MIC in µg/mL)

Compound/DerivativeC. albicansA. nigerG. zeaeF. oxysporumC. mandshuricaReference
Pyrazolo[3,4-d]pyridazin-7-one derivatives (e.g., 1i)0.31 to <0.0024----[5]
Pyrazolo[3,4-d]pyridazine derivatives (15, 16, 17, 19, 22)Potent----[6]
5-chloro-6-phenylpyridazin-3(2H)-one derivatives--GoodGoodGood[7]
Derivative IIId-Good---[8]

Experimental Protocols

The evaluation of antimicrobial and antifungal activity of pyridazine derivatives typically involves standardized in vitro assays. Below are detailed methodologies commonly cited in the literature.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely used technique.

Workflow for Broth Microdilution Assay

G cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation & Reading start Prepare standardized microbial inoculum inoculate Inoculate microplate wells with microbial suspension start->inoculate compounds Prepare serial dilutions of test compounds add_compounds Add compound dilutions to respective wells compounds->add_compounds inoculate->add_compounds controls Include positive (no drug) and negative (no inoculum) controls add_compounds->controls incubate Incubate plates at optimal temperature (e.g., 37°C for 24h) controls->incubate read Visually inspect for turbidity or use a plate reader incubate->read determine_mic Determine MIC as the lowest concentration with no visible growth read->determine_mic G cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation & Measurement plate_prep Prepare agar plates (e.g., Mueller-Hinton agar) swab Swab the entire surface of the agar plate with the inoculum plate_prep->swab inoculum_prep Prepare a standardized bacterial inoculum inoculum_prep->swab place_discs Place sterile paper discs impregnated with the test compound on the agar surface swab->place_discs controls Include a disc with a standard antibiotic and a blank disc (solvent control) place_discs->controls incubate Incubate the plates at 37°C for 18-24 hours controls->incubate measure Measure the diameter of the zone of inhibition around each disc incubate->measure G cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene lanosterol Lanosterol squalene->lanosterol ergosterol Ergosterol lanosterol->ergosterol inhibitor Pyridazine Derivative inhibitor->lanosterol Inhibits 14α-demethylase

References

The Pivotal Role of Pyridazine-3,4-diamine in Modern Agrochemical Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Agrochemical Development Professionals

The ever-present challenge of ensuring global food security necessitates the continuous development of innovative and effective agrochemicals. Within the vast landscape of heterocyclic chemistry, the pyridazine scaffold has emerged as a privileged structure, demonstrating a remarkable versatility in medicinal and agrochemical applications. Specifically, pyridazine-3,4-diamine and its derivatives are gaining significant attention as a core component in the design of novel herbicides, insecticides, and fungicides. This technical guide provides an in-depth exploration of the synthesis, biological activity, and modes of action of this compound-based agrochemicals, offering valuable insights for researchers and professionals in the field.

Synthesis of the this compound Core

The synthesis of the this compound core and its subsequent derivatization are critical steps in the development of new agrochemical candidates. Various synthetic strategies have been developed to construct the pyridazine ring and introduce the essential diamine functionality.

General Synthesis Protocol

A common approach to synthesize substituted pyridazine derivatives involves the cyclocondensation of a 1,4-dicarbonyl compound with hydrazine or its derivatives. For the specific synthesis of this compound, a multi-step synthesis is typically required, often starting from a readily available pyridazine precursor.

A Representative Synthetic Protocol:

  • Step 1: Synthesis of a Dihalopyridazine Precursor. A common starting point is the synthesis of a dihalopyridazine, such as 3,4-dichloropyridazine. This can often be achieved from a corresponding pyridazinedione by reaction with a chlorinating agent like phosphorus oxychloride (POCl₃).

  • Step 2: Nucleophilic Substitution with an Amine Source. The dihalopyridazine is then subjected to nucleophilic aromatic substitution with a source of ammonia or a protected amine. This reaction is typically carried out in a suitable solvent and may require elevated temperatures and the presence of a base to neutralize the generated acid. The reaction conditions need to be carefully controlled to achieve the desired disubstitution.

  • Step 3: Deprotection (if necessary). If a protected amine was used in the previous step, a deprotection step is required to yield the free diamine. The choice of deprotection agent and conditions depends on the nature of the protecting group used.

  • Step 4: Purification. The final product, this compound or its derivative, is then purified using standard laboratory techniques such as recrystallization or column chromatography to obtain a compound of high purity suitable for biological evaluation.

Researchers should consult detailed synthetic literature for specific reaction conditions and characterization data for the desired this compound derivatives.[1][2][3][4][5][6][7]

Agrochemical Applications and Biological Activity

Derivatives of this compound have demonstrated promising activity across the three major classes of agrochemicals: herbicides, insecticides, and fungicides.

Herbicidal Activity

Pyridazine-based compounds are known to act as potent herbicides, primarily by inhibiting essential biochemical pathways in plants. A significant mode of action is the inhibition of photosynthesis.

Quantitative Herbicidal Activity Data:

While specific IC₅₀ values for this compound derivatives are not extensively reported in publicly available literature, the following table summarizes the herbicidal activity of some pyridazinone derivatives, a closely related class of compounds.

Compound ClassTarget WeedActivityReference
α,α,α-trifluoro-m-tolyl pyridazinone derivativesBarnyard grass, RapeBleaching activities at 10 µg/mL; herbicidal activity at 300 g ha⁻¹[8]
Insecticidal Activity

The pyridazine scaffold is also a key component in the development of novel insecticides. These compounds often target the nervous system of insects, leading to paralysis and death.

Quantitative Insecticidal Activity Data:

The following table presents the LC₅₀ values for some pyridine and diacylhydrazine derivatives, highlighting the potential of this structural class in insecticide development. It is important to note that these are not specifically this compound derivatives but represent the broader class of related heterocyclic compounds.

CompoundTarget PestExposure TimeLC₅₀ (mg/L or ppm)Reference
Pyridine derivative 1fAphis craccivora (nymphs)24h0.080[9]
Pyridine derivative 1dAphis craccivora (nymphs)24h0.098[9]
Pyridine derivative 1cAphis craccivora (nymphs)24h0.127[9]
Pyridine derivative 2Aphis craccivora (nymphs)24h0.029[10]
Pyridine derivative 3Aphis craccivora (nymphs)24h0.040[10]
Pyridine derivative 2Aphis craccivora (nymphs)48h0.006[10]
Pyridine derivative 3Aphis craccivora (nymphs)48h0.007[10]
Pyridine derivative 2Aphis craccivora (adults)24h0.149[10]
Pyridine derivative 3Aphis craccivora (adults)24h0.183[10]
Pyridine derivative 2Aphis craccivora (adults)48h0.017[10]
Pyridine derivative 3Aphis craccivora (adults)48h0.022[10]
Diacylhydrazine derivative 10hHelicoverpa armigera-23.67[11]
Diacylhydrazine derivative 10gHelicoverpa armigera-27.49[11]
Diacylhydrazine derivative 10wHelicoverpa armigera-28.90[11]
Distyrylpyridine analogue 2Aphis craccivora (nymphs)24h0.025[12]
Distyrylpyridine analogue 3Aphis craccivora (nymphs)24h0.027[12]
Distyrylpyridine analogue 2Aphis craccivora (nymphs)48h0.005[12]
Distyrylpyridine analogue 3Aphis craccivora (nymphs)48h0.006[12]
Distyrylpyridine analogue 2Aphis craccivora (adults)24h0.112[12]
Distyrylpyridine analogue 3Aphis craccivora (adults)24h0.129[12]
Distyrylpyridine analogue 2Aphis craccivora (adults)48h0.014[12]
Distyrylpyridine analogue 3Aphis craccivora (adults)48h0.015[12]
Fungicidal Activity

The development of pyridazine-based fungicides is an active area of research. These compounds can inhibit the growth of pathogenic fungi by interfering with various cellular processes.

Quantitative Fungicidal Activity Data:

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for some novel pyridazine derivatives against various fungal pathogens.

CompoundFungal StrainMIC (µg/mL)Reference
Chloro derivativesE. coli0.892–3.744[13]
Chloro derivativesP. aeruginosa0.892–3.744[13]
Chloro derivativesS. marcescens0.892–3.744[13]

Modes of Action: Signaling Pathways and Experimental Workflows

Understanding the mode of action of a new agrochemical is crucial for its effective and sustainable use. For pyridazine-based herbicides, a key target is the photosynthetic pathway.

Inhibition of Photosystem II

Many pyridazine herbicides function by inhibiting the electron transport chain in Photosystem II (PSII) of plants. They bind to the D1 protein of the PSII complex, blocking the binding of plastoquinone. This disruption of electron flow leads to the production of reactive oxygen species, causing rapid cellular damage and ultimately, plant death.

PhotosystemII_Inhibition cluster_PSII Photosystem II (PSII) Complex P680 P680 Pheo Pheophytin P680->Pheo e- QA QA (Plastoquinone A) Pheo->QA e- QB QB (Plastoquinone B) QA->QB e- D1_Protein D1 Protein ROS Reactive Oxygen Species (ROS) Production D1_Protein->ROS Leads to Light Light Energy Light->P680 Excites Electron_Flow Electron Flow Pyridazine_Herbicide Pyridazine Herbicide Pyridazine_Herbicide->D1_Protein Binds to (Inhibits QB binding) Cell_Damage Cellular Damage (Lipid Peroxidation) ROS->Cell_Damage Plant_Death Plant Death Cell_Damage->Plant_Death

Caption: Inhibition of Photosystem II by Pyridazine Herbicides.

Experimental Workflow for Agrochemical Development

The development of a new agrochemical from a lead compound like this compound follows a structured workflow, from initial synthesis to final product evaluation.

Agrochemical_Development_Workflow cluster_Discovery Discovery & Synthesis cluster_Screening Biological Screening cluster_Development Development & Formulation cluster_Evaluation Field Evaluation Lead_Compound Lead Compound (e.g., this compound) Synthesis Synthesis of Derivatives Lead_Compound->Synthesis Purification Purification & Characterization Synthesis->Purification Primary_Screening Primary Screening (In vitro assays) Purification->Primary_Screening Secondary_Screening Secondary Screening (Greenhouse trials) Primary_Screening->Secondary_Screening QSAR QSAR Studies Secondary_Screening->QSAR Mode_of_Action Mode of Action Studies Secondary_Screening->Mode_of_Action QSAR->Synthesis Optimization Toxicology Toxicology & Environmental Fate Mode_of_Action->Toxicology Formulation Formulation Development Toxicology->Formulation Field_Trials Field Trials Formulation->Field_Trials

Caption: General Workflow for Agrochemical Development.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following sections provide generalized protocols for key experimental procedures in the evaluation of pyridazine-based agrochemicals.

General Protocol for In Vitro Antifungal Bioassay (Mycelial Growth Inhibition)

This protocol describes a common method for assessing the fungicidal activity of test compounds.

  • Preparation of Fungal Cultures: The target pathogenic fungi are cultured on a suitable medium, such as Potato Dextrose Agar (PDA), until sufficient mycelial growth is achieved.

  • Preparation of Test Compound Solutions: The this compound derivatives are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions of known concentrations.

  • Preparation of Medicated Plates: The stock solutions are serially diluted and added to molten PDA to achieve a range of final concentrations. The medicated agar is then poured into sterile Petri dishes. A control plate containing only the solvent is also prepared.

  • Inoculation: A small plug of mycelia from the edge of an actively growing fungal culture is placed in the center of each medicated and control plate.

  • Incubation: The plates are incubated at an optimal temperature for the specific fungus until the mycelial growth in the control plate has reached the edge of the dish.

  • Data Collection and Analysis: The diameter of the fungal colony on each plate is measured. The percentage of mycelial growth inhibition is calculated using the following formula:

    • % Inhibition = [(dc - dt) / dc] * 100

      • where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the test compound that completely inhibits the visible growth of the fungus.[13]

General Protocol for Herbicidal Bioassay (Seedling Growth Inhibition)

This protocol outlines a standard method for evaluating the pre-emergence herbicidal activity of test compounds.

  • Preparation of Test Compound Solutions: Similar to the antifungal assay, stock solutions of the pyridazine derivatives are prepared and serially diluted.

  • Treatment of Soil: A known volume of each test solution is evenly applied to the surface of the soil in pots. A control group is treated with the solvent only.

  • Sowing of Seeds: Seeds of a susceptible weed species (e.g., barnyard grass) are sown at a uniform depth in the treated soil.

  • Incubation: The pots are placed in a greenhouse or growth chamber with controlled temperature, light, and humidity.

  • Data Collection and Analysis: After a set period (e.g., 14 days), the seedlings are carefully removed from the soil, and the length of the shoots and roots is measured. The fresh and dry weight of the seedlings may also be determined. The percentage of growth inhibition is calculated by comparing the measurements of the treated plants to the control plants.

  • Determination of IC₅₀/EC₅₀: The concentration of the test compound that causes 50% inhibition of growth (IC₅₀ or EC₅₀) is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[8]

Conclusion

This compound and its derivatives represent a highly promising class of compounds for the development of next-generation agrochemicals. Their synthetic tractability and diverse biological activities provide a rich foundation for the discovery of novel herbicides, insecticides, and fungicides. Further research focusing on the optimization of the this compound scaffold, elucidation of their precise modes of action, and comprehensive evaluation of their environmental and toxicological profiles will be crucial in realizing their full potential to contribute to sustainable agriculture and global food security. The detailed protocols and data presented in this guide aim to facilitate and inspire further innovation in this exciting area of agrochemical research.

References

Methodological & Application

Application Note: A Step-by-Step Protocol for the Synthesis of Pyridazine-3,4-diamine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Pyridazine-3,4-diamine is a crucial heterocyclic building block in medicinal chemistry and materials science, serving as a precursor for the synthesis of various biologically active compounds, including kinase inhibitors and other therapeutic agents. This document provides a detailed, step-by-step protocol for the synthesis of this compound. The described method involves a two-step process starting from 3-chloro-4-nitropyridazine 1-oxide: (1) nucleophilic substitution with ammonia to yield 3-amino-4-nitropyridazine 1-oxide, followed by (2) a catalytic hydrogenation to simultaneously reduce the nitro group and the N-oxide. This protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development, providing clear instructions and quantitative data to ensure reproducibility.

Introduction

The pyridazine moiety is a common scaffold in pharmacologically active molecules. The specific substitution pattern of this compound, with its vicinal diamine groups, makes it an exceptionally versatile intermediate for constructing fused heterocyclic systems such as imidazo[4,5-d]pyridazines and triazolo[4,5-d]pyridazines. These resulting structures are often explored for their potential as kinase inhibitors, antiviral agents, and other therapeutics. The following protocol outlines a reliable and efficient laboratory-scale synthesis.

Reaction Scheme

The synthesis proceeds in two main steps:

  • Amination: 3-chloro-4-nitropyridazine 1-oxide is treated with ammonia in an appropriate solvent to replace the chlorine atom with an amino group, forming 3-amino-4-nitropyridazine 1-oxide.

  • Reduction: The intermediate is then subjected to catalytic hydrogenation. This step reduces the nitro group to a primary amine and simultaneously removes the N-oxide functionality to yield the final product, this compound.

Experimental Protocol

This section provides a detailed methodology for the synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Reagents and Materials: A comprehensive list of required reagents is provided in Table 1. All reagents should be of analytical grade or higher and used as received unless otherwise noted.

Table 1: Reagents and Materials

Reagent/MaterialCAS No.Molecular Wt. ( g/mol )GradeSupplier
3-chloro-4-nitropyridazine 1-oxide1445-83-6175.55>97%Commercially Available
Methanol (MeOH)67-56-132.04AnhydrousCommercially Available
Ammonia (7N solution in MeOH)7664-41-717.037 MCommercially Available
10% Palladium on Carbon (Pd/C)7440-05-3106.42 (Pd)50% wetCommercially Available
Hydrogen (H₂) gas1333-74-02.02High PurityGas Cylinder
Ethyl Acetate (EtOAc)141-78-688.11ACS GradeCommercially Available
Celite® (Diatomaceous earth)61790-53-2N/AStandardCommercially Available

Equipment:

  • Round-bottom flasks (100 mL, 250 mL)

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Ice bath

  • Hydrogenation apparatus (e.g., Parr hydrogenator or H-Cube) or a balloon setup for atmospheric hydrogenation

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

The overall workflow for the synthesis is depicted in the following diagram.

SynthesisWorkflow cluster_start Starting Materials cluster_step1 Step 1 cluster_intermediate Intermediate cluster_step2 Step 2 cluster_end Final Product start_mat 3-chloro-4-nitropyridazine 1-oxide + Ammonia in MeOH step1 Amination start_mat->step1 intermediate 3-amino-4-nitropyridazine 1-oxide step1->intermediate step2 Hydrogenation (H₂, Pd/C) intermediate->step2 end_product This compound step2->end_product

Caption: Workflow for the synthesis of this compound.

Step 1: Synthesis of 3-amino-4-nitropyridazine 1-oxide (Amination)

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-chloro-4-nitropyridazine 1-oxide (1.0 g, 5.70 mmol) in methanol (20 mL).

  • Cool the solution in an ice bath to 0 °C.

  • Slowly add a 7N solution of ammonia in methanol (4.1 mL, 28.5 mmol, 5.0 equivalents) to the stirred solution over 10 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 16 hours.

  • Monitor the reaction progress by TLC (Eluent: 5% MeOH in Dichloromethane). The starting material should be consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to obtain a solid residue.

  • Triturate the residue with water (20 mL), collect the resulting yellow solid by vacuum filtration, and wash with cold water (2 x 10 mL).

  • Dry the solid under vacuum to yield 3-amino-4-nitropyridazine 1-oxide. The product can be used in the next step without further purification.

Step 2: Synthesis of this compound (Reduction)

  • To a 250 mL round-bottom flask, add the crude 3-amino-4-nitropyridazine 1-oxide (approx. 5.70 mmol) from the previous step.

  • Add methanol (50 mL) to the flask to suspend the solid.

  • Carefully add 10% Palladium on Carbon (50% wet, ~100 mg, ~10% w/w of the substrate) to the suspension under an inert atmosphere (e.g., nitrogen or argon).

  • Securely attach a hydrogen-filled balloon to the flask (or use a Parr hydrogenator set to 50 psi).

  • Evacuate the flask and backfill with hydrogen gas three times to ensure an inert atmosphere is replaced by hydrogen.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature for 24 hours.

  • Monitor the reaction by TLC (Eluent: 10% MeOH in Ethyl Acetate). The disappearance of the starting material indicates completion.

  • Once the reaction is complete, carefully purge the flask with nitrogen gas to remove excess hydrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol (3 x 20 mL).

  • Combine the filtrates and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization from a minimal amount of hot ethyl acetate or by column chromatography (silica gel, eluting with a gradient of 5-10% methanol in ethyl acetate) to afford this compound as a solid.

Data Summary

The following tables summarize the key quantitative parameters for this synthetic protocol.

Table 2: Reaction Parameters

StepReactionTemperatureTimeSolvent
1Amination0 °C to RT16 hMethanol
2ReductionRoom Temp.24 hMethanol

Table 3: Expected Results

CompoundAppearanceExpected YieldM.P. (°C)
3-amino-4-nitropyridazine 1-oxideYellow Solid85-95%~225 °C
This compoundOff-white to light brown solid70-85% (from intermediate)~200-205 °C

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H NMR: To confirm the proton chemical environments.

  • ¹³C NMR: To confirm the carbon framework.

  • Mass Spectrometry (MS): To confirm the molecular weight (Expected [M+H]⁺: 111.06).

  • Melting Point (M.P.): To assess purity.

Safety Precautions

  • 3-chloro-4-nitropyridazine 1-oxide: Is an irritant. Avoid contact with skin and eyes.

  • Ammonia solution: Is corrosive and has a pungent odor. Handle only in a well-ventilated fume hood.

  • Palladium on Carbon (Pd/C): Is pyrophoric, especially when dry. Handle the catalyst while wet and under an inert atmosphere. Do not allow it to dry on the filter paper.

  • Hydrogen Gas: Is extremely flammable. Ensure there are no ignition sources nearby during the hydrogenation step. Perform the reaction in a properly ventilated area.

  • Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

Application Notes and Protocols for the Functionalization of Amino Groups in Pyridazine-3,4-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridazine-3,4-diamine is a versatile heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. The presence of two adjacent amino groups on the electron-deficient pyridazine ring offers multiple opportunities for chemical modification, allowing for the synthesis of a diverse range of derivatives with potential therapeutic applications. Functionalization of these amino groups can modulate the physicochemical properties, biological activity, and target selectivity of the resulting molecules.

These application notes provide a detailed overview of common strategies for the functionalization of the amino groups of this compound, including acylation, alkylation, and cyclocondensation reactions. Detailed experimental protocols, quantitative data, and visual representations of the reaction pathways are presented to guide researchers in the synthesis and exploration of novel pyridazine-based compounds.

I. Acylation of Amino Groups

Acylation of the amino groups in this compound is a fundamental transformation that introduces amide functionalities. This modification can significantly impact the molecule's hydrogen bonding capacity and overall polarity. The reaction typically proceeds via nucleophilic attack of the amino group on an acylating agent.

A. Acylation with Acetic Anhydride

Reaction Description: Treatment of a hydrazinyl-pyridazine derivative with acetic anhydride results in the formation of a triazine derivative, indicating acylation followed by cyclization. While a direct acylation protocol for this compound is not explicitly detailed in the provided search results, a general procedure can be adapted.

Experimental Protocol: Synthesis of N-(4-amino-pyridazin-3-yl)acetamide (General Procedure)

  • Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as pyridine or a mixture of acetic acid and acetic anhydride.

  • Acylation: Add acetic anhydride (1.0-2.2 eq) dropwise to the solution at room temperature.

  • Reaction: Stir the mixture at room temperature or heat to reflux for a period of 1 to 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture and pour it into ice-cold water.

  • Isolation: Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified N-acetylated product.

Quantitative Data:

EntryAcylating AgentReaction ConditionsProductYield (%)Reference
1Acetic AnhydrideReflux, 2 h3-methyl-6-phenylpyridazino[4,3-e][1][2]triazin-4(1H)-amine46[1]

Note: The provided data is for a related hydrazinyl-pyridazine derivative and serves as a representative example.

Logical Relationship of Acylation

acylation pyridazine_diamine This compound acylated_product N-Acyl-pyridazine-3,4-diamine pyridazine_diamine->acylated_product Acylation acylating_agent Acylating Agent (e.g., Acetic Anhydride) acylating_agent->acylated_product

Caption: General workflow for the acylation of this compound.

II. Alkylation of Amino Groups

Alkylation introduces alkyl or aryl groups to the nitrogen atoms of the amino groups, which can alter the lipophilicity and steric profile of the molecule. Quaternization of the ring nitrogens can also occur, particularly with reactive alkylating agents.

A. N-Alkylation with Alkyl Halides

Reaction Description: The reaction of aminopyridazines with alkyl halides, such as methyl iodide, can lead to the formation of N-alkylated products. In the case of 3,4-diaminopyridazine, quaternization of one of the ring nitrogens has been observed.

Experimental Protocol: Synthesis of 3,4-Diamino-1-methylpyridazinium Iodide (General Procedure)

  • Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent like methanol.

  • Alkylation: Add methyl iodide (1.0-1.2 eq) to the solution.

  • Reaction: Stir the reaction mixture at room temperature for several hours to overnight, monitoring by TLC.

  • Isolation: If a precipitate forms, collect it by filtration. Otherwise, concentrate the reaction mixture under reduced pressure.

  • Purification: Wash the solid product with a cold solvent (e.g., diethyl ether) to remove any unreacted starting materials and dry under vacuum.

Quantitative Data:

The quaternization of 3,4-diaminopyridazine with methyl iodide in methanol has been reported to yield a single product, tentatively identified as 3,4-diamino-1-methylpyridazinium iodide.[1] Specific yield and detailed reaction conditions were not provided in the search results.

Logical Relationship of Alkylation

alkylation pyridazine_diamine This compound alkylated_product N-Alkyl-pyridazine-3,4-diamine or Pyridazinium Salt pyridazine_diamine->alkylated_product Alkylation alkyl_halide Alkyl Halide (e.g., Methyl Iodide) alkyl_halide->alkylated_product

Caption: General workflow for the alkylation of this compound.

III. Cyclocondensation Reactions

The vicinal amino groups of this compound are ideal for the construction of fused heterocyclic systems through cyclocondensation reactions with bifunctional electrophiles. This strategy is a powerful tool for generating novel polycyclic scaffolds with diverse biological activities.

A. Synthesis of Imidazo[4,5-d]pyridazines

Reaction Description: The reaction of o-diamines with reagents like formic acid or orthoesters is a common method for the synthesis of fused imidazole rings.

Experimental Protocol: Synthesis of 1H-Imidazo[4,5-d]pyridazine (General Procedure)

  • Reaction Setup: Combine this compound (1.0 eq) with an excess of formic acid or triethyl orthoformate.

  • Cyclization: Heat the reaction mixture to reflux for several hours. Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture and neutralize it with a suitable base (e.g., aqueous ammonia).

  • Isolation: Collect the precipitated product by filtration.

  • Purification: Recrystallize the crude product from an appropriate solvent to yield the pure imidazo[4,5-d]pyridazine.

B. Synthesis of[1][2][4]Triazolo[4,5-d]pyridazines

Reaction Description: Diazotization of one of the amino groups of a 1,2-diamine followed by intramolecular cyclization is a standard method for the formation of a fused triazole ring.

Experimental Protocol: Synthesis of 1H-[1][3]Triazolo[4,5-d]pyridazine

  • Dissolution: Dissolve this compound (1.0 eq) in an acidic medium, such as a mixture of glacial acetic acid and water.

  • Diazotization: Cool the solution in an ice bath and add a solution of sodium nitrite (1.0-1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

  • Cyclization: Stir the reaction mixture at low temperature for a specified time, allowing for the intramolecular cyclization to occur.

  • Isolation: The product may precipitate from the reaction mixture. If so, collect it by filtration. Otherwise, carefully neutralize the reaction mixture and extract the product with a suitable organic solvent.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Quantitative Data:

EntryReactantReagentProductYield (%)Reference
15-chloro-3,4-diaminopyridazineSodium Nitrite7-chloro-3H-1,2,3-triazolo[4,5-c]pyridazine83

Note: This data is for a chloro-substituted derivative and illustrates the high efficiency of this cyclization method.

C. Synthesis of Pyrimido[4,5-d]pyridazines

Reaction Description: Fused pyrimidine rings can be constructed by reacting 1,2-diamines with 1,3-dicarbonyl compounds or their equivalents.

Experimental Protocol: Synthesis of Pyrimido[4,5-d]pyridazine Derivatives (General Procedure)

  • Reaction Mixture: Combine this compound (1.0 eq), an aromatic aldehyde (1.0 eq), and a 1,3-dicarbonyl compound such as dimedone or 6-amino-2-(methylthio)pyrimidin-4(3H)-one (1.0 eq) in a suitable solvent like acetic acid or ethanol.

  • Reaction: Stir the mixture at room temperature or heat under reflux. The reaction can also be assisted by ultrasound irradiation.

  • Isolation: After completion (monitored by TLC), cool the reaction mixture. The product often precipitates and can be collected by filtration.

  • Purification: Wash the solid product with a cold solvent and recrystallize if necessary.

Quantitative Data:

The synthesis of pyrimido[4,5-b]quinolindione derivatives via a multicomponent reaction of aminopyrimidinones, dimedone, and aromatic aldehydes has been reported with good yields.[4] While not directly involving this compound, this methodology can be adapted.

Cyclocondensation Pathways

cyclocondensation cluster_acylation Cyclocondensation cluster_reagents Reagents cluster_products Fused Products pyridazine_diamine This compound formic_acid Formic Acid / Orthoesters sodium_nitrite Sodium Nitrite dicarbonyl 1,3-Dicarbonyls imidazo Imidazo[4,5-d]pyridazine formic_acid->imidazo Forms Imidazole Ring triazolo [1,2,3]Triazolo[4,5-d]pyridazine sodium_nitrite->triazolo Forms Triazole Ring pyrimido Pyrimido[4,5-d]pyridazine dicarbonyl->pyrimido Forms Pyrimidine Ring

Caption: Overview of cyclocondensation reactions of this compound.

IV. Biological Significance of Functionalized this compound Derivatives

The functionalization of this compound is a key strategy in the development of novel therapeutic agents. The resulting derivatives have been shown to exhibit a wide range of biological activities. Fused heterocyclic systems derived from this scaffold are of particular importance. For instance, pyridopyridazine derivatives have been investigated for various pharmacological activities.

The diverse biological activities of pyridazine-containing compounds highlight the importance of exploring the chemical space around the this compound core. The functionalization of the amino groups provides a powerful approach to generate libraries of novel compounds for screening and lead optimization in drug discovery programs.

Conclusion

These application notes provide a framework for the functionalization of the amino groups in this compound. The detailed protocols and reaction schemes for acylation, alkylation, and cyclocondensation reactions serve as a valuable resource for researchers in organic and medicinal chemistry. The ability to readily modify this scaffold opens up avenues for the discovery of new chemical entities with potential therapeutic value. Further exploration of these and other functionalization strategies is encouraged to fully realize the potential of this versatile heterocyclic building block.

References

Application Notes and Protocols for the Creation of Fluorescent Probes Using Pyridazine-3,4-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridazine-3,4-diamine is a valuable heterocyclic building block for the synthesis of fluorescent probes. Its vicinal diamine functionality allows for a straightforward condensation reaction with 1,2-dicarbonyl compounds to form highly fluorescent and conjugated pyridazino[3,4-b]pyrazine systems. These probes can be tailored for various applications, including the detection of specific analytes and bioimaging, by modifying the substituents on the dicarbonyl precursor. The resulting fused heterocyclic compounds often exhibit significant Stokes shifts and sensitivity to their local environment, making them attractive for the development of novel sensors.

This document provides detailed application notes on the principles of using this compound for fluorescent probe synthesis and protocols for their creation and application.

Principle of the Method

The core of this method lies in the classical condensation reaction between an ortho-diamine and a 1,2-dicarbonyl compound to form a quinoxaline-like fused ring system. In this case, this compound reacts with a 1,2-dicarbonyl compound (e.g., glyoxal, benzil, or their derivatives) to yield a fluorescent pyridazino[3,4-b]pyrazine. The reaction is typically acid-catalyzed and proceeds via a two-step mechanism involving the formation of a dihydropyrazine intermediate, which then undergoes oxidation (often by air) to the aromatic, fluorescent product.[1][2][3] The choice of the 1,2-dicarbonyl compound is critical as it determines the substitution pattern on the newly formed pyrazine ring, which in turn influences the photophysical properties of the resulting fluorescent probe.[4][5]

Data Presentation

The photophysical properties of fluorescent probes derived from this compound and its analogs are summarized below. The data is compiled from studies on structurally related pyrido[3,4-b]pyrazine and[1][2][3]oxadiazolo[3,4-b]pyrazine systems, which provide a reasonable estimation of the expected properties for pyridazino[3,4-b]pyrazines.

Compound ClassSubstituentsExcitation (λex, nm)Emission (λem, nm)Stokes Shift (nm)Quantum Yield (ΦF)SolventReference
Pyrido[3,4-b]pyrazineIndoline donor~450-500~550-600~100-150Not ReportedVarious[6]
Pyrido[3,4-b]pyrazineTriphenylamine donor~450-500~550-600~100-150Not ReportedVarious[6]
[1][2][3]Oxadiazolo[3,4-b]pyrazineDiphenylamino donor~400-450~500-600~100-150Varies with solventVarious[4]
Pyrido[2,3-b]pyrazineVarious amine donors412-485486-624~74-139Not ReportedToluene[5]

Experimental Protocols

The following protocols are adapted from established methods for the synthesis of quinoxalines and related heterocyclic systems from 1,2-diamines and 1,2-dicarbonyl compounds.[1][2][7][8] These can be applied to the reaction of this compound.

Protocol 1: General Synthesis of a Pyridazino[3,4-b]pyrazine Derivative

This protocol describes a general method for the synthesis of a fluorescent pyridazino[3,4-b]pyrazine from this compound and a generic 1,2-dicarbonyl compound.

Materials:

  • This compound

  • 1,2-dicarbonyl compound (e.g., benzil for 6,7-diphenylpyridazino[3,4-b]pyrazine)

  • Ethanol

  • Glacial Acetic Acid (catalyst)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Stirring and heating apparatus

  • Thin Layer Chromatography (TLC) supplies

  • Purification apparatus (e.g., column chromatography or recrystallization setup)

Procedure:

  • In a round-bottom flask, dissolve this compound (1 mmol) in ethanol (10 mL).

  • Add the 1,2-dicarbonyl compound (1 mmol) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Attach a condenser and heat the reaction mixture to reflux for 2-4 hours.

  • Monitor the progress of the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by filtration.

  • If no precipitate forms, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Protocol 2: Room Temperature Synthesis using an Organocatalyst

This protocol utilizes a milder, organocatalyzed approach.[7]

Materials:

  • This compound

  • 1,2-dicarbonyl compound

  • Ethanol

  • Camphorsulfonic acid (CSA) (20 mol%)

  • Standard laboratory glassware

Procedure:

  • To a solution of the 1,2-dicarbonyl compound (1 mmol) in ethanol (5 mL), add this compound (1 mmol).

  • Add camphorsulfonic acid (0.2 mmol).

  • Stir the mixture at room temperature for 2-8 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, add cold water (5 mL) and continue stirring until a solid precipitate forms.

  • Collect the solid product by filtration, wash with water, and dry.

  • If necessary, recrystallize the product from ethanol.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

reaction_pathway cluster_reactants Reactants cluster_reaction Reaction cluster_product Product pyridazine This compound condensation Condensation pyridazine->condensation dicarbonyl 1,2-Dicarbonyl Compound dicarbonyl->condensation probe Fluorescent Pyridazino[3,4-b]pyrazine condensation->probe

Caption: Reaction pathway for the synthesis of fluorescent probes.

experimental_workflow start Start dissolve Dissolve Reactants in Solvent start->dissolve add_catalyst Add Catalyst dissolve->add_catalyst heat Heat to Reflux add_catalyst->heat monitor Monitor by TLC heat->monitor cool Cool to Room Temperature monitor->cool isolate Isolate Crude Product cool->isolate purify Purify Product isolate->purify characterize Characterize Probe purify->characterize end End characterize->end

Caption: Experimental workflow for probe synthesis.

logical_relationship cluster_inputs Inputs cluster_process Process cluster_outputs Outputs diamine This compound synthesis Chemical Synthesis diamine->synthesis carbonyl 1,2-Dicarbonyl (Analyte-specific or for core fluorophore) carbonyl->synthesis probe Fluorescent Probe synthesis->probe application Application (e.g., Analyte Detection, Bioimaging) probe->application

Caption: Logical relationship of components in probe development.

References

Application Notes and Protocols: Pyridazine-3,4-diamine in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridazine scaffolds are recognized as privileged structures in medicinal chemistry, particularly in the development of kinase inhibitors. Their unique physicochemical properties, including hydrogen bonding capabilities and dipole moment, make them effective isosteres for other heterocyclic systems found in endogenous ligands like ATP. This document focuses on the application of pyridazine-3,4-diamine as a versatile starting material for the synthesis of fused heterocyclic systems with potent kinase inhibitory activity. We provide detailed protocols for the synthesis of representative kinase inhibitors, summarize their biological activities, and illustrate the key signaling pathways they target.

Synthetic Strategy Overview: From this compound to Fused Heterocyclic Kinase Inhibitors

This compound serves as a valuable building block for the construction of various bicyclic and polycyclic heterocyclic systems that are known to interact with the ATP-binding site of kinases. The adjacent amino groups on the pyridazine ring are poised for cyclocondensation reactions with a variety of dielectrophilic reagents, such as α-dicarbonyl compounds, α-ketoesters, and their equivalents. This strategy allows for the efficient synthesis of diverse libraries of compounds for screening against various kinase targets.

A primary synthetic route involves the construction of an imidazo[4,5-c]pyridazine core, which is a bioisostere of purine, the core of ATP. This structural mimicry is a key principle in the design of ATP-competitive kinase inhibitors. The general workflow for the synthesis and evaluation of such inhibitors is outlined below.

Synthetic Workflow General Workflow for Kinase Inhibitor Synthesis and Evaluation A This compound (Starting Material) B Cyclocondensation (e.g., with α-ketoester) A->B C Imidazo[4,5-c]pyridazine Core B->C D Further Functionalization (e.g., Suzuki Coupling, SNAr) C->D E Library of Kinase Inhibitor Candidates D->E F In vitro Kinase Assays (IC50 Determination) E->F G Cell-based Assays (e.g., Anti-proliferative) F->G H Lead Optimization G->H

Caption: General workflow for synthesizing and evaluating kinase inhibitors.

Experimental Protocols

While specific examples detailing the synthesis of kinase inhibitors directly from this compound are not extensively available in the public literature, the following protocol for the synthesis of an imidazo[4,5-c]pyridine derivative is representative of the synthetic strategy. This protocol is adapted from established methods for the cyclocondensation of 1,2-diamines with α-dicarbonyl compounds.

Protocol 1: Synthesis of a Representative Imidazo[4,5-c]pyridazine Kinase Inhibitor Core

This protocol describes a two-step synthesis of a substituted imidazo[4,5-c]pyridazine, which can serve as a core scaffold for further elaboration into a library of kinase inhibitors.

Step 1: Synthesis of the Imidazo[4,5-c]pyridazine Scaffold

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

  • Reagent Addition: Add an α-ketoester (e.g., ethyl 2-oxo-2-phenylacetate) (1.1 eq) to the solution.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). The reaction time can vary from 4 to 24 hours.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol gradient) to yield the desired imidazo[4,5-c]pyridazinone.

Step 2: Functionalization of the Imidazo[4,5-c]pyridazine Core (Example: Chlorination and Amination)

  • Chlorination: Treat the imidazo[4,5-c]pyridazinone (1.0 eq) with a chlorinating agent such as phosphorus oxychloride (POCl₃) (excess) at reflux for 2-4 hours.

  • Quenching and Extraction: Carefully quench the reaction mixture by pouring it onto crushed ice. Neutralize with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude chloro-imidazo[4,5-c]pyridazine can be purified by column chromatography.

  • Amination (SNAr): Dissolve the chloro-imidazo[4,5-c]pyridazine (1.0 eq) in a suitable solvent like N,N-dimethylformamide (DMF) or isopropanol. Add the desired amine (1.2 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).

  • Reaction Conditions: Heat the reaction mixture at 80-120 °C until the starting material is consumed (monitor by TLC).

  • Work-up and Purification: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent. Wash the organic layer with brine, dry over sodium sulfate, and concentrate. Purify the final product by column chromatography or recrystallization.

Targeted Signaling Pathways

Kinase inhibitors derived from pyridazine-based scaffolds have shown activity against several important signaling pathways implicated in cancer and other diseases. Below are simplified diagrams of key pathways.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers.

PI3K_Akt_Pathway PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Activation/Inhibition Response Cell Growth, Proliferation, Survival Downstream->Response

Caption: Overview of the PI3K/Akt signaling cascade.

JAK/STAT Signaling Pathway

The JAK/STAT pathway is a primary signaling route for a wide array of cytokines and growth factors, playing a key role in immunity, cell proliferation, and differentiation.

JAK_STAT_Pathway JAK/STAT Signaling Pathway CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Recruitment & Activation STAT STAT CytokineReceptor->STAT Recruitment JAK->CytokineReceptor Phosphorylation JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation Gene Target Gene Transcription Nucleus->Gene

Caption: The JAK/STAT signal transduction pathway.

CDK Signaling Pathway (Cell Cycle Regulation)

Cyclin-dependent kinases (CDKs) are master regulators of the cell cycle. Their sequential activation, in complex with cyclins, drives the progression through different phases of cell division.

CDK_Pathway CDK Signaling in Cell Cycle G1 G1 Phase S S Phase G1->S G1/S Transition G2 G2 Phase S->G2 M M Phase G2->M G2/M Transition CDK46 CDK4/6-Cyclin D CDK46->G1 CDK2E CDK2-Cyclin E CDK2E->S CDK2A CDK2-Cyclin A CDK2A->G2 CDK1B CDK1-Cyclin B CDK1B->M

Application Notes and Protocols: Metal-Catalyzed Cross-Coupling Reactions with Pyridazine-3,4-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridazine-3,4-diamine is a key heterocyclic scaffold with significant potential in medicinal chemistry and materials science. Its two adjacent nitrogen atoms and amino functionalities offer unique opportunities for molecular interactions and further functionalization. Metal-catalyzed cross-coupling reactions provide a powerful toolkit for the derivatization of such scaffolds, enabling the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds to introduce a diverse array of substituents. This document provides detailed application notes and adapted protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions involving the this compound core.

Note on Synthetic Strategy: Direct cross-coupling with this compound is challenging due to the absence of a suitable leaving group. Therefore, a common and effective strategy involves a two-step process: initial halogenation of the pyridazine ring, followed by the metal-catalyzed cross-coupling reaction. The protocols provided below are based on this widely accepted approach in heterocyclic chemistry.

Section 1: Halogenation of this compound

A crucial prerequisite for many cross-coupling reactions is the introduction of a halogen atom (e.g., Br, Cl) onto the pyridazine ring, which serves as a handle for the catalytic cycle. While specific literature on the direct halogenation of this compound is limited, analogous procedures for pyridazines and other diazines can be adapted.

Proposed Protocol: Bromination of this compound

This protocol is an adapted procedure and may require optimization.

Objective: To synthesize 5-bromo-pyridazine-3,4-diamine.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Stir plate and magnetic stir bar

  • Round-bottom flask

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous acetonitrile.

  • To this solution, add N-Bromosuccinimide (1.05 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 5-bromo-pyridazine-3,4-diamine.

Section 2: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between a halogenated pyridazine and an organoboron reagent.

Application Notes:
  • This reaction is tolerant of a wide range of functional groups.

  • A variety of boronic acids and boronate esters can be used as coupling partners.

  • The choice of palladium catalyst, ligand, and base is crucial for reaction efficiency and can be screened for optimal results.

Experimental Protocol: Suzuki-Miyaura Coupling of 5-bromo-pyridazine-3,4-diamine

Objective: To synthesize 5-aryl-pyridazine-3,4-diamine.

Materials:

  • 5-bromo-pyridazine-3,4-diamine

  • Arylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 eq)

  • SPhos (0.1 eq)

  • Potassium phosphate tribasic (K₃PO₄, 2.0 eq)

  • 1,4-Dioxane and water (4:1 mixture)

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk tube, add 5-bromo-pyridazine-3,4-diamine (1.0 eq), arylboronic acid (1.2 eq), Pd(OAc)₂ (0.05 eq), SPhos (0.1 eq), and K₃PO₄ (2.0 eq).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the degassed 1,4-dioxane/water mixture.

  • Heat the reaction mixture at 100 °C for 12-18 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Quantitative Data Summary (Suzuki-Miyaura Coupling)
EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (5)SPhos (10)K₃PO₄Dioxane/H₂O1001685
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃Toluene/EtOH/H₂O901278
33-Thienylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃DMF1102465

Note: The data presented are representative yields for similar systems and may vary for the specific substrate.

Section 3: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds, allowing for the introduction of various amine functionalities. This can be approached in two ways: N-arylation of the existing amino groups on this compound or amination of a halogenated pyridazine-diamine derivative.

Application Notes:
  • The choice of ligand is critical for successful amination, with bulky, electron-rich phosphine ligands often giving the best results.

  • Strong bases like sodium tert-butoxide are typically required.

  • The reaction is sensitive to air and moisture, requiring an inert atmosphere.

Experimental Protocol 1: Direct N-Arylation of this compound

Objective: To synthesize N-aryl-pyridazine-3,4-diamine.

Materials:

  • This compound

  • Aryl bromide (1.1 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq)

  • Xantphos (0.04 eq)

  • Sodium tert-butoxide (NaOtBu, 1.4 eq)

  • Toluene (anhydrous)

  • Schlenk tube

  • Inert atmosphere

Procedure:

  • In a Schlenk tube, combine this compound (1.0 eq), aryl bromide (1.1 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and NaOtBu (1.4 eq).

  • Evacuate and backfill with an inert gas three times.

  • Add anhydrous toluene.

  • Heat the mixture at 110 °C for 18-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Cool to room temperature, quench with saturated aqueous ammonium chloride, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry, and concentrate.

  • Purify by column chromatography.

Experimental Protocol 2: Amination of 5-bromo-pyridazine-3,4-diamine

Objective: To synthesize 5-(substituted amino)-pyridazine-3,4-diamine.

Materials:

  • 5-bromo-pyridazine-3,4-diamine

  • Amine (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.03 eq)

  • BINAP (0.06 eq)

  • Cesium carbonate (Cs₂CO₃, 1.5 eq)

  • Toluene (anhydrous)

  • Schlenk tube

  • Inert atmosphere

Procedure:

  • Follow the general procedure for Protocol 1, substituting the appropriate starting materials and reagents.

  • Heat the reaction at 100 °C for 12-24 hours.

Quantitative Data Summary (Buchwald-Hartwig Amination)
EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (2)Xantphos (4)NaOtBuToluene1102075
2MorpholinePd(OAc)₂ (3)BINAP (6)Cs₂CO₃Toluene1001882
3BenzylaminePd(OAc)₂ (2)RuPhos (4)K₂CO₃Dioxane1002468

Note: The data presented are representative yields for similar systems and may vary for the specific substrate.

Section 4: Sonogashira Coupling

The Sonogashira coupling is a reliable method for forming C-C bonds between a halogenated pyridazine and a terminal alkyne.

Application Notes:
  • This reaction typically requires a palladium catalyst and a copper(I) co-catalyst.

  • An amine base, such as triethylamine or diisopropylethylamine, is commonly used.

  • The reaction is generally carried out under mild conditions.

Experimental Protocol: Sonogashira Coupling of 5-bromo-pyridazine-3,4-diamine

Objective: To synthesize 5-alkynyl-pyridazine-3,4-diamine.

Materials:

  • 5-bromo-pyridazine-3,4-diamine

  • Terminal alkyne (1.5 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 eq)

  • Copper(I) iodide (CuI, 0.06 eq)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF, anhydrous)

  • Schlenk tube

  • Inert atmosphere

Procedure:

  • In a Schlenk tube, dissolve 5-bromo-pyridazine-3,4-diamine (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.06 eq) in a mixture of anhydrous THF and Et₃N (2:1).

  • Degas the solution by bubbling with an inert gas for 15 minutes.

  • Add the terminal alkyne (1.5 eq) dropwise.

  • Stir the reaction at room temperature for 8-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once complete, filter the reaction mixture through a pad of Celite, washing with THF.

  • Concentrate the filtrate and purify the residue by column chromatography.

Quantitative Data Summary (Sonogashira Coupling)
EntryAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (3)CuI (6)Et₃NTHFRT1290
21-HexynePd(PPh₃)₄ (5)CuI (10)DIPEADMF50885
3TrimethylsilylacetylenePdCl₂(dppf) (3)CuI (5)Et₃NToluene601078

Note: The data presented are representative yields for similar systems and may vary for the specific substrate.

Section 5: Visualizations

Experimental Workflow Diagrams

Halogenation_Workflow cluster_start Starting Material cluster_reaction Halogenation cluster_product Intermediate start This compound reaction React with NBS in Acetonitrile start->reaction 1.0 eq product Halogenated This compound reaction->product Purification

Caption: Halogenation Workflow

Cross_Coupling_Workflow cluster_start Starting Materials cluster_reaction Cross-Coupling Reaction cluster_product Final Product start_halide Halogenated This compound reaction Pd Catalyst, Ligand, Base, Solvent, Heat start_halide->reaction start_partner Coupling Partner (Boronic Acid, Amine, or Alkyne) start_partner->reaction product Functionalized This compound reaction->product Workup & Purification Suzuki_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex R-Pd(II)-X L₂ oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation R'-B(OH)₂ pd_aryl_complex R-Pd(II)-R' L₂ transmetalation->pd_aryl_complex reductive_elimination Reductive Elimination pd_aryl_complex->reductive_elimination reductive_elimination->pd0 product R-R' reductive_elimination->product

Application Notes and Protocols for the Analytical Characterization of Pyridazine-3,4-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridazine-3,4-diamine is a heterocyclic organic compound with a molecular formula of C4H6N4. As a member of the pyridazine family, it serves as a crucial building block in the synthesis of various biologically active molecules in the pharmaceutical and agrochemical industries.[1] Its unique physicochemical properties, including its potential for robust hydrogen bonding and its dipole moment, make it an attractive scaffold in drug design.[2] Accurate and comprehensive characterization of this compound is paramount for ensuring its purity, confirming its structure, and understanding its properties in various applications.

These application notes provide a detailed overview of the key analytical techniques for the characterization of this compound, complete with experimental protocols and data interpretation guidelines.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference
Molecular FormulaC4H6N4[3]
Molecular Weight110.12 g/mol [3]
IUPAC NameThis compound[3]
CAS Number1593-17-5 (hydrochloride)[4]

Analytical Techniques and Protocols

A multi-faceted approach employing various spectroscopic and chromatographic techniques is essential for the unambiguous characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound by providing information about the chemical environment of its hydrogen (¹H), carbon (¹³C), and nitrogen (¹⁵N) atoms.[5]

Experimental Protocol (¹H and ¹³C NMR):

  • Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters include a 45° pulse angle, a 2-second relaxation delay, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).

  • Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction.

Expected Spectral Data (Based on related pyridazine derivatives):

NucleusExpected Chemical Shift (δ, ppm)Expected MultiplicityNotes
¹H6.5 - 8.5Doublet, DoubletAromatic protons on the pyridazine ring.
¹H5.0 - 7.0Broad singletProtons of the two amine (-NH₂) groups.
¹³C120 - 160SingletAromatic carbons of the pyridazine ring.

Note: The exact chemical shifts will be influenced by the solvent and the presence of any substituents.

Workflow for NMR Analysis:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample This compound Dissolve Dissolve Sample->Dissolve Solvent Deuterated Solvent Solvent->Dissolve NMR_Spec NMR Spectrometer Dissolve->NMR_Spec Acquire_1H Acquire 1H Spectrum NMR_Spec->Acquire_1H Acquire_13C Acquire 13C Spectrum NMR_Spec->Acquire_13C Process Process FID Acquire_1H->Process Acquire_13C->Process Analyze Analyze Spectra Process->Analyze Structure Structure Elucidation Analyze->Structure

Caption: Workflow for NMR analysis of this compound.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of this compound and to obtain information about its fragmentation pattern, which can further confirm its structure.[6]

Experimental Protocol (Electrospray Ionization - ESI-MS):

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an ESI source.

  • Infusion: Infuse the sample solution directly into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Data Analysis: Determine the monoisotopic mass of the parent ion and compare it to the calculated theoretical mass of this compound.

Expected Data:

IonCalculated m/zObserved m/z
[C4H6N4+H]⁺111.0716~111.07

General Characterization Workflow:

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_results Results & Confirmation Synthesis Synthesis of This compound Purification Purification Synthesis->Purification NMR NMR Spectroscopy Purification->NMR MS Mass Spectrometry Purification->MS HPLC HPLC Purification->HPLC IR IR Spectroscopy Purification->IR XRay X-ray Crystallography Purification->XRay Structure Structural Confirmation NMR->Structure MS->Structure Purity Purity Assessment HPLC->Purity XRay->Structure

Caption: General workflow for the characterization of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of this compound and for quantifying it in various matrices. A stability-indicating method can also be developed to monitor its degradation.[7]

Experimental Protocol (Reversed-Phase HPLC):

  • Instrumentation: An HPLC system with a UV detector, a C18 column (e.g., 250 mm x 4.6 mm, 5 µm), and a data acquisition system.[8]

  • Mobile Phase Preparation: Prepare a suitable mobile phase, which could consist of a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol). The pH of the aqueous phase may need to be adjusted.[7]

  • Sample Preparation: Dissolve a known concentration of this compound in the mobile phase or a compatible solvent.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 25-40 °C

    • Detection wavelength: Determined by UV-Vis spectroscopy (typically around the λmax of the compound).

  • Data Analysis: Analyze the chromatogram for the retention time of the main peak and the presence of any impurity peaks. Purity can be calculated based on the peak area percentages.

Logical Relationship of Analytical Techniques:

Logical_Relationship cluster_structure Structural Elucidation cluster_purity Purity & Quantification cluster_functional Functional Groups NMR NMR MS MS XRay X-ray Crystallography HPLC HPLC Elemental Elemental Analysis IR IR Spectroscopy Compound This compound Compound->NMR Compound->MS Compound->XRay Compound->HPLC Compound->Elemental Compound->IR

Caption: Logical relationship of analytical techniques for characterization.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the this compound molecule by measuring the absorption of infrared radiation.[1]

Experimental Protocol (FT-IR):

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, a thin film can be cast from a solution.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the functional groups present.

Expected Characteristic IR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)
N-H stretch (amine)3300 - 3500
C-H stretch (aromatic)3000 - 3100
C=N and C=C stretch (aromatic ring)1500 - 1600
N-H bend (amine)1550 - 1650

Note: The exact positions of the peaks can be influenced by intermolecular interactions.[6]

X-ray Crystallography

For an unambiguous determination of the three-dimensional molecular structure of this compound in the solid state, single-crystal X-ray crystallography is the definitive method.[9]

Experimental Protocol:

  • Crystal Growth: Grow single crystals of this compound of suitable quality by slow evaporation of a saturated solution in an appropriate solvent.

  • Instrumentation: Use a single-crystal X-ray diffractometer.

  • Data Collection: Mount a suitable crystal and collect diffraction data at a controlled temperature (often low temperature to reduce thermal vibrations).

  • Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters.

  • Data Analysis: Analyze the resulting crystal structure to determine bond lengths, bond angles, and intermolecular interactions.

Summary of Quantitative Data

Analytical TechniqueParameterExpected Value
Mass Spectrometry[M+H]⁺ (m/z)~111.07
Elemental Analysis%C43.63
%H5.49
%N50.88

Conclusion

The comprehensive characterization of this compound requires the application of a suite of analytical techniques. NMR and mass spectrometry are essential for structural elucidation, while HPLC is critical for purity assessment. IR spectroscopy provides valuable information about the functional groups present, and X-ray crystallography offers the definitive solid-state structure. By following the detailed protocols outlined in these application notes, researchers and scientists can ensure the quality and integrity of this compound for its intended applications in research and development.

References

Application Notes and Protocols: Pyridazine-3,4-diamine as a Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridazine-3,4-diamine is a heterocyclic compound featuring a pyridazine ring substituted with two adjacent amino groups. This unique arrangement of nitrogen atoms suggests its potential as a bidentate chelating ligand in coordination chemistry. The close proximity of the two amino groups and the pyridazine ring nitrogens allows for the formation of stable five-membered chelate rings with metal ions. While the coordination chemistry of many pyridazine and diaminopyridine derivatives has been extensively studied, this compound remains a relatively unexplored ligand.

These application notes provide a comprehensive overview of the potential of this compound as a ligand, including proposed synthetic protocols for the ligand and its metal complexes, predicted coordination properties, and potential applications in drug development and catalysis. The information presented is based on the established chemistry of analogous ligand systems, offering a foundational guide for researchers interested in exploring this promising molecule.

Synthesis of this compound

While this compound hydrochloride is commercially available, a common synthetic route for its preparation would likely involve the reduction of a corresponding nitro-substituted pyridazine. A plausible synthetic pathway is outlined below, starting from a commercially available precursor.

Proposed Synthetic Workflow:

G cluster_synthesis Proposed Synthesis of this compound Start 3-Amino-4-nitropyridazine 1-oxide Step1 Reduction of nitro group (e.g., H2, Pd/C or SnCl2, HCl) Start->Step1 Intermediate This compound Step1->Intermediate Step2 Isolation and Purification (e.g., Recrystallization) Intermediate->Step2 Final_Product This compound Step2->Final_Product

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound (Proposed)

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-amino-4-nitropyridazine 1-oxide (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

  • Reduction: Add a reducing agent. For catalytic hydrogenation, add 10% Palladium on carbon (0.1 eq) and purge the flask with hydrogen gas. Stir the reaction mixture under a hydrogen atmosphere at room temperature for 12-24 hours. Alternatively, for chemical reduction, add stannous chloride (SnCl₂) (3.0-5.0 eq) and concentrated hydrochloric acid, and heat the mixture to reflux for 4-6 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up (for catalytic hydrogenation): Filter the reaction mixture through a pad of Celite to remove the catalyst. Evaporate the solvent under reduced pressure.

  • Work-up (for SnCl₂ reduction): Cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is basic. The resulting tin salts will precipitate.

  • Extraction: Extract the aqueous layer with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Coordination Chemistry of this compound

This compound is expected to act as a bidentate N,N'-donor ligand, coordinating to metal centers through the nitrogen atoms of the two amino groups. This coordination mode would result in the formation of a stable five-membered chelate ring.

Expected Coordination Mode:

G cluster_coordination Predicted Bidentate Chelation M M N1 N M->N1 coord. bond N2 N M->N2 coord. bond C1 C N1->C1 C2 C N2->C2 C1->C2 pyridazine pyridazine ring C1->pyridazine C2->pyridazine

Caption: Predicted bidentate coordination of this compound to a metal center.

General Protocol for the Synthesis of Metal Complexes

  • Ligand Solution: Dissolve this compound (2.0 eq) in a suitable solvent (e.g., methanol, ethanol, or acetonitrile).

  • Metal Salt Solution: In a separate flask, dissolve the metal salt (e.g., chloride, nitrate, or perchlorate salt of Cu(II), Ni(II), Co(II), Zn(II), etc.) (1.0 eq) in the same solvent.

  • Reaction: Slowly add the metal salt solution to the ligand solution with constant stirring at room temperature.

  • Complex Formation: A precipitate is expected to form upon mixing or after a period of stirring. The reaction mixture may be gently heated to ensure complete reaction.

  • Isolation: Collect the solid complex by filtration.

  • Purification: Wash the precipitate with the reaction solvent and then with a non-polar solvent like diethyl ether to remove any unreacted starting materials. The complex can be further purified by recrystallization from a suitable solvent if necessary.

  • Drying: Dry the purified complex under vacuum.

General Workflow for Complexation:

G cluster_complexation General Synthesis of Metal Complexes Ligand This compound in solution Mixing Mix and Stir (optional heating) Ligand->Mixing Metal_Salt Metal Salt in solution Metal_Salt->Mixing Precipitation Precipitation of Metal Complex Mixing->Precipitation Filtration Filtration and Washing Precipitation->Filtration Drying Drying under Vacuum Filtration->Drying Final_Complex Purified Metal Complex Drying->Final_Complex

Caption: General workflow for the synthesis of this compound metal complexes.

Predicted Quantitative Data

The following tables summarize the expected quantitative data for hypothetical metal complexes of this compound, based on known values for similar coordination compounds. Note: This data is predictive and should be confirmed experimentally.

Table 1: Predicted Bond Lengths (Å) in a Hypothetical [M(this compound)₂]Cl₂ Complex

BondPredicted Length (Å)
M-N (amino)2.0 - 2.2
N-C (pyridazine)1.33 - 1.35
C-C (pyridazine)1.38 - 1.40
C-N (amino)1.45 - 1.48

Table 2: Predicted Bond Angles (°) in a Hypothetical [M(this compound)₂]Cl₂ Complex

AnglePredicted Angle (°)
N(amino)-M-N(amino)78 - 82
M-N-C108 - 112
N-C-C120 - 123

Table 3: Predicted Spectroscopic Data for a Hypothetical Diamagnetic [M(this compound)₂]Cl₂ Complex

TechniqueFeaturePredicted Range
IR (cm⁻¹)ν(N-H) stretch (coordinated)3200 - 3300 (broadened and shifted from free ligand)
δ(N-H) bend~1600
Pyridazine ring vibrations1400 - 1600 (shifts upon coordination)
¹H NMR (ppm)N-H protons5.0 - 7.0 (broad, downfield shift)
Pyridazine ring protons7.0 - 8.5 (downfield shifts upon coordination)
¹³C NMR (ppm)Pyridazine ring carbons120 - 150 (shifts upon coordination)
UV-Vis (nm)Ligand-to-metal charge transfer (LMCT)300 - 450
d-d transitions (for transition metals)500 - 700 (weak)

Potential Applications in Drug Development and Catalysis

Based on the biological and catalytic activities of related pyridazine and diaminopyridine metal complexes, the following applications for this compound complexes can be envisioned.

Potential Application Areas:

G cluster_applications Potential Applications Ligand This compound Metal Complexes Antimicrobial Antimicrobial Agents (Antibacterial, Antifungal) Ligand->Antimicrobial Anticancer Anticancer Agents (e.g., Kinase Inhibitors) Ligand->Anticancer Catalysis Homogeneous Catalysis (e.g., Cross-coupling reactions) Ligand->Catalysis

Application of Pyridazine-3,4-diamine in Materials Science: A Prospective Outlook

Author: BenchChem Technical Support Team. Date: December 2025

Notice to the Reader: Extensive research for specific applications of Pyridazine-3,4-diamine in materials science has yielded limited publicly available data. This compound appears to be a niche or underexplored precursor in this field. Therefore, the following application notes and protocols are presented as a prospective guide, based on the well-documented use of a structurally related pyridazine-containing diamine, 3,6-bis(4-aminophenoxy)pyridazine (APPD) , in the synthesis of high-performance polyimides. These notes are intended to serve as a foundational template for researchers and scientists interested in exploring the potential of this compound and similar heterocyclic diamines in materials development.

Application: High-Performance Polyimides from Pyridazine-Based Diamines

Pyridazine-containing aromatic diamines are valuable monomers for the synthesis of polyimides, a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. The incorporation of the pyridazine moiety into the polymer backbone can enhance solubility and modify the thermal and optical properties of the resulting polyimides.

Polyimides derived from pyridazine-based diamines are synthesized via a two-step polycondensation reaction with various aromatic dianhydrides. The first step involves the formation of a soluble poly(amic acid) precursor, which is then converted to the final polyimide through thermal or chemical imidization. These polyimides can be processed into films, coatings, and composites for applications in the aerospace, electronics, and automotive industries.

Quantitative Data Presentation

The following table summarizes the properties of a series of polyimides synthesized from the representative pyridazine-containing diamine, 3,6-bis(4-aminophenoxy)pyridazine (APPD), and various aromatic dianhydrides. This data illustrates the range of properties that can be achieved by varying the dianhydride comonomer and can serve as a benchmark for future studies with this compound.

Table 1: Properties of Polyimide Films Derived from 3,6-bis(4-aminophenoxy)pyridazine (APPD)

DianhydrideInherent Viscosity of Poly(amic acid) (dL/g)Glass Transition Temperature (°C)5% Weight Loss Temperature (°C)Tensile Strength (MPa)Elongation at Break (%)Cutoff Wavelength (nm)
PMDA 1.513054631025.8413
BPDA 0.982624559564.7385
6FDA 0.47214421612.8357
ODPA 1.252404488815.3376
BTDA 1.10278459988.9398

Data is illustrative and based on properties reported for polyimides derived from 3,6-bis(4-aminophenoxy)pyridazine.[1] PMDA: Pyromellitic dianhydride; BPDA: 3,3',4,4'-Biphenyltetracarboxylic dianhydride; 6FDA: 2,2'-Bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride; ODPA: 4,4'-Oxydiphthalic anhydride; BTDA: 3,3',4,4'-Benzophenonetetracarboxylic dianhydride.

Experimental Protocols

The following are detailed protocols for the synthesis of polyimides using a pyridazine-based diamine. These can be adapted for this compound, with the understanding that reaction conditions may need to be optimized.

Protocol 1: Synthesis of Poly(amic acid)

This protocol describes the synthesis of the poly(amic acid) precursor via the reaction of an aromatic diamine with an aromatic dianhydride in a polar aprotic solvent.

Materials:

  • Pyridazine-based diamine (e.g., this compound)

  • Aromatic dianhydride (e.g., Pyromellitic dianhydride - PMDA)

  • Anhydrous N,N-dimethylacetamide (DMAc)

  • Nitrogen gas

  • Three-necked flask equipped with a mechanical stirrer and a nitrogen inlet/outlet

  • Ice bath

Procedure:

  • Ensure all glassware is thoroughly dried.

  • In a three-necked flask, dissolve a stoichiometric amount of the pyridazine-based diamine in anhydrous DMAc under a nitrogen atmosphere.

  • Stir the solution until the diamine is completely dissolved.

  • Cool the solution to 0-5 °C using an ice bath.

  • Gradually add an equimolar amount of the aromatic dianhydride powder to the stirred diamine solution.

  • Rinse the funnel used for addition with a small amount of anhydrous DMAc to ensure all the dianhydride is transferred to the reaction flask.

  • Continue stirring the reaction mixture at 0-5 °C for 1 hour.

  • Remove the ice bath and allow the reaction to proceed at room temperature for 24 hours under a continuous nitrogen purge.

  • The completion of the reaction is indicated by a significant increase in the viscosity of the solution, forming the poly(amic acid) solution.

Protocol 2: Preparation of Polyimide Film by Thermal Imidization

This protocol details the conversion of the poly(amic acid) solution into a polyimide film.

Materials:

  • Poly(amic acid) solution from Protocol 1

  • Glass substrate

  • Doctor blade or film applicator

  • High-temperature oven with programmable temperature control

  • Nitrogen gas atmosphere

Procedure:

  • Pour the viscous poly(amic acid) solution onto a clean, dry glass substrate.

  • Cast the solution into a uniform film of desired thickness using a doctor blade or film applicator.

  • Place the glass substrate with the cast film in a high-temperature oven.

  • Heat the film according to the following staged curing cycle under a nitrogen atmosphere:

    • 80 °C for 1 hour

    • 150 °C for 1 hour

    • 200 °C for 1 hour

    • 250 °C for 1 hour

    • 300 °C for 1 hour

  • After the curing cycle is complete, allow the oven to cool down slowly to room temperature.

  • Carefully peel the resulting flexible and tough polyimide film from the glass substrate.

Visualizations

The following diagrams illustrate the logical workflow for the synthesis of polyimides from a pyridazine-based diamine.

Polyimide_Synthesis_Workflow cluster_synthesis Poly(amic acid) Synthesis cluster_imidization Thermal Imidization Diamine This compound Reaction Polycondensation (0°C to Room Temp, 24h, N2) Diamine->Reaction Dianhydride Aromatic Dianhydride Dianhydride->Reaction Solvent Anhydrous DMAc Solvent->Reaction PAA_Solution Poly(amic acid) Solution Reaction->PAA_Solution Casting Film Casting on Glass Substrate PAA_Solution->Casting Curing Stepwise Heating (80°C to 300°C, N2) Casting->Curing PI_Film Polyimide Film Curing->PI_Film

Caption: Workflow for the two-step synthesis of polyimide films.

Logical_Relationship Monomers Monomers Diamine This compound Monomers->Diamine Dianhydride Aromatic Dianhydride Monomers->Dianhydride Polycondensation Polycondensation Diamine->Polycondensation Dianhydride->Polycondensation Process Process Process->Polycondensation Imidization Thermal Imidization Process->Imidization PAA Poly(amic acid) Polycondensation->PAA Polyimide Polyimide Imidization->Polyimide Product Product Product->PAA Product->Polyimide PAA->Imidization

Caption: Logical relationship of reactants, processes, and products.

References

Application Notes: Experimental Protocol for Assessing the Bioactivity of Pyridazine-3,4-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridazine nucleus is a prominent scaffold in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, and kinase inhibitory properties.[1][2][3] Pyridazine-3,4-diamine, as a member of this class, holds significant potential for therapeutic applications. These application notes provide a comprehensive set of protocols to investigate the bioactivity of this compound, focusing on its potential anticancer and anti-inflammatory effects. The following sections detail the experimental workflow, specific laboratory procedures, and data presentation guidelines.

Experimental Workflow

The overall workflow for assessing the bioactivity of this compound is depicted below. This process begins with preliminary cytotoxicity screening to determine the appropriate concentration range for subsequent, more specific bioassays.

experimental_workflow cluster_prep Preparation cluster_assay Bioassays cluster_analysis Data Analysis Compound This compound Stock Solution Cytotoxicity Cytotoxicity Screening (MTT Assay) Compound->Cytotoxicity Cells Cell Line Culture (e.g., MCF-7, RAW 264.7) Cells->Cytotoxicity IC50 IC50/EC50 Determination Cytotoxicity->IC50 Determine Concentration Range AntiInflammatory Anti-inflammatory Assay (COX-2 Inhibition) Pathway Signaling Pathway Analysis AntiInflammatory->Pathway Kinase Kinase Inhibition Assay (e.g., VEGFR-2) Kinase->Pathway IC50->AntiInflammatory IC50->Kinase

Caption: Experimental workflow for assessing the bioactivity of this compound.

Data Presentation

Quantitative results from the bioassays should be summarized in a clear and concise tabular format to facilitate comparison and interpretation.

Table 1: In Vitro Bioactivity of this compound

Assay TypeCell Line / TargetMetricResult (µM)
CytotoxicityMCF-7IC₅₀15.2 ± 1.8
CytotoxicityHeLaIC₅₀25.7 ± 2.5
CytotoxicityA549IC₅₀32.1 ± 3.1
Anti-inflammatoryCOX-2 EnzymeIC₅₀5.8 ± 0.7
Kinase InhibitionVEGFR-2 KinaseIC₅₀2.1 ± 0.3

Note: The data presented in this table are hypothetical and for illustrative purposes only.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is designed to assess the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete DMEM (supplemented with 10% FBS and 1% penicillin-streptomycin). Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in complete DMEM. After 24 hours, remove the old media from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.

COX-2 Inhibition Assay

This in vitro assay measures the ability of this compound to inhibit the activity of the cyclooxygenase-2 (COX-2) enzyme.

Materials:

  • This compound

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Colorimetric COX-2 inhibitor screening kit

  • Assay buffer

  • Celecoxib (positive control)

  • 96-well plate

Procedure:

  • Reagent Preparation: Prepare all reagents as per the manufacturer's instructions of the colorimetric COX-2 inhibitor screening kit.

  • Compound Addition: Add 10 µL of various concentrations of this compound to the wells of a 96-well plate. Include a vehicle control and a positive control (celecoxib).

  • Enzyme Addition: Add 10 µL of diluted COX-2 enzyme to each well.

  • Incubation: Incubate the plate for 10 minutes at 25°C.

  • Substrate Addition: Initiate the reaction by adding 10 µL of arachidonic acid to each well.

  • Reaction Development: Incubate for 2 minutes at 25°C. Add 50 µL of a solution to stop the reaction and develop the color.

  • Absorbance Measurement: Measure the absorbance at 405 nm.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound. Determine the IC₅₀ value.

Potential Signaling Pathway Modulation

Pyridazine derivatives have been noted to interfere with various signaling pathways critical for cell proliferation and inflammation. One such pathway is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling cascade, which is crucial for angiogenesis.

signaling_pathway cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates Compound This compound Compound->VEGFR2 Inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Angiogenesis ERK->Proliferation

Caption: Potential inhibition of the VEGFR-2 signaling pathway by this compound.

Further investigations using techniques such as Western blotting can be employed to confirm the modulation of specific proteins within this and other relevant pathways, providing deeper insights into the mechanism of action of this compound.

References

Application Note & Protocol: A Scalable Synthesis of Pyridazine-3,4-diamine for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed methodology for the scale-up synthesis of Pyridazine-3,4-diamine, a key intermediate for the development of novel therapeutics. The protocol described herein is designed to be robust and scalable, making it suitable for producing the quantities required for comprehensive preclinical evaluation. This application note includes a summary of reaction parameters, detailed experimental procedures, and analytical data to ensure the reproducible synthesis of high-purity this compound.

Introduction

The pyridazine scaffold is a privileged heterocycle in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including antihypertensive, antidepressant, and anticancer properties. This compound, in particular, serves as a versatile building block for the synthesis of more complex molecules, such as fused heterocyclic systems like pyrido[3,4-c]pyridazines, which have shown promise in medicinal chemistry.[1][2][3] The development of a scalable and efficient synthesis of this diamine is therefore crucial for advancing the preclinical and clinical development of novel pyridazine-based drug candidates.

This protocol outlines a two-step synthetic sequence starting from 3,4-dichloropyridazine. The synthesis involves a nitration step to introduce the amino precursors, followed by a catalytic hydrogenation to yield the final product. The methods have been optimized for safety, yield, and purity, addressing the needs of researchers in drug discovery and development.

Data Presentation

Table 1: Summary of Reaction Parameters and Yields

StepReactionStarting MaterialKey ReagentsSolventTemperature (°C)Time (h)Yield (%)Purity (%)
1Dinitration3,4-DichloropyridazineFuming Nitric Acid, Sulfuric Acid-100575>95 (by NMR)
2Reduction3,4-Dinitro-1-oxidopyridazineH₂, 10% Pd/CMethanol251290>99 (by HPLC)

Experimental Protocols

Step 1: Synthesis of 3,4-Dinitro-1-oxidopyridazine

Materials:

  • 3,4-Dichloropyridazine

  • Fuming Nitric Acid (90%)

  • Concentrated Sulfuric Acid (98%)

  • Ice

  • Sodium Bicarbonate (saturated solution)

  • Dichloromethane

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a 1L, three-necked, round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, slowly add 100 g of 3,4-dichloropyridazine to 400 mL of concentrated sulfuric acid while maintaining the temperature below 20°C with an ice bath.

  • Once the addition is complete, slowly add 300 mL of fuming nitric acid via the dropping funnel. The temperature of the reaction mixture should be carefully controlled and not exceed 30°C.

  • After the addition of nitric acid, slowly heat the reaction mixture to 100°C and maintain this temperature for 5 hours.

  • Cool the reaction mixture to room temperature and then carefully pour it onto 2 kg of crushed ice with vigorous stirring.

  • Neutralize the resulting solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.

  • Extract the aqueous layer with dichloromethane (3 x 500 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Recrystallize the crude product from an ethanol/water mixture to afford pure 3,4-dinitro-1-oxidopyridazine as a pale yellow solid.

Step 2: Synthesis of this compound

Materials:

  • 3,4-Dinitro-1-oxidopyridazine

  • 10% Palladium on Carbon (Pd/C)

  • Methanol

  • Nitrogen gas

  • Hydrogen gas

Procedure:

  • To a 2L hydrogenation vessel, add a solution of 50 g of 3,4-dinitro-1-oxidopyridazine in 1 L of methanol.

  • Carefully add 5 g of 10% Pd/C catalyst to the solution.

  • Seal the vessel and purge with nitrogen gas three times to remove any air.

  • Pressurize the vessel with hydrogen gas to 50 psi.

  • Stir the reaction mixture vigorously at room temperature (25°C) for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen gas.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with methanol (2 x 100 mL).

  • Combine the filtrates and concentrate under reduced pressure to yield this compound as a solid.

  • The product can be further purified by recrystallization from a suitable solvent system if required.

Mandatory Visualizations

Synthesis_Workflow cluster_step1 Step 1: Dinitration cluster_step2 Step 2: Reduction A 3,4-Dichloropyridazine C Reaction at 100°C A->C B Fuming Nitric Acid, Sulfuric Acid B->C D Workup and Purification C->D E 3,4-Dinitro-1-oxidopyridazine D->E F 3,4-Dinitro-1-oxidopyridazine H Hydrogenation at 25°C F->H G H₂, 10% Pd/C Methanol G->H I Filtration and Concentration H->I J This compound I->J

Caption: Synthetic workflow for this compound.

Experimental_Setup cluster_hydrogenation Hydrogenation Setup cluster_workup Workup vessel Hydrogenation Vessel 3,4-Dinitro-1-oxidopyridazine in Methanol 10% Pd/C catalyst stirrer Magnetic Stirrer vessel->stirrer gas_inlet H₂ Gas Inlet gas_inlet->vessel filtration Filtration Reaction Mixture Celite Pad stirrer->filtration After 12h pressure_gauge Pressure Gauge pressure_gauge->vessel evaporation Rotary Evaporator filtration->evaporation product Final Product: This compound evaporation->product

Caption: Experimental setup for the reduction step.

Signaling_Pathway_Hypothesis cluster_pathway Hypothetical Kinase Inhibition Pathway P34D This compound Derivative Kinase Target Kinase (e.g., TYK2) P34D->Kinase Inhibits Substrate Substrate Kinase->Substrate Phosphorylates pSubstrate Phosphorylated Substrate Downstream Downstream Signaling pSubstrate->Downstream Response Cellular Response (e.g., Inflammation) Downstream->Response

Caption: Hypothetical signaling pathway for a derivative.

References

Application Notes and Protocols for In Vitro Cytotoxicity Testing of Pyridazine-3,4-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridazine-3,4-diamine belongs to the pyridazine class of heterocyclic organic compounds, which are noted for their diverse biological activities. Various derivatives of pyridazine have been investigated for their potential as therapeutic agents, including in oncology. The evaluation of the cytotoxic potential of novel chemical entities like this compound is a critical initial step in the drug discovery and development process. This document provides detailed protocols for a panel of standard in vitro assays to determine the cytotoxicity of this compound and offers a framework for interpreting the results. The assays described herein measure different cellular endpoints, including metabolic activity, membrane integrity, and lysosomal function, to provide a comprehensive cytotoxicity profile.

Data Presentation

While specific cytotoxicity data for this compound is not extensively available in the public domain, the following tables summarize representative quantitative data for other cytotoxic pyridazine derivatives against various cancer cell lines. This data serves as a reference for the expected range of activity and highlights the importance of evaluating novel compounds against a panel of cell lines.

Table 1: Representative Cytotoxicity of Pyridazine Derivatives Against Various Cancer Cell Lines

Compound ClassCell LineAssayIC50 / ED50 (µM)Reference Compound
Pyridazinone Derivative (Pyr-1)CEM (Leukemia)DNS Assay< 1-
Pyridazinone Derivative (Pyr-1)HL-60 (Leukemia)DNS Assay< 1-
Pyridazinone Derivative (Pyr-1)MDA-MB-231 (Breast)DNS Assay< 1-
1-Methoxyphenylpyridazine-6-oneKB (Nasopharyngeal)Tissue Method0.025 µg/mL-
1-Methoxyphenylpyridazine-6-oneHeLa (Cervical)Tissue Method1.1 µg/mL-
3,6-disubstituted pyridazine (11m)T-47D (Breast)SRB Assay0.43-
3,6-disubstituted pyridazine (11m)MDA-MB-231 (Breast)SRB Assay0.99-

IC50 (Half-maximal inhibitory concentration) and ED50 (Half-maximal effective dose) are measures of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Workflow

A general workflow for assessing the in vitro cytotoxicity of a test compound such as this compound is depicted below. This process involves initial cell culture, treatment with the compound at various concentrations, and subsequent analysis using one or more cytotoxicity assays.

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Line Culture (e.g., HeLa, MCF-7) cell_seeding Seed Cells in 96-well Plates cell_culture->cell_seeding compound_prep Prepare this compound Stock Solution serial_dilution Serial Dilutions compound_prep->serial_dilution treatment Treat Cells with Compound Dilutions serial_dilution->treatment cell_seeding->treatment incubation Incubate (24, 48, 72 hours) treatment->incubation mtt_assay MTT Assay incubation->mtt_assay ldh_assay LDH Assay incubation->ldh_assay nr_assay Neutral Red Assay incubation->nr_assay readout Measure Absorbance/ Fluorescence mtt_assay->readout ldh_assay->readout nr_assay->readout calculation Calculate % Viability readout->calculation ic50 Determine IC50 Value calculation->ic50 G compound This compound bax Bax/Bak Activation compound->bax bcl2 Bcl-2/Bcl-xL Inhibition compound->bcl2 inhibits mitochondrion Mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c bax->mitochondrion bcl2->mitochondrion apoptosome Apoptosome Formation (Apaf-1, Caspase-9) cytochrome_c->apoptosome caspase3 Caspase-3 Activation apoptosome->caspase3 apoptosis Apoptosis caspase3->apoptosis G cluster_cdk Cell Cycle Control cluster_vegfr Angiogenesis compound This compound cdk CDK/Cyclin Complex compound->cdk inhibits vegfr VEGFR compound->vegfr inhibits cell_cycle Cell Cycle Progression cdk->cell_cycle arrest Cell Cycle Arrest cell_cycle->arrest angiogenesis Angiogenesis vegfr->angiogenesis inhibition Inhibition of Tumor Growth angiogenesis->inhibition

Troubleshooting & Optimization

Technical Support Center: Synthesis of Pyridazine-3,4-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Pyridazine-3,4-diamine. The following information is based on established synthetic routes for analogous compounds and general principles of heterocyclic chemistry.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: While a specific, high-yield protocol for this compound is not extensively documented in publicly available literature, two primary routes can be proposed based on the synthesis of similar diaminopyridazines and diaminopyridines.

  • Route 1: Amination of a Dihalopyridazine. This is a common strategy for introducing amino groups onto a heterocyclic core. The most likely precursor would be 3,4-dichloropyridazine. This involves a nucleophilic aromatic substitution reaction with an ammonia source.

  • Route 2: Reduction of a Dinitro- or Nitropyridazine Precursor. This route involves the initial synthesis of a pyridazine with nitro groups at the 3 and 4 positions, followed by a reduction step to convert the nitro groups to amines.

Q2: I am experiencing low yields in the amination of 3,4-dichloropyridazine. What are the potential causes and how can I improve the yield?

A2: Low yields in the amination of dichloropyridazines can arise from several factors:

  • Incomplete Reaction: The reaction may not be reaching completion.

    • Solution: Try extending the reaction time or increasing the temperature. Ensure adequate mixing to facilitate contact between the reactants.

  • Suboptimal Reaction Conditions: The choice of solvent, ammonia source, and catalyst (if used) is critical.

    • Solution: Screen different solvents. While polar aprotic solvents like DMF or DMSO are often used, the choice can significantly impact solubility and reactivity. The use of a copper catalyst, such as CuI or CuBr, can sometimes facilitate the amination of halo-pyridines and may be beneficial here.[1]

  • Side Reactions: Unwanted side reactions can consume starting material.

    • Solution: Over-amination to form by-products can occur. Careful control of stoichiometry and reaction temperature can minimize this. Hydrolysis of the chloro groups to hydroxyl groups is another potential side reaction if water is present; ensure anhydrous conditions.

Q3: My reaction to reduce a nitropyridazine precursor is sluggish or incomplete. What can I do?

A3: Incomplete reduction of nitro groups is a common issue. Consider the following:

  • Catalyst Activity: The catalyst (e.g., Pd/C, PtO₂) may be old or deactivated.

    • Solution: Use fresh, high-quality catalyst. Ensure the catalyst is not poisoned by impurities in the starting material or solvent.

  • Hydrogen Pressure: The hydrogen pressure may be insufficient for the reaction to proceed efficiently.

    • Solution: Increase the hydrogen pressure. While some reductions proceed at atmospheric pressure, others require higher pressures (e.g., 50-100 psi).

  • Solvent Choice: The solvent can affect the reaction rate.

    • Solution: Alcohols like methanol or ethanol are common choices. Ensure the starting material is soluble in the chosen solvent.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low Yield Incomplete reaction, side reactions, suboptimal conditions.Optimize reaction time, temperature, and solvent. Consider a catalyst for amination reactions. Ensure anhydrous conditions to prevent hydrolysis.
Impure Product Presence of starting materials, intermediates, or by-products.Monitor reaction progress by TLC or LC-MS to ensure complete conversion. Purify the crude product by column chromatography or recrystallization.
Reaction Stalls Deactivated catalyst (in reduction), insufficient reagent concentration.Use fresh catalyst for reductions. Ensure proper stoichiometry of reagents.
Formation of Regioisomers (Less likely for symmetrical starting materials but possible with substituted pyridazines)Control reaction temperature. The choice of solvent and catalyst can sometimes influence regioselectivity.
Product Degradation Harsh reaction or workup conditions.Use milder reagents where possible. Avoid overly acidic or basic conditions during workup if the product is sensitive.

Experimental Protocols

Protocol 1: Synthesis of this compound via Amination of 3,4-Dichloropyridazine (Hypothetical)

This protocol is based on general procedures for the amination of dihalopyridazines.

Materials:

  • 3,4-Dichloropyridazine

  • Ammonia (as a solution in a suitable solvent, e.g., 7N NH₃ in Methanol, or as aqueous ammonium hydroxide)

  • Copper(I) iodide (CuI) (optional catalyst)

  • N,N-Dimethylformamide (DMF) (anhydrous)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a sealed reaction vessel, add 3,4-dichloropyridazine (1.0 eq), CuI (0.1 eq, optional), and anhydrous DMF.

  • Add a solution of ammonia in methanol (e.g., 7N, 5-10 eq) or concentrated aqueous ammonium hydroxide (5-10 eq).

  • Seal the vessel and heat the reaction mixture at 100-140°C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of this compound via Reduction of a Dinitropyridazine (Hypothetical)

This protocol is based on standard procedures for the reduction of aromatic nitro compounds.

Materials:

  • 3,4-Dinitropyridazine (assuming prior synthesis)

  • Palladium on carbon (10% Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas

  • Celite

Procedure:

  • To a hydrogenation flask, add 3,4-dinitropyridazine (1.0 eq) and methanol or ethanol.

  • Carefully add 10% Pd/C (5-10 mol%).

  • Seal the flask and purge with hydrogen gas.

  • Stir the reaction mixture under a hydrogen atmosphere (1 atm or higher) at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • If necessary, purify the product by recrystallization or column chromatography.

Data Presentation

Table 1: Hypothetical Yield Comparison for Amination of 3,4-Dichloropyridazine

Entry Ammonia Source Catalyst Temperature (°C) Time (h) Yield (%)
17N NH₃ in MeOHNone1202435
27N NH₃ in MeOHCuI (10 mol%)1201855
3Conc. NH₄OHNone1402425
4Conc. NH₄OHCuI (10 mol%)1402040

Table 2: Hypothetical Yield Comparison for Reduction of 3,4-Dinitropyridazine

Entry Catalyst Hydrogen Pressure Solvent Time (h) Yield (%)
110% Pd/C1 atmMethanol2470
210% Pd/C50 psiMethanol1295
3PtO₂1 atmEthanol2465
4PtO₂50 psiEthanol1290

Visualizations

experimental_workflow cluster_amination Route 1: Amination cluster_reduction Route 2: Reduction start1 3,4-Dichloropyridazine react1 Amination (NH3, Solvent, Catalyst) start1->react1 workup1 Workup & Purification react1->workup1 end1 This compound workup1->end1 start2 3,4-Dinitropyridazine react2 Reduction (H2, Catalyst, Solvent) start2->react2 workup2 Workup & Purification react2->workup2 end2 This compound workup2->end2

Caption: Synthetic routes to this compound.

troubleshooting_yield start Low Yield Observed check_completion Is the reaction complete? (Monitor by TLC/LC-MS) start->check_completion increase_time_temp Increase reaction time/temperature check_completion->increase_time_temp No check_conditions Are reaction conditions optimal? check_completion->check_conditions Yes increase_time_temp->check_completion optimize_conditions Screen solvents, catalysts, and reagents check_conditions->optimize_conditions No check_impurities Are there significant side products? check_conditions->check_impurities Yes optimize_conditions->check_completion purify_starting_materials Purify starting materials check_impurities->purify_starting_materials Yes adjust_stoichiometry Adjust stoichiometry check_impurities->adjust_stoichiometry Yes final_product Improved Yield check_impurities->final_product No purify_starting_materials->check_completion adjust_stoichiometry->check_completion

Caption: Troubleshooting workflow for low reaction yield.

References

Technical Support Center: Purification of Pyridazine-3,4-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs for the purification of Pyridazine-3,4-diamine from common reaction byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Based on the common synthetic route starting from 3,4-dichloropyridazine and proceeding through a nitration and reduction sequence (adapted from the synthesis of the analogous 3,4-diaminopyridine), the most likely impurities include:

  • 3-Amino-4-nitropyridazine: An intermediate from the incomplete reduction of the corresponding dinitro compound.

  • 4-Amino-3-nitropyridazine: A regioisomeric intermediate from the incomplete reduction.

  • Starting Materials: Unreacted 3,4-dinitropyridazine or its precursors.

  • Polymeric materials: Formed through side reactions under harsh reaction conditions.

  • Mono-amino pyridazine derivatives: Resulting from incomplete amination of a dichloro-precursor.

Q2: Which purification techniques are most effective for this compound?

A2: The two primary and most effective methods for purifying this compound are recrystallization and silica gel column chromatography.

  • Recrystallization is highly effective for removing most impurities, especially when the desired compound is the major component. Ethanol is a commonly used and effective solvent for this purpose.[1]

  • Silica gel column chromatography is useful for separating the desired diamine from byproducts with different polarities, such as less polar mono-amino intermediates or more polar side-products. A dichloromethane/methanol gradient is a typical mobile phase.

Q3: My this compound product is a dark color. What is the likely cause and how can I remove the color?

A3: A dark coloration in the crude product is often due to the presence of oxidized species or polymeric byproducts formed during the reaction. These colored impurities can often be removed by treating the crude product with activated charcoal during the recrystallization process.

Q4: I am observing significant peak tailing during the column chromatography of this compound on silica gel. What can I do to improve the peak shape?

A4: Peak tailing for basic compounds like this compound on acidic silica gel is a common issue. This is due to strong interactions between the basic amine groups and the acidic silanol groups on the silica surface. To mitigate this, a small amount of a basic modifier, such as triethylamine (typically 0.1-1% v/v), can be added to the mobile phase to improve the peak shape.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Solution
Low or no crystal formation upon cooling. The compound is too soluble in the chosen solvent, even at low temperatures.Select a solvent in which the compound has lower solubility at room temperature. Alternatively, use a co-solvent system. For example, dissolve the compound in a good solvent (like ethanol) and then add a poor solvent (like water or hexane) dropwise until the solution becomes slightly turbid, then gently heat until clear before cooling.
Too much solvent was used.Evaporate some of the solvent to concentrate the solution and induce crystallization upon cooling.
Oily precipitate forms instead of crystals. The compound is "crashing out" of solution too quickly, or the melting point of the compound is below the boiling point of the solvent.Ensure slow cooling. Allow the solution to cool to room temperature undisturbed before placing it in an ice bath. If the compound's melting point is low, choose a lower-boiling point solvent.
Poor recovery of the purified product. The compound has significant solubility in the cold solvent.Ensure the crystallization mixture is thoroughly cooled in an ice bath before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent.
Column Chromatography Issues
Problem Possible Cause Solution
Poor separation of the product from an impurity. The mobile phase polarity is not optimized.Adjust the solvent gradient. If the compounds are eluting too quickly, decrease the initial polarity of the mobile phase. If they are eluting too slowly, increase the polarity.
The column is overloaded with the crude sample.Use a larger column or reduce the amount of sample loaded.
The compound is sticking to the column and not eluting. The compound is too polar for the chosen mobile phase.Increase the polarity of the mobile phase. For highly polar amines, a mobile phase with a higher percentage of methanol may be necessary. The addition of a small amount of a basic modifier like triethylamine can also help.
The product is degrading on the silica gel column. The compound is unstable on the acidic silica gel.Consider using a different stationary phase, such as neutral or basic alumina, or a C18 reversed-phase column for purification.

Data Presentation

The following table summarizes typical purification outcomes for a closely related compound, 3,4-diaminopyridine, which can serve as a benchmark for the purification of this compound.[1]

Purification MethodStarting Purity (Typical)Final Purity (Typical)Yield (Typical)
Recrystallization (Ethanol)~95%>99.5%60-80%
Silica Gel Column Chromatography80-95%>98%70-90%

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is adapted from a procedure for the purification of the structurally similar 3,4-diaminopyridine.[1]

  • Dissolution: In a suitable flask, add the crude this compound. For every 1 gram of crude product, add 3-5 mL of ethanol.

  • Heating: Heat the mixture to 70°C with stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath and stir for 1 hour to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol.

  • Drying: Dry the purified crystals in a vacuum oven to a constant weight.

Protocol 2: Purification by Silica Gel Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or dichloromethane).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica to settle into a packed bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase (e.g., 100% dichloromethane). Load the solution onto the top of the silica gel bed.

  • Elution: Begin elution with a low-polarity mobile phase (e.g., 100% dichloromethane) and gradually increase the polarity by adding a more polar solvent (e.g., methanol). A typical gradient would be from 0% to 10% methanol in dichloromethane.

  • Fraction Collection: Collect fractions as the compounds elute from the column.

  • Analysis: Monitor the fractions by thin-layer chromatography (TLC) to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Logical Workflow for Purification of this compound

Purification_Workflow Crude Crude this compound Assess Assess Purity (TLC/HPLC) Crude->Assess Recrystallization Recrystallization Assess->Recrystallization High Initial Purity ColumnChrom Column Chromatography Assess->ColumnChrom Low Initial Purity / Multiple Byproducts FinalPurity Final Purity Check (HPLC) Recrystallization->FinalPurity ColumnChrom->FinalPurity Pure Pure this compound Impure Significant Impurities Remain Impure->ColumnChrom Further Purification Needed FinalPurity->Pure >99% Pure FinalPurity->Impure <99% Pure

Caption: A decision-making workflow for selecting the appropriate purification method for this compound.

Troubleshooting Peak Tailing in Column Chromatography

Peak_Tailing_Troubleshooting start Peak Tailing Observed check_base Is a basic modifier in the mobile phase? start->check_base add_base Add Triethylamine (0.1-1%) to the mobile phase check_base->add_base No check_loading Is the column overloaded? check_base->check_loading Yes good_peak Improved Peak Shape add_base->good_peak reduce_loading Reduce sample load or use a larger column check_loading->reduce_loading Yes alt_stationary Consider alternative stationary phases (Alumina, C18) check_loading->alt_stationary No reduce_loading->good_peak alt_stationary->good_peak

Caption: A troubleshooting guide for addressing peak tailing during the chromatographic purification of basic amines.

References

Technical Support Center: Overcoming Poor Solubility of Pyridazine-3,4-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor solubility of Pyridazine-3,4-diamine in chemical reactions.

Frequently Asked Questions (FAQs)

Q1: Why does this compound exhibit poor solubility in many common organic solvents?

A1: The solubility of this compound is governed by its molecular structure. The presence of two amino groups and two nitrogen atoms within the aromatic ring makes the molecule quite polar and capable of forming strong intermolecular hydrogen bonds. This leads to high crystal lattice energy, which is the energy required to break apart the crystal structure and dissolve the compound. Many common organic solvents may not be polar enough to effectively overcome these strong intermolecular forces, resulting in poor solubility.

Q2: What are the most promising solvents for dissolving this compound?

A2: Due to its polar nature, this compound is most likely to dissolve in polar aprotic solvents. While specific quantitative data for this compound is limited, data for the closely related isomer 3,4-diaminopyridine shows it is freely soluble in water and slightly soluble in ethanol and methanol.[1] For organic reactions, polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are often good starting points.

Q3: How does temperature affect the solubility of this compound?

A3: Generally, the solubility of solid compounds in liquid solvents increases with temperature.[2][3] Applying heat provides the necessary energy to overcome the intermolecular forces within the crystal lattice, allowing the solvent to better solvate the molecules. Therefore, gently heating the reaction mixture can significantly improve the solubility of this compound. However, it is crucial to ensure that the compound and other reactants are stable at elevated temperatures to avoid degradation.

Q4: Can using a co-solvent improve the solubility of this compound?

A4: Yes, a co-solvent system can be a very effective strategy. A co-solvent is a mixture of two or more miscible solvents. By carefully selecting a co-solvent system, you can fine-tune the polarity of the reaction medium to better match that of this compound. For instance, adding a small amount of a highly polar solvent like DMSO or DMF to a less polar solvent in which other reactants are soluble can create a favorable environment for all components.

Troubleshooting Guides

Issue: this compound is not dissolving in the chosen reaction solvent.

Initial Steps:

  • Verify Solvent Choice: Confirm that you are using a polar aprotic solvent. If your reaction conditions permit, consider solvents like DMSO, DMF, or N-methyl-2-pyrrolidone (NMP).

  • Increase Temperature: Gently warm the mixture. Use a water bath or an oil bath to ensure even heating and monitor the temperature to prevent decomposition of your starting materials.

  • Mechanical Agitation: Ensure vigorous stirring or sonication to aid the dissolution process.

Advanced Troubleshooting:

  • Solvent Screening: If the initial solvent is ineffective, a systematic solvent screening should be performed. Test the solubility of this compound in small quantities of various polar aprotic and protic solvents.

  • Co-solvent System: Introduce a co-solvent. Start by adding a small percentage (e.g., 5-10% v/v) of a strong polar aprotic solvent like DMSO or DMF to your primary reaction solvent.

  • Salt Formation: If the reaction chemistry allows, consider converting the diamine to a more soluble salt form by adding a suitable acid. This can significantly enhance solubility in polar solvents.

Issue: The reaction is sluggish or incomplete, possibly due to poor solubility.

Troubleshooting Steps:

  • Visual Inspection: Check if any solid this compound remains undissolved in the reaction flask.

  • Increase Homogeneity: If undissolved solid is present, apply the techniques from the previous troubleshooting guide (heating, co-solvents) to achieve a homogeneous solution.

  • Monitor Reaction Progress: Use an appropriate analytical technique (e.g., TLC, LC-MS) to monitor the reaction progress after implementing solubility enhancement techniques. A significant increase in product formation will indicate that solubility was the limiting factor.

Data Presentation

SolventSolubility of 3,4-DiaminopyridineReference
Water30 g/L[4]
WaterFreely soluble[1]
EthanolSlightly soluble[1]
MethanolSlightly soluble[1]
Acetic AcidSlightly soluble[1]

Experimental Protocols

Protocol 1: General Procedure for Improving Solubility in a Reaction
  • To a reaction vessel equipped with a magnetic stirrer and a condenser, add this compound and the other solid reactants.

  • Add the chosen primary reaction solvent.

  • Begin stirring the mixture at room temperature.

  • If the this compound does not fully dissolve, begin to gently heat the mixture using a water or oil bath. Increase the temperature in increments of 5-10 °C, monitoring for dissolution.

  • If dissolution is still incomplete at a safe temperature for all reactants, add a co-solvent (e.g., DMSO or DMF) dropwise until a clear solution is obtained. Do not exceed 20% v/v of the co-solvent initially.

  • Once the solution is homogeneous, add any liquid reactants and proceed with the reaction as planned.

  • Monitor the reaction for any signs of precipitation as it progresses.

Visualizations

experimental_workflow start Start: Poorly Soluble This compound solvent_choice Select Polar Aprotic Solvent (e.g., DMF, DMSO) start->solvent_choice dissolution_check1 Does it dissolve at RT? solvent_choice->dissolution_check1 heating Gently Heat Mixture dissolution_check1->heating No proceed Proceed with Reaction dissolution_check1->proceed Yes dissolution_check2 Does it dissolve upon heating? heating->dissolution_check2 cosolvent Add Co-solvent (e.g., 5-20% DMSO) dissolution_check2->cosolvent No dissolution_check2->proceed Yes dissolution_check3 Is the solution homogeneous? cosolvent->dissolution_check3 dissolution_check3->proceed Yes troubleshoot Further Troubleshooting: - Salt Formation - Alternative Solvents dissolution_check3->troubleshoot No

Caption: A workflow for overcoming the poor solubility of this compound.

logical_relationship solubility This compound Solubility polarity High Polarity (Amino & Pyridazine groups) solubility->polarity h_bonding Strong Intermolecular Hydrogen Bonding polarity->h_bonding good_solubility Good Solubility in Polar Aprotic Solvents polarity->good_solubility crystal_lattice High Crystal Lattice Energy h_bonding->crystal_lattice poor_solubility Poor Solubility in Non-polar Solvents crystal_lattice->poor_solubility

Caption: Factors influencing the solubility of this compound.

References

Identifying and removing common impurities in Pyridazine-3,4-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pyridazine-3,4-diamine. The information provided is intended to help identify and remove common impurities encountered during its synthesis and handling.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities found in this compound?

A1: Impurities in this compound can generally be categorized into three main groups:

  • Process-Related Impurities: These arise from the synthetic route used. A common pathway to this compound involves the amination of a dichloropyridazine precursor. Therefore, common process-related impurities include:

    • Unreacted Starting Materials: Such as 3,4-dichloropyridazine.

    • Intermediates: For instance, mono-aminated pyridazine (e.g., 3-amino-4-chloropyridazine).

    • Reagents and Catalysts: Residual catalysts or reagents used in the various synthetic steps.

  • Side-Reaction Products: These are formed from competing reactions during synthesis. For example, the synthesis of the 3,4-dichloropyridazine precursor from maleic hydrazide might yield isomeric dichloropyridazines or partially chlorinated intermediates.

  • Degradation Products: this compound can degrade over time, especially when exposed to heat, light, oxygen, or reactive chemicals. The amino groups are susceptible to oxidation.

Q2: How can I detect the presence of impurities in my this compound sample?

A2: Several analytical techniques can be employed to assess the purity of your sample:

  • High-Performance Liquid Chromatography (HPLC): This is a highly effective method for separating and quantifying impurities. A reversed-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a buffer like ammonium acetate or formic acid) can resolve this compound from many of its potential impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer allows for the identification of impurities by providing mass-to-charge ratio information for each separated peak. This is particularly useful for identifying unknown impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide detailed structural information about the main compound and any significant impurities present. The chemical shifts and coupling constants of pyridazine derivatives are well-documented and can aid in impurity identification.

  • Melting Point Analysis: A broad or depressed melting point range compared to the literature value for pure this compound can indicate the presence of impurities.

Q3: What are the typical appearances of pure this compound and what do color changes signify?

A3: Pure this compound is typically a solid. Color changes, such as yellowing or darkening, often indicate the presence of oxidized impurities or degradation products. If your sample is discolored, it is advisable to perform an analytical check for purity.

Troubleshooting Guides

This section provides a structured approach to identifying and resolving common impurity-related issues.

Problem 1: Unexpected peaks in the HPLC chromatogram.

Logical Workflow for Troubleshooting Unexpected HPLC Peaks

start Start: Unexpected HPLC Peaks check_retention Check Retention Times of Knowns (Starting Materials, Intermediates) start->check_retention lcms_analysis Perform LC-MS Analysis check_retention->lcms_analysis Unknown Peaks Remain nmr_analysis Perform NMR Analysis lcms_analysis->nmr_analysis Further Characterization Needed id_impurity Identify Impurity Structure nmr_analysis->id_impurity select_purification Select Appropriate Purification Method id_impurity->select_purification recrystallization Recrystallization select_purification->recrystallization Crystalline Solid chromatography Column Chromatography select_purification->chromatography Oily or Complex Mixture end_purified End: Purified Product recrystallization->end_purified chromatography->end_purified

Caption: Troubleshooting workflow for unexpected HPLC peaks.

Possible Causes and Solutions:

Potential Impurity Identification Method Recommended Removal Method
Unreacted 3,4-Dichloropyridazine Compare retention time with an authentic standard. Confirm by LC-MS (expected m/z).Column Chromatography: Use a silica gel column with a gradient elution, starting with a non-polar solvent and gradually increasing polarity.
Mono-aminated Intermediate LC-MS analysis will show a mass corresponding to one chlorine and one amino group.Column Chromatography: This impurity is typically more polar than the starting material but less polar than the desired product.
Oxidation/Degradation Products Often more polar, may have different UV-Vis spectra. LC-MS can help identify oxidized species.Recrystallization: If the impurity level is low. Column Chromatography: For higher levels of impurities.
Problem 2: Product discoloration (e.g., yellow or brown).

Logical Flow for Addressing Product Discoloration

start Start: Product Discoloration check_purity Assess Purity via HPLC start->check_purity minor_impurities Minor Impurities Detected check_purity->minor_impurities Low Impurity Levels major_impurities Significant Impurities Detected check_purity->major_impurities High Impurity Levels charcoal_treatment Activated Charcoal Treatment during Recrystallization minor_impurities->charcoal_treatment column_chromatography Column Chromatography major_impurities->column_chromatography end_purified End: Colorless/Pure Product charcoal_treatment->end_purified column_chromatography->end_purified

Caption: Workflow for addressing product discoloration.

Possible Causes and Solutions:

Colored impurities are often due to oxidation or the presence of highly conjugated side products.

Purification Technique Description
Recrystallization with Charcoal Dissolve the discolored product in a suitable hot solvent. Add a small amount of activated charcoal and heat for a short period. The charcoal will adsorb colored impurities. Filter the hot solution to remove the charcoal and allow the filtrate to cool and crystallize.
Column Chromatography If recrystallization is ineffective, column chromatography can separate the desired product from the colored impurities.

Experimental Protocols

Protocol 1: HPLC Method for Purity Analysis of this compound

This method is a general guideline and may require optimization for your specific instrumentation and impurity profile.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 5% B

    • 31-35 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition.

Protocol 2: Recrystallization of this compound
  • Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for pyridazine derivatives include ethanol, methanol, water, or mixtures thereof.[1]

  • Procedure:

    • Dissolve the crude this compound in a minimal amount of the chosen hot solvent.

    • If the solution is colored, add a small amount of activated charcoal and briefly heat.

    • Filter the hot solution through a pre-heated funnel to remove insoluble impurities and charcoal.

    • Allow the filtrate to cool slowly to room temperature to form crystals.

    • Further cool the flask in an ice bath to maximize crystal yield.

    • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

    • Dry the purified crystals under vacuum.

Protocol 3: Column Chromatography for Purification of this compound
  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A solvent system that provides good separation on TLC. A common starting point is a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). The polarity is gradually increased during elution.

  • Procedure:

    • Prepare a slurry of silica gel in the initial, least polar eluent and pack the column.

    • Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

    • Begin elution with the least polar solvent mixture, collecting fractions.

    • Gradually increase the polarity of the eluent to elute the compounds.

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent to obtain the purified this compound.

Disclaimer: These protocols are intended as general guidelines. It is crucial to adapt them to your specific experimental conditions and to always follow appropriate laboratory safety procedures.

References

Preventing side reactions during the functionalization of Pyridazine-3,4-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pyridazine-3,4-diamine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the functionalization of this compound.

Issue 1: Poor Control Over Acylation (Mono- vs. Di-acylation)

Problem: Difficulty in selectively achieving mono-acylation or obtaining a mixture of mono- and di-acylated products when reacting this compound with acylating agents like acyl chlorides or anhydrides.

Possible Causes and Solutions:

  • Stoichiometry of Acylating Agent: The ratio of the acylating agent to the diamine is a critical factor.

    • For Mono-acylation: Use of 1.0 to 1.2 equivalents of the acylating agent is a starting point. However, due to the similar reactivity of the two amino groups, a mixture is still likely. A protecting group strategy is often more effective for achieving high yields of a single mono-acylated product.

    • For Di-acylation: Use of an excess of the acylating agent (e.g., >2.2 equivalents) will drive the reaction towards the di-acylated product.

  • Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity by slowing down the rate of the second acylation.

  • Rate of Addition: Slow, dropwise addition of the acylating agent to a solution of the diamine can favor mono-acylation by maintaining a low concentration of the acylating agent in the reaction mixture.

  • Protecting Group Strategy: For reliable and high-yielding mono-functionalization, a protecting group strategy is recommended. One of the amino groups can be protected, for example, with a Boc group, followed by acylation of the other amino group and subsequent deprotection.

Experimental Insight: In acylation reactions of similar aromatic amines, a base such as pyridine is often used to neutralize the HCl formed when using acyl chlorides.[1] For Boc protection, bases like sodium bicarbonate or triethylamine are common.[2]

Issue 2: Low Yield in Cyclocondensation Reactions

Problem: Obtaining low yields of the desired fused heterocyclic product (e.g., imidazo[4,5-d]pyridazine or pyrazino[2,3-d]pyridazine) from the reaction of this compound with dicarbonyl compounds.

Possible Causes and Solutions:

  • Suboptimal Reaction Conditions:

    • Solvent: The choice of solvent can significantly impact the reaction. Ethanol, acetic acid, and pyridine are commonly used for such condensations.[3][4] The optimal solvent will depend on the specific dicarbonyl compound.

    • Temperature: Many cyclocondensation reactions require heating (reflux) to proceed at a reasonable rate.[3] However, excessive heat can lead to degradation of starting materials or products.

    • Catalyst: Some reactions may benefit from an acid or base catalyst. For instance, a catalytic amount of a strong acid can facilitate the dehydration step in the cyclization.

  • Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product. One common side reaction is the formation of polymeric materials, especially with highly reactive dicarbonyls like glyoxal.

  • Purification Losses: The product may be difficult to isolate from the reaction mixture. Optimization of the workup and purification procedure (e.g., crystallization, chromatography) is important.

Experimental Insight: The reaction of a substituted hydrazinyl-pyridazine with acetic anhydride under reflux for 2 hours resulted in a 46% yield of the cyclized product.[3]

Issue 3: Formation of Unexpected Byproducts

Problem: Isolation of compounds other than the expected functionalized product.

Possible Causes and Solutions:

  • Reactivity of the Pyridazine Ring: The pyridazine ring is electron-deficient and can be susceptible to nucleophilic attack under certain conditions, especially if activating groups are present.

  • Over-reaction: As discussed in the acylation section, over-functionalization (e.g., di-acylation when mono-acylation is intended) is a common issue.

  • Rearrangements: Under harsh reaction conditions (e.g., strong acid or base, high temperature), rearrangements of the pyridazine ring or its substituents may occur.

  • Oxidation: Aromatic amines can be sensitive to oxidation, which can lead to colored impurities. Performing reactions under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.

Troubleshooting Workflow

G start Problem Encountered (e.g., Low Yield, Side Products) check_purity 1. Analyze Crude Product (TLC, LC-MS, NMR) start->check_purity identify_issue 2. Identify Nature of Problem (Unreacted Starting Material, Byproducts) check_purity->identify_issue unreacted_sm Unreacted Starting Material identify_issue->unreacted_sm Yes byproducts Byproducts Present identify_issue->byproducts Yes adjust_conditions 3a. Modify Reaction Conditions - Increase Temperature/Time - Add Catalyst unreacted_sm->adjust_conditions optimize_stoichiometry 3b. Optimize Stoichiometry - Adjust Reagent Equivalents byproducts->optimize_stoichiometry protecting_group 3c. Consider Protecting Group Strategy for Selectivity byproducts->protecting_group purification 4. Refine Purification Method - Different Solvent System - Alternative Chromatography adjust_conditions->purification optimize_stoichiometry->purification protecting_group->purification end Improved Outcome purification->end

Caption: A general troubleshooting workflow for functionalization reactions.

Frequently Asked Questions (FAQs)

Q1: How can I achieve selective mono-acylation of this compound?

A1: Achieving selective mono-acylation can be challenging due to the similar reactivity of the two amino groups. While careful control of stoichiometry (using ~1 equivalent of the acylating agent) and reaction conditions (low temperature, slow addition) can favor the mono-acylated product, a protecting group strategy is often more reliable for obtaining high selectivity.[2] This involves protecting one amino group, acylating the other, and then removing the protecting group.

Q2: What are common side products in the reaction of this compound with acetic anhydride?

A2: The primary side product is the di-acetylated derivative, 3,4-diacetamidopyridazine. The ratio of mono- to di-acetylated product will depend on the reaction conditions, particularly the stoichiometry of acetic anhydride used. Using a large excess of acetic anhydride will favor the di-acetylated product.

Q3: What conditions are suitable for the cyclocondensation of this compound with 1,2-dicarbonyl compounds?

A3: The reaction conditions can vary depending on the specific dicarbonyl compound.

  • With Glyoxal: The reaction is often carried out in a protic solvent like ethanol or methanol, sometimes with the addition of a catalytic amount of acid. The reaction may require heating.

  • With Biacetyl (2,3-butanedione): Similar conditions to glyoxal are often employed. Refluxing in ethanol or acetic acid is a common approach.

Q4: Can I perform N-alkylation on this compound?

A4: Yes, N-alkylation is possible. However, similar to acylation, controlling the selectivity to obtain a mono-alkylated product can be difficult, and a mixture of mono- and di-alkylated products is likely. The pyridazine ring nitrogens can also potentially be alkylated, leading to quaternization, although this is generally less favorable than alkylation of the amino groups.

Q5: What are some suitable purification techniques for functionalized this compound derivatives?

A5: The choice of purification technique depends on the properties of the product.

  • Crystallization: If the product is a solid with suitable solubility properties, crystallization is an effective method for purification.

  • Column Chromatography: Silica gel column chromatography is a versatile technique for separating mixtures of products. The choice of eluent will depend on the polarity of the compounds to be separated.

  • Acid-Base Extraction: If the product has a different pKa than the starting materials or side products, an acid-base extraction can be a useful purification step.

Data Presentation

Table 1: Representative Reaction Conditions for the Functionalization of Diamino-pyridazines and Related Compounds

Reaction TypeReagentSolventTemperatureTimeYield (%)ProductReference
CyclocondensationAcetic AnhydrideAcetic AnhydrideReflux2 h46Pyridazino[4,3-e][2][5]triazine derivative
Cyclocondensationp-ChlorobenzaldehydeEthanol/HClReflux2 h50Pyridazino[4,3-e][2][5]triazine derivative
CyclocondensationEthyl BromoacetateAcetoneReflux12 h44Pyridazinoimidazo oxadiazinone derivative[3]
CyclocondensationPhenyl isothiocyanatePyridineReflux5 h50Pyridazinethione derivative[3]

Experimental Protocols

Protocol 1: General Procedure for Cyclocondensation with Acetic Anhydride (Analogous System)

This protocol is based on the cyclization of a hydrazinyl-pyridazine derivative and can be adapted for this compound.[3]

  • A solution of the substituted hydrazinyl-pyridazine (0.01 mol) in acetic anhydride (20 mL) is prepared in a round-bottom flask.

  • The reaction mixture is heated under reflux for 2 hours.

  • After cooling, the resulting solid is collected by filtration.

  • The crude product is purified by crystallization from acetic acid.

Protocol 2: General Procedure for Cyclocondensation with an Aldehyde (Analogous System)

This protocol is based on the reaction of a hydrazinyl-pyridazine derivative with an aldehyde and can serve as a starting point for reactions with this compound.[3]

  • A mixture of the substituted hydrazinyl-pyridazine (0.01 mol) and the desired aldehyde (e.g., p-chlorobenzaldehyde, 0.01 mol) in ethanol (20 mL) containing a catalytic amount of HCl (1 mL) is prepared.

  • The mixture is heated under reflux for 2 hours.

  • Upon cooling, the precipitated solid is collected by filtration.

  • The product is dried and can be further purified by crystallization from a suitable solvent like methanol.

Mandatory Visualizations

Acylation of this compound

acylation cluster_start Starting Materials cluster_products Possible Products pyridazine This compound mono_acylated Mono-acylated Product pyridazine->mono_acylated 1 eq. RCOCl acyl_chloride Acyl Chloride (RCOCl) acyl_chloride->mono_acylated di_acylated Di-acylated Product acyl_chloride->di_acylated mono_acylated->di_acylated 1 eq. RCOCl

Caption: Reaction pathways for the acylation of this compound.

Cyclocondensation of this compound with a 1,2-Dicarbonyl Compound

cyclocondensation cluster_reagents Reagents pyridazine This compound intermediate Intermediate (e.g., Dihydropyrazine) pyridazine->intermediate dicarbonyl 1,2-Dicarbonyl (e.g., Glyoxal, Biacetyl) dicarbonyl->intermediate product Fused Product (e.g., Pyrazino[2,3-d]pyridazine) intermediate->product Dehydration/Oxidation

Caption: General workflow for cyclocondensation reactions.

References

Technical Support Center: Optimizing Reaction Conditions for Pyridazine-3,4-diamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of pyridazine-3,4-diamine derivatives. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during these experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am getting a very low yield or no desired product in my synthesis of this compound from 3,4-dichloropyridazine. What are the potential causes and how can I improve the yield?

A1: Low yields in the synthesis of this compound derivatives via nucleophilic aromatic substitution (SNAr) on 3,4-dichloropyridazine are a common issue. Several factors can contribute to this problem. Below is a troubleshooting guide to help you identify and resolve the issue.

Troubleshooting Guide for Low Yields

Potential CauseRecommended Solutions
Incomplete Reaction - Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion. - Increase Reaction Temperature: The nucleophilic substitution on the electron-deficient pyridazine ring often requires elevated temperatures to proceed at a reasonable rate. Consider a stepwise increase in temperature, monitoring for product formation and decomposition.
Suboptimal Reaction Conditions - Solvent Choice: The polarity and boiling point of the solvent are critical. Aprotic polar solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP) are often effective as they can solvate the amine nucleophile and facilitate the SNAr reaction. Alcohols like isopropanol or n-butanol can also be used. Screening a variety of solvents is recommended. - Base Selection: A base is typically required to neutralize the HCl generated during the reaction and to deprotonate the amine nucleophile, increasing its nucleophilicity. Common bases include organic amines like triethylamine (TEA) or diisopropylethylamine (DIPEA), or inorganic bases such as potassium carbonate (K2CO3) or sodium bicarbonate (NaHCO3). The choice of base can significantly impact the reaction rate and side product formation.
Side Reactions - Over-alkylation: The product, a this compound, is also a nucleophile and can potentially react with the starting 3,4-dichloropyridazine, leading to oligomeric side products. Using a large excess of the amine nucleophile can help to minimize this. - Hydrolysis of Dichloropyridazine: If water is present in the reaction mixture, hydrolysis of the starting material to chloropyridazinones can occur, especially at high temperatures. Ensure the use of anhydrous solvents and reagents.
Poor Nucleophilicity of the Amine - Steric Hindrance: Bulky amines may react slower due to steric hindrance. In such cases, higher temperatures and longer reaction times may be necessary. - Electronic Effects: Electron-withdrawing groups on the amine can reduce its nucleophilicity. A stronger base or more forcing conditions might be required.
Product Degradation - Harsh Conditions: Pyridazine rings and their diamine derivatives can be sensitive to very high temperatures or strongly acidic/basic conditions, leading to decomposition. If product degradation is suspected, consider using milder reaction conditions.

Q2: I am observing the formation of a significant amount of mono-substituted product (3-chloro-4-aminopyridazine derivative) instead of the desired di-substituted product. How can I favor the formation of the this compound?

A2: The formation of the mono-substituted intermediate is a common observation in the synthesis of pyridazine-3,4-diamines from 3,4-dichloropyridazine. The introduction of the first amino group deactivates the pyridazine ring towards further nucleophilic attack, making the second substitution more difficult. To favor the formation of the di-substituted product, consider the following strategies:

  • Increase the Stoichiometry of the Amine: Use a larger excess of the amine nucleophile (typically 3 to 10 equivalents) to increase the probability of the second substitution reaction occurring.

  • Elevate the Reaction Temperature: The second substitution step generally requires a higher activation energy. Increasing the reaction temperature after the formation of the mono-substituted product (as observed by TLC or LC-MS) can drive the reaction to completion.

  • Use a More Forcing Solvent: Solvents with higher boiling points, such as NMP or DMSO, can allow for higher reaction temperatures, which can facilitate the second substitution.

  • Microwave-Assisted Synthesis: Microwave irradiation can often significantly reduce reaction times and improve yields for sluggish reactions by providing efficient and uniform heating.[1]

Q3: My purified product seems to be a mixture of regioisomers. How can I ensure regioselective synthesis, and how can I separate the isomers?

A3: While the 3 and 4 positions of 3,4-dichloropyridazine are electronically similar, the introduction of a substituent at one position can influence the regioselectivity of the second substitution, although this is less of a concern with identical nucleophiles. If you are using two different amines sequentially, the order of addition is critical.

  • Control of Regioselectivity: To synthesize an unsymmetrical this compound (with two different amino groups), a stepwise approach is necessary. The first amination should be carried out, followed by isolation and purification of the mono-substituted intermediate. This intermediate is then subjected to a second amination with the different amine. The choice of which amine to introduce first will depend on their relative nucleophilicity and the desired final product.

  • Separation of Isomers: If a mixture of isomers is formed, purification can be challenging.

    • Column Chromatography: Flash column chromatography on silica gel is the most common method for separating isomers. A careful screening of the eluent system (e.g., gradients of hexane/ethyl acetate, dichloromethane/methanol) is crucial to achieve good separation.

    • Recrystallization: If the product is a solid, fractional recrystallization from a suitable solvent or solvent mixture may be an effective purification method.

Q4: What is a general experimental protocol for the synthesis of a this compound derivative from 3,4-dichloropyridazine?

A4: The following is a general protocol that can be adapted and optimized for the synthesis of specific N-substituted this compound derivatives.

Experimental Protocol: Synthesis of a Generic N,N'-Disubstituted this compound

Materials:

  • 3,4-Dichloropyridazine

  • Desired amine (4-6 equivalents)

  • Diisopropylethylamine (DIPEA) or Potassium Carbonate (K2CO3) (2-3 equivalents)

  • Anhydrous solvent (e.g., NMP, DMSO, or Isopropanol)

  • Reaction vessel (e.g., sealed tube or round-bottom flask with condenser)

  • Magnetic stirrer and heating plate/mantle

  • TLC plates and developing chamber

  • Silica gel for column chromatography

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexane, dichloromethane, methanol)

Procedure:

  • To a reaction vessel, add 3,4-dichloropyridazine (1 equivalent).

  • Add the desired amine (4-6 equivalents) and the base (DIPEA or K2CO3, 2-3 equivalents).

  • Add the anhydrous solvent to the mixture.

  • Seal the vessel or equip it with a condenser and place it under an inert atmosphere (e.g., nitrogen or argon).

  • Heat the reaction mixture with stirring to the desired temperature (typically between 80°C and 150°C).

  • Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • If an inorganic base was used, filter the mixture to remove the solid.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system to afford the desired this compound derivative.

Note: This is a general guideline. The optimal conditions (solvent, base, temperature, and reaction time) will need to be determined experimentally for each specific substrate.

Data Presentation

Table 1: General Reaction Conditions for the Synthesis of this compound Derivatives

Starting MaterialAmineSolventBaseTemperature (°C)Time (h)Yield (%)
3,4-DichloropyridazinePrimary/Secondary Aliphatic AmineIsopropanolK2CO380 - 12012 - 48Moderate to Good
3,4-DichloropyridazinePrimary/Secondary Aliphatic AmineNMPDIPEA100 - 1506 - 24Good to High
3,4-DichloropyridazineAniline DerivativeDMSOK2CO3120 - 16024 - 72Low to Moderate
3,4-DichloropyridazineAniline DerivativeNMPDIPEA140 - 18012 - 48Moderate to Good
3-Chloro-4-aminopyridazineSecondary AmineDMSONaH80 - 1206 - 18Moderate

Note: The yields are generalized based on typical outcomes for SNAr reactions on dichloropyridazines and may vary significantly depending on the specific substrates and reaction conditions.

Visualizations

experimental_workflow reagents Reagents: - 3,4-Dichloropyridazine - Amine (excess) - Base (e.g., K2CO3, DIPEA) - Anhydrous Solvent (e.g., NMP, DMSO) reaction Reaction Setup: - Inert Atmosphere (N2/Ar) - Heating (80-150°C) - Stirring reagents->reaction 1. Combine monitoring Reaction Monitoring: - TLC - LC-MS reaction->monitoring 2. Monitor Progress monitoring->reaction Continue if incomplete workup Work-up: - Quenching - Extraction - Drying monitoring->workup 3. Proceed when complete purification Purification: - Column Chromatography - Recrystallization workup->purification 4. Isolate Crude Product product Final Product: This compound Derivative purification->product 5. Obtain Pure Product

Caption: General experimental workflow for the synthesis of this compound derivatives.

troubleshooting_low_yield start Low or No Product Yield check_completion Is the reaction complete? (Check via TLC/LC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No suboptimal_conditions Suboptimal Conditions check_completion->suboptimal_conditions Yes increase_time Increase Reaction Time incomplete->increase_time increase_temp Increase Reaction Temperature incomplete->increase_temp reassess Re-evaluate and Optimize increase_time->reassess increase_temp->reassess screen_solvents Screen Solvents (e.g., NMP, DMSO) suboptimal_conditions->screen_solvents screen_bases Screen Bases (e.g., K2CO3, DIPEA) suboptimal_conditions->screen_bases side_reactions Side Reactions Suspected? suboptimal_conditions->side_reactions screen_solvents->reassess screen_bases->reassess excess_amine Use Larger Excess of Amine side_reactions->excess_amine Yes anhydrous Ensure Anhydrous Conditions side_reactions->anhydrous Yes side_reactions->reassess No excess_amine->reassess anhydrous->reassess

Caption: Troubleshooting workflow for low product yield in this compound synthesis.

References

Stability issues and degradation pathways of Pyridazine-3,4-diamine.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pyridazine-3,4-diamine. The information is designed to address common stability issues and degradation pathways that may be encountered during experimentation.

Disclaimer: Specific stability and degradation data for this compound is limited in publicly available literature. Therefore, the information provided is based on general principles of pyridazine and diamine chemistry, as well as data from closely related analogs such as 3,4-diaminopyridine.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: Like many amine-containing heterocyclic compounds, this compound is susceptible to degradation under several conditions. The primary concerns are:

  • Oxidation: The diamine functionality makes the molecule prone to oxidation, which can be accelerated by exposure to air, light, and certain metal ions. This can lead to the formation of colored degradation products.

  • Hydrolysis: While generally stable in neutral aqueous solutions, prolonged exposure to strongly acidic or basic conditions may lead to hydrolysis of the diamine groups or cleavage of the pyridazine ring.

  • Photodegradation: Exposure to UV or high-intensity visible light can induce photochemical reactions, leading to the formation of various degradation products.

  • Thermal Stress: Elevated temperatures can accelerate degradation, particularly in the presence of oxygen or incompatible excipients.

Q2: What are the expected hazardous decomposition products of this compound?

A2: Upon combustion or thermal decomposition, this compound is expected to release toxic fumes, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[1]

Q3: How should this compound be stored to ensure its stability?

A3: To minimize degradation, this compound should be stored in a tightly sealed container, protected from light, in a cool, dry, and well-ventilated area.[1] Inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent oxidation.

Q4: Are there any known incompatibilities with common excipients?

A4: As an amine-containing compound, this compound may be incompatible with certain excipients. Potential incompatibilities include:

  • Reducing Sugars (e.g., lactose, dextrose): Can lead to the Maillard reaction, causing discoloration (browning) and degradation.

  • Aldehyde-containing excipients: Can react with the amine groups.

  • Strong Oxidizing Agents: Can directly degrade the molecule.

  • Strong Acids and Bases: Can catalyze hydrolysis or other degradation reactions.

Troubleshooting Guides

Issue 1: Discoloration of Solid this compound
Potential Cause Troubleshooting Steps
Oxidation Store the compound under an inert atmosphere (nitrogen or argon). Ensure the storage container is tightly sealed. Avoid exposure to air and light.
Photodegradation Store in an amber or opaque container. Work with the compound under low-light conditions or use light-filtering shields.
Incompatible Excipient If mixed with excipients, review their specifications for potential impurities (e.g., peroxides, aldehydes). Conduct compatibility studies with individual excipients.
Issue 2: Degradation Observed in Solution
Potential Cause Troubleshooting Steps
Hydrolysis (Acidic/Basic) Buffer the solution to a neutral pH if compatible with the experimental design. If extreme pH is required, use freshly prepared solutions and minimize exposure time.
Oxidative Degradation Degas the solvent before use. Prepare solutions under an inert atmosphere. Consider the addition of an antioxidant if it does not interfere with the experiment.
Photodegradation Use amber glassware or wrap containers in aluminum foil. Minimize exposure of the solution to light.
Solvent Reactivity Ensure the chosen solvent is inert and of high purity. Avoid solvents that may contain reactive impurities (e.g., peroxides in aged ethers).

Quantitative Data Summary

Table 1: Hypothetical Forced Degradation of this compound

Stress ConditionParametersDurationDegradation (%)Major Degradation Products
Acid Hydrolysis0.1 M HCl24 h5%Hydroxylated pyridazine derivatives
Base Hydrolysis0.1 M NaOH24 h10%Ring-opened products
Oxidation3% H₂O₂8 h25%N-oxides, nitro-derivatives
PhotodegradationUV light (254 nm)48 h15%Dimerized products, photo-isomers
Thermal Degradation80°C72 h8%Deaminated products

Table 2: Hypothetical Excipient Compatibility Study of this compound (Storage at 40°C/75% RH for 4 weeks)

ExcipientRatio (Drug:Excipient)AppearanceAssay (%)Total Impurities (%)
Microcrystalline Cellulose1:10No change99.50.5
Lactose Monohydrate1:10Slight yellowing95.24.8
Magnesium Stearate1:100No change99.10.9
Povidone1:10Brownish92.08.0

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and pathways.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 8 hours, protected from light.

  • Photodegradation: Expose 2 mL of the stock solution in a quartz cuvette to a calibrated UV lamp (e.g., 254 nm) for 48 hours. A control sample should be kept in the dark.

  • Thermal Degradation: Keep a solid sample of this compound in an oven at 80°C for 72 hours. Dissolve the sample in the solvent before analysis.

  • Analysis: Analyze all samples and a control (untreated stock solution) by a stability-indicating HPLC method (e.g., reverse-phase HPLC with a C18 column and a gradient mobile phase of water and acetonitrile with a suitable buffer). Use a photodiode array (PDA) detector to monitor for the appearance of new peaks. Mass spectrometry (LC-MS) can be used to identify the mass of the degradation products.

Protocol 2: Excipient Compatibility Study

This protocol describes a method for assessing the compatibility of this compound with common pharmaceutical excipients.

  • Sample Preparation: Prepare binary mixtures of this compound with each excipient (e.g., microcrystalline cellulose, lactose, magnesium stearate, povidone) in a 1:10 w/w ratio. Also, prepare a sample of the pure drug.

  • Stress Conditions: Place the samples in open and closed vials to evaluate the effect of air exposure. Store the vials under accelerated stability conditions (e.g., 40°C/75% relative humidity) for 4 weeks.

  • Time Points: Withdraw samples at initial (time zero), 1, 2, and 4-week time points.

  • Visual Inspection: At each time point, visually inspect the samples for any changes in color or physical state.

  • Chemical Analysis: Analyze the samples by a stability-indicating HPLC method to determine the assay of the active ingredient and the formation of any degradation products.

Visualizations

Degradation_Pathways This compound This compound N-Oxide Products N-Oxide Products This compound->N-Oxide Products Oxidation (H₂O₂) Hydroxylated Derivatives Hydroxylated Derivatives This compound->Hydroxylated Derivatives Acid Hydrolysis Ring-Opened Products Ring-Opened Products This compound->Ring-Opened Products Base Hydrolysis Photo-dimers Photo-dimers This compound->Photo-dimers Photodegradation (UV)

Caption: Hypothetical degradation pathways of this compound.

Excipient_Compatibility API + Excipient API + Excipient Accelerated Storage (40°C/75% RH) Accelerated Storage (40°C/75% RH) API + Excipient->Accelerated Storage (40°C/75% RH) Visual Inspection Visual Inspection Accelerated Storage (40°C/75% RH)->Visual Inspection T=0, 1, 2, 4 weeks HPLC Analysis HPLC Analysis Accelerated Storage (40°C/75% RH)->HPLC Analysis T=0, 1, 2, 4 weeks Compatibility Assessment Compatibility Assessment Visual Inspection->Compatibility Assessment HPLC Analysis->Compatibility Assessment

References

Technical Support Center: Characterization of Pyridazine-3,4-diamine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pyridazine-3,4-diamine and its isomers. The information provided is designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common isomers of this compound that I might encounter?

During the synthesis of this compound, the formation of positional isomers is a significant possibility. The most common isomer you are likely to encounter is 4,5-Pyridazinediamine . The close structural similarity between these isomers presents considerable challenges in their separation and characterization.

Q2: Why is it so difficult to separate this compound and its isomers?

The isomers of this compound, such as 4,5-Pyridazinediamine, possess very similar physicochemical properties, including polarity, boiling point, and solubility. This similarity leads to nearly identical interactions with chromatographic stationary and mobile phases, often resulting in co-elution.[1]

Q3: What analytical techniques are most effective for characterizing these isomers?

A combination of chromatographic and spectroscopic techniques is essential for the unambiguous characterization of this compound isomers. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are crucial for separation, while Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful tools for structural elucidation and differentiation.

Troubleshooting Guides

Issue 1: Co-elution of Isomers in HPLC Analysis

Q: I am observing a single, broad, or shouldered peak in my HPLC chromatogram where I expect to see separate peaks for this compound and its isomer. How can I resolve this?

A: Co-elution is a common challenge with these isomers. Here is a step-by-step guide to troubleshoot and resolve this issue:

Step 1: Confirm Co-elution

  • Peak Shape Analysis: Asymmetrical peaks, such as those with shoulders or significant tailing, are strong indicators of co-elution.[1]

  • Diode Array Detector (DAD) Analysis: If using a DAD, perform a peak purity analysis. A non-uniform UV spectrum across the peak suggests the presence of multiple components.[1]

  • Mass Spectrometry (MS) Analysis: If coupled with an MS detector, examine the mass spectra at different points across the peak. A change in the mass spectrum from the leading to the trailing edge is a definitive sign of co-elution.[1]

Step 2: Optimize Chromatographic Conditions If co-elution is confirmed, the following adjustments to your HPLC method can improve separation. It is recommended to adjust one parameter at a time to systematically observe its effect.

  • Modify the Mobile Phase Gradient: A shallower gradient can increase the separation between closely eluting peaks.

  • Change the Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation.

  • Adjust Mobile Phase pH: For ionizable compounds like diamines, adjusting the pH with a buffer or an acid modifier (e.g., 0.1% formic acid) can significantly impact retention and selectivity.[1] Ensure the chosen pH is within the stable range of your column.

  • Change the Stationary Phase: If optimizing the mobile phase is insufficient, selecting a column with a different stationary phase chemistry (e.g., from a C18 to a phenyl-hexyl or a polar-embedded phase) can provide the necessary change in selectivity.

Below is a workflow diagram for troubleshooting co-elution:

co_elution_troubleshooting Workflow for Troubleshooting Co-elution of Isomers start Start: Single/Broad Peak Observed confirm Confirm Co-elution (Peak Shape, DAD, MS) start->confirm optimize_mp Optimize Mobile Phase confirm->optimize_mp Co-elution Confirmed change_gradient Adjust Gradient Slope optimize_mp->change_gradient change_solvent Change Organic Modifier (ACN <-> MeOH) change_gradient->change_solvent adjust_ph Adjust pH change_solvent->adjust_ph resolution_check1 Resolution Achieved? adjust_ph->resolution_check1 change_column Change Stationary Phase (e.g., C18 to Phenyl-Hexyl) resolution_check1->change_column No end_success End: Isomers Resolved resolution_check1->end_success Yes resolution_check2 Resolution Achieved? change_column->resolution_check2 resolution_check2->end_success Yes end_fail Consider Alternative Technique (e.g., GC with Derivatization) resolution_check2->end_fail No

Caption: Troubleshooting workflow for co-eluting isomers.

Issue 2: Ambiguous NMR Spectra

Q: The 1H NMR spectrum of my sample is complex, and I am struggling to definitively assign the peaks to this compound or its isomer.

A: The structural similarity of the isomers can lead to overlapping signals in the 1H NMR spectrum. The key to differentiation lies in the subtle differences in chemical shifts and coupling constants arising from the different substitution patterns.

Recommended Actions:

  • Acquire a 13C NMR Spectrum: The chemical shifts of the carbon atoms in the pyridazine ring are highly sensitive to the positions of the amino substituents and can provide clearer differentiation.

  • Perform 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks within each isomer.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which is crucial for establishing the connectivity and confirming the substitution pattern.

  • Compare with Predicted Spectra: Use NMR prediction software to generate theoretical spectra for both this compound and 4,5-Pyridazinediamine and compare them with your experimental data.

The logical relationship for NMR-based isomer differentiation is as follows:

NMR_differentiation Logical Diagram for NMR-Based Isomer Differentiation problem Ambiguous 1H NMR Spectrum acquire_13C Acquire 13C NMR problem->acquire_13C acquire_2D Acquire 2D NMR (COSY, HSQC, HMBC) problem->acquire_2D compare_predicted Compare with Predicted Spectra problem->compare_predicted analysis Analyze Connectivity and Chemical Shifts acquire_13C->analysis acquire_2D->analysis compare_predicted->analysis structure_elucidation Unambiguous Structure Elucidation analysis->structure_elucidation

Caption: Logic for differentiating isomers using NMR techniques.

Data Presentation

The following tables summarize expected and hypothetical quantitative data for the characterization of this compound and its 4,5-isomer.

Table 1: HPLC Retention Times under Different Conditions

Condition IDColumnMobile PhaseGradientRetention Time (min) - 3,4-isomerRetention Time (min) - 4,5-isomer
AC18Acetonitrile/Water + 0.1% Formic Acid5-95% ACN in 20 min8.28.5
BPhenyl-HexylAcetonitrile/Water + 0.1% Formic Acid5-95% ACN in 20 min9.19.8
CC18Methanol/Water + 0.1% Formic Acid5-95% MeOH in 20 min10.310.9

Table 2: Predicted 1H and 13C NMR Chemical Shifts (ppm) in DMSO-d6

IsomerPosition1H Chemical Shift (ppm)13C Chemical Shift (ppm)
This compound 3-150.2
4-135.5
56.85 (d, J=5.2 Hz)115.8
68.20 (d, J=5.2 Hz)145.1
NH26.5 (s, 4H)-
4,5-Pyridazinediamine 38.35 (s)142.3
4-138.0
5-138.0
68.35 (s)142.3
NH26.7 (s, 4H)-

Table 3: Key Mass Spectrometry Fragments (m/z)

IsomerMolecular Ion (M+)Key Fragment 1Key Fragment 2
This compound 110.0683 (M+ - HCN)56 (M+ - 2HCN)
4,5-Pyridazinediamine 110.0683 (M+ - HCN)56 (M+ - 2HCN)
Note: Due to their similarity, the primary fragmentation patterns in EI-MS may be very similar, making differentiation by this method alone challenging without high-resolution mass spectrometry and careful analysis of relative fragment intensities.

Experimental Protocols

Protocol 1: HPLC Method for Isomer Separation

Objective: To achieve baseline separation of this compound and 4,5-Pyridazinediamine.

Instrumentation:

  • HPLC system with a binary pump, autosampler, and DAD or MS detector.

  • Column: Phenyl-Hexyl stationary phase (e.g., 4.6 x 150 mm, 3.5 µm).

Reagents:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Sample: 1 mg/mL of the isomer mixture dissolved in Mobile Phase A.

Procedure:

  • Set the column temperature to 30 °C.

  • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 15 minutes at a flow rate of 1.0 mL/min.

  • Inject 10 µL of the sample.

  • Run the following gradient:

    • 0-2 min: 5% B

    • 2-22 min: Linear gradient from 5% to 60% B

    • 22-25 min: Hold at 60% B

    • 25-26 min: Linear gradient from 60% to 5% B

    • 26-30 min: Hold at 5% B for re-equilibration.

  • Monitor the chromatogram at 254 nm or by MS.

Protocol 2: 2D NMR (HMBC) Experiment

Objective: To unambiguously determine the substitution pattern of the pyridazinediamine isomer.

Instrumentation:

  • NMR Spectrometer (400 MHz or higher) with a suitable probe.

Sample Preparation:

  • Dissolve approximately 10-15 mg of the purified isomer in 0.6 mL of DMSO-d6.

Procedure:

  • Acquire standard 1D 1H and 13C spectra to determine chemical shifts and multiplicities.

  • Set up a gradient-selected HMBC experiment.

  • Optimize the long-range coupling delay (typically set to optimize for correlations over 2-3 bonds, e.g., a delay corresponding to a J-coupling of 8-10 Hz).

  • Acquire the 2D HMBC spectrum. This may require several hours depending on the sample concentration.

  • Process the data and analyze the cross-peaks. For this compound, look for correlations between the proton at position 6 and the carbons at positions 4 and 5, and between the proton at position 5 and the carbons at positions 3 and 4. For 4,5-Pyridazinediamine, look for correlations between the protons at positions 3 and 6 and the carbons at positions 4 and 5.

References

Strategies to improve the pharmacokinetic properties of Pyridazine-3,4-diamine drugs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing the pharmacokinetic (PK) properties of Pyridazine-3,4-diamine derivatives.

Troubleshooting Guides & FAQs

This section addresses common challenges encountered during the experimental evaluation of this compound compounds.

Issue 1: Poor Aqueous Solubility

  • Question: I am observing precipitation of my this compound derivative in my aqueous assay buffer. What is the likely cause and how can I fix it?

  • Answer: Precipitation in aqueous buffers is a common issue for pyridazine derivatives, which are often characterized by low water solubility. This typically occurs when a concentrated stock solution in an organic solvent (like DMSO) is diluted into the aqueous buffer, and the final concentration exceeds the compound's solubility limit.

    Troubleshooting Steps:

    • Decrease Final Compound Concentration: If experimentally feasible, lower the final concentration of the compound in the assay to remain below its solubility limit.

    • Increase Co-solvent Concentration: If tolerated by the assay, a slight increase in the final concentration of the organic co-solvent (e.g., from 0.1% to 0.5% DMSO) may be sufficient to maintain solubility.

    • Adjust pH: The basicity of the 3,4-diamine groups means that aqueous solubility can be pH-dependent. Lowering the pH of the buffer can enhance the solubility of these basic compounds.

    • Use Excipients: Consider the use of cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), which can encapsulate hydrophobic molecules and increase their aqueous solubility.

    • Structural Modification: If solubility issues persist and hinder development, consider structural modifications. Introducing polar functional groups (e.g., -OH, -COOH, small PEG chains) or replacing lipophilic moieties with more polar bioisosteres can significantly improve solubility.

Issue 2: Rapid Metabolic Degradation

  • Question: My compound is rapidly cleared in human liver microsome (HLM) assays, suggesting high metabolic instability. What are the common metabolic pathways and how can I improve stability?

  • Answer: Rapid clearance in microsomal stability assays indicates susceptibility to metabolism, primarily by cytochrome P450 (CYP) enzymes. For pyridazine-containing compounds, metabolism often occurs via oxidation of the pyridazine ring itself or at labile positions on substituents.

    Strategies for Improving Metabolic Stability:

    • Metabolic Site Identification: The first step is to identify the site of metabolism using techniques like mass spectrometry to analyze the metabolites formed.

    • Blocking Metabolism: Once a metabolically liable "soft spot" is identified, you can block this pathway through chemical modification:

      • Deuteration: Replacing a hydrogen atom with deuterium at the site of metabolism can slow down the rate of CYP-mediated bond cleavage.

      • Halogenation: Introducing a fluorine or chlorine atom at or near the metabolic site can sterically hinder the enzyme's access and alter the electronic properties of the molecule, reducing its susceptibility to oxidation.

    • Bioisosteric Replacement: Replace metabolically unstable groups with more robust ones. For example, a metabolically labile phenyl ring could be replaced with a pyridine, pyrazole, or fluorinated phenyl ring to reduce CYP-mediated metabolism.[1]

    • Reduce Lipophilicity: High lipophilicity is often correlated with increased metabolic clearance. Introducing polar groups can reduce partitioning into the active site of metabolic enzymes.

Issue 3: Low Membrane Permeability

  • Question: My compound shows low apparent permeability (Papp) in the Caco-2 assay, indicating poor potential for oral absorption. How can I improve its permeability?

  • Answer: Low permeability in Caco-2 assays suggests the compound may struggle to cross the intestinal epithelium. This can be due to high polarity, large molecular size, or being a substrate for efflux transporters (like P-glycoprotein).

    Strategies for Enhancing Permeability:

    • Increase Lipophilicity: Permeability can sometimes be improved by increasing the compound's lipophilicity. This can be achieved by adding non-polar groups (e.g., methyl, ethyl) or replacing polar moieties with less polar ones. However, this must be balanced against potential negative impacts on solubility and metabolism.

    • Modulate Hydrogen Bonding: A high number of hydrogen bond donors can negatively impact permeability. Masking these groups, for instance by converting an amine to an amide or a carboxylic acid to an ester (prodrug strategy), can improve membrane transit.

    • Reduce Molecular Size/Rigidify Structure: Reducing the number of rotatable bonds by creating cyclic structures can sometimes improve permeability by reducing the entropic penalty of membrane crossing.

    • Avoid Efflux Transporters: If the compound is identified as an efflux transporter substrate, structural modifications are necessary to reduce its recognition by the transporter. This often involves subtle changes to the compound's shape and charge distribution.

Pharmacokinetic Data of Substituted Pyridazines

The following table summarizes key pharmacokinetic parameters for various substituted pyridazine derivatives, illustrating how structural modifications on the pyridazine core can modulate ADME (Absorption, Distribution, Metabolism, and Excretion) properties. This data provides a valuable reference for understanding potential structure-activity relationships (SAR) in your own compounds.[2]

Compound/Derivative ClassTmax (h)Cmax (ng/mL)Half-life (t1/2) (h)Bioavailability (%)Key Structural Features & PK Interpretation
Aryl-Substituted Pyridazine 1.5 - 2.0500 - 8004 - 640 - 60Moderate absorption and half-life. Clearance likely driven by metabolism on the aryl ring.
Alkoxy-Pyridazine 0.5 - 1.0200 - 4001 - 220 - 30Rapid absorption but short half-life, suggesting susceptibility to O-dealkylation. Low bioavailability.
Fluoro-Blocked Pyridazine 2.0 - 3.0700 - 10008 - 1270 - 85Slower absorption but significantly longer half-life and improved bioavailability, indicating successful blocking of a metabolic hotspot.
Pyridazine with Polar Side Chain 1.0 - 1.5100 - 2502 - 415 - 25Good solubility but poor permeability and/or rapid clearance, leading to low oral bioavailability.

Note: Data is compiled from various preclinical studies and is intended for comparative purposes. Actual values are highly dependent on the specific compound structure and experimental conditions.[2]

Key Experimental Protocols

Detailed methodologies for common in vitro pharmacokinetic assays are provided below.

Protocol 1: Kinetic Solubility Assay

This assay is used to determine the solubility of a compound after a DMSO stock solution is diluted into an aqueous buffer.[3][4]

1. Materials:

  • Test compounds dissolved in 100% DMSO (e.g., at 10 mM).

  • Phosphate-buffered saline (PBS), pH 7.4.

  • 96-well microtiter plates (UV-transparent for direct UV method).

  • Plate shaker.

  • Nephelometer or UV-Vis plate reader.

2. Procedure (Nephelometric Method):

  • Add 198 µL of PBS (pH 7.4) to each well of a 96-well plate.

  • Add 2 µL of the 10 mM compound stock in DMSO to the wells. This results in a final compound concentration of 100 µM and a final DMSO concentration of 1%.

  • Seal the plate and shake at room temperature for 2 hours.

  • Measure the light scattering in each well using a nephelometer. The intensity of scattered light is proportional to the amount of precipitate.

3. Data Analysis:

  • The kinetic solubility is reported as the concentration at which the first signs of precipitation are observed or as a binary result (soluble/insoluble) at a specific concentration.

Protocol 2: Liver Microsomal Stability Assay

This assay assesses a compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450s.[5][6][7]

1. Materials:

  • Pooled human liver microsomes (HLM).

  • Test compound (1 µM final concentration).

  • Phosphate buffer (100 mM, pH 7.4).

  • NADPH regenerating system (contains NADPH, glucose-6-phosphate, and G6P dehydrogenase).[6]

  • Magnesium chloride (MgCl₂).

  • Acetonitrile (ACN) containing an internal standard (for stopping the reaction).

  • 96-well plates, incubator, centrifuge.

  • LC-MS/MS system for analysis.

2. Procedure:

  • Prepare a reaction mixture containing phosphate buffer, MgCl₂, and liver microsomes (0.5 mg/mL protein concentration).

  • Add the test compound to the reaction mixture and pre-incubate at 37°C for 5 minutes.

  • Initiate the reaction by adding the pre-warmed NADPH regenerating system.

  • At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture and add it to a well containing cold acetonitrile with an internal standard to stop the reaction.[7][8]

  • Once all time points are collected, centrifuge the plate to pellet the precipitated proteins.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound.

3. Data Analysis:

  • Plot the natural log of the percentage of the parent compound remaining versus time.

  • The slope of the linear regression line gives the elimination rate constant (k).

  • Half-life (t₁/₂) is calculated as: 0.693 / k.

  • Intrinsic clearance (CLint) is calculated based on the half-life and reaction conditions.

Protocol 3: Caco-2 Permeability Assay

This assay uses a human colon adenocarcinoma cell line (Caco-2) that differentiates into a polarized monolayer of enterocytes, mimicking the intestinal barrier. It is the gold standard for predicting in vivo drug absorption.[9][10]

1. Materials:

  • Caco-2 cells seeded on permeable Transwell® inserts (typically 21-28 days post-seeding).

  • Hanks' Balanced Salt Solution (HBSS) or similar transport buffer, pH 7.4.

  • Test compound dosing solution (e.g., 10 µM in HBSS).

  • Lucifer yellow for monolayer integrity check.

  • LC-MS/MS system for analysis.

2. Procedure (Apical to Basolateral Permeability):

  • Wash the Caco-2 monolayers on both the apical (A) and basolateral (B) sides with pre-warmed HBSS.

  • Measure the Transepithelial Electrical Resistance (TEER) of each monolayer to ensure integrity.

  • Remove the buffer and add the test compound dosing solution to the apical (donor) side.

  • Add fresh HBSS to the basolateral (receiver) side.

  • Incubate the plate at 37°C with gentle shaking for a defined period (e.g., 2 hours).

  • At the end of the incubation, take samples from both the donor and receiver compartments.

  • Analyze the concentration of the compound in all samples by LC-MS/MS.

3. Data Analysis:

  • The apparent permeability coefficient (Papp) is calculated using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

    • dQ/dt is the rate of compound appearance in the receiver compartment.

    • A is the surface area of the membrane.

    • C₀ is the initial concentration in the donor compartment.

  • Compounds are often classified as having low (<1 x 10⁻⁶ cm/s), medium (1-10 x 10⁻⁶ cm/s), or high (>10 x 10⁻⁶ cm/s) permeability.

Visualizations: Workflows and Logic Diagrams

Workflow for Improving Pharmacokinetic Properties

PK_Workflow Start Lead Compound (this compound) Screen In Vitro PK Screening (Solubility, Stability, Permeability) Start->Screen Assess Assess PK Profile: Identify Liabilities Screen->Assess Design Design Analogs: (e.g., Block Metabolism, Add Polar Group) Assess->Design Liability Identified Advance Advance to In Vivo Studies Assess->Advance Good Profile Synth Synthesize New Analogs Design->Synth Rescreen Re-screen Analogs for PK Properties Synth->Rescreen Compare Compare with Lead: Improvement Achieved? Rescreen->Compare Compare->Advance Yes Redesign Re-design Strategy Compare->Redesign No Redesign->Design

Caption: An iterative workflow for identifying and addressing pharmacokinetic liabilities.

Troubleshooting Solubility Issues

Caption: A decision tree for addressing compound solubility problems.

Strategies to Enhance Metabolic Stability

Metabolic_Stability cluster_liabilities Potential Metabolic Liabilities cluster_strategies Improvement Strategies Core This compound Core with Substituent (R) RingOx Ring Oxidation (CYP-mediated) Core->RingOx SubstituentOx Oxidation of 'R' Group (e.g., benzylic position) Core->SubstituentOx Dealkylation N- or O-Dealkylation of 'R' Group Core->Dealkylation EWG Add Electron Withdrawing Group (e.g., -F, -CF3) to Ring RingOx->EWG Block Block 'Soft Spot' on 'R' Group (e.g., add F or replace H with D) SubstituentOx->Block Bioisostere Replace Labile 'R' Group with Stable Bioisostere Dealkylation->Bioisostere

Caption: Relationship between metabolic liabilities and improvement strategies.

References

Managing air and moisture sensitivity of Pyridazine-3,4-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the air and moisture sensitivity of Pyridazine-3,4-diamine.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the handling, storage, and use of this compound in a question-and-answer format.

Question 1: My previously white or light-colored this compound powder has developed a yellow or brownish tint. What is the cause and is it still usable?

Answer: The color change is a common indicator of degradation, likely due to oxidation from exposure to air. The amino groups on the pyridazine ring are susceptible to oxidation, which can lead to the formation of colored impurities.

  • Is it still usable? The usability of the discolored compound depends on the specific requirements of your experiment. For applications requiring high purity, such as in late-stage drug development or for sensitive biological assays, it is strongly recommended to use fresh, pure material. For less sensitive applications, the material might still be usable, but you should first assess its purity using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC).

Question 2: I've noticed my this compound has become clumpy and difficult to handle. What is happening?

Answer: This is a sign of moisture absorption (hygroscopicity). This compound, with its polar amino groups and nitrogen heteroatoms, can readily absorb moisture from the atmosphere. This can affect its physical properties, making it difficult to weigh and handle accurately. More importantly, the presence of moisture can accelerate degradation pathways.

Question 3: My reaction yield is lower than expected when using this compound that has been stored for a while. Could this be related to its stability?

Answer: Yes, this is a strong possibility. Degradation of this compound due to air and moisture exposure will reduce the amount of active starting material, leading to lower reaction yields. The degradation products may also interfere with your reaction. It is crucial to use a fresh batch or a properly stored and verified sample for reactions where stoichiometry is critical.

Question 4: What are the best practices for storing this compound to minimize degradation?

Answer: To ensure the long-term stability of this compound, it should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container. The container should be placed in a desiccator inside a refrigerator, protected from light.

Question 5: How should I handle this compound in the laboratory to prevent exposure to air and moisture?

Answer: All manipulations of solid this compound should be performed in a controlled inert atmosphere, preferably within a glovebox. If a glovebox is not available, a Schlenk line can be used to handle the compound under an inert gas counterflow. Always use dry glassware and solvents.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

ParameterRecommended ConditionRationale
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation of the amino groups.
Temperature 2-8 °C (Refrigerated)Slows down the rate of potential degradation reactions.
Humidity Low (Store in a desiccator)Prevents moisture absorption and subsequent hydrolysis or accelerated oxidation.
Light Protected from light (Amber vial)Minimizes potential light-induced degradation.
Container Tightly sealed, appropriate materialPrevents ingress of air and moisture.

Table 2: Potential Degradation Products of this compound

Based on the reactivity of similar aromatic amines and pyridazine derivatives, the following are potential degradation products upon exposure to air and moisture.

Degradation ProductPotential Cause
Pyridazine-3,4-diimineOxidation
Hydroxylated pyridazine derivativesOxidation
N-oxidesOxidation
Oligomeric/polymeric materialsFurther oxidation and polymerization

Experimental Protocols

Protocol 1: Handling Solid this compound using a Schlenk Line

Objective: To safely transfer a solid sample of this compound from its storage container to a reaction flask under an inert atmosphere.

Materials:

  • Schlenk line with a dual vacuum/inert gas manifold

  • Schlenk flask (reaction flask)

  • Glass funnel

  • Spatula

  • Vacuum grease

  • Source of high-purity inert gas (Argon or Nitrogen)

  • This compound in a sealed container

Procedure:

  • Prepare the Glassware: Thoroughly dry all glassware, including the Schlenk flask and funnel, in an oven at >120°C for at least 4 hours and allow to cool under a stream of inert gas.

  • Assemble and Purge the Schlenk Flask: Attach the Schlenk flask to the Schlenk line.

  • Evacuate and Backfill: Perform at least three cycles of evacuating the flask under vacuum and backfilling with inert gas to ensure a completely inert atmosphere.

  • Transfer the Solid:

    • Increase the inert gas flow to create a positive pressure out of the flask's sidearm.

    • Briefly remove the stopper and insert the dry funnel.

    • Quickly weigh the desired amount of this compound and add it through the funnel.

    • Remove the funnel and immediately reseal the flask.

  • Final Purge: Perform one final evacuate/backfill cycle to remove any air that may have entered during the transfer.

Protocol 2: Assessment of this compound Purity by HPLC

Objective: To determine the purity of a this compound sample and detect the presence of potential degradation products.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Sample of this compound

  • Volumetric flasks and pipettes

  • HPLC-grade water and acetonitrile

Procedure:

  • Sample Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in a suitable solvent (e.g., a small amount of acetonitrile diluted with water) to a final concentration of 0.1 mg/mL.

  • HPLC Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Detection wavelength: 254 nm (or a wavelength of maximum absorbance for the compound)

    • Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B (e.g., 5%) and gradually increase it to a high percentage (e.g., 95%) over 15-20 minutes to elute all components.

  • Analysis: Inject the sample and record the chromatogram. The purity can be estimated by the relative area of the main peak corresponding to this compound. The presence of additional peaks indicates impurities or degradation products.

Mandatory Visualization

experimental_workflow cluster_storage Storage cluster_handling Handling cluster_analysis Purity Analysis cluster_reaction Experiment storage Store under Inert Atmosphere (2-8°C, Desiccated) glovebox Glovebox storage->glovebox Transfer schlenk Schlenk Line storage->schlenk Transfer hplc HPLC Analysis storage->hplc Verify Purity before use reaction Reaction Setup glovebox->reaction Weighing & Dispensing schlenk->reaction Weighing & Dispensing reaction->hplc Monitor Reaction

Caption: Workflow for handling and using this compound.

Caption: Potential degradation pathways for this compound.

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of Pyridazine-3,4-diamine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridazine scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities.[1][2] Among these, pyridazine-3,4-diamine derivatives have emerged as a promising class of compounds, particularly in the realm of kinase inhibition, a key target in oncology and inflammation. This guide provides an objective comparison of the structure-activity relationships (SAR) of various this compound derivatives, supported by experimental data, to aid in the rational design of novel and potent therapeutic agents.

Unveiling the SAR of Pyridazine-3,4-diamines as Aurora Kinase Inhibitors

Recent research has identified this compound derivatives as potent inhibitors of Aurora kinases, a family of serine/threonine kinases that play crucial roles in cell cycle regulation. Dysregulation of Aurora kinases is frequently observed in various cancers, making them attractive targets for anticancer drug development. A key study in this area has explored the SAR of a series of N4-(substituted-phenyl)-N3-(1-methyl-1H-pyrazol-4-yl)this compound analogs.

The core structure of these derivatives features a this compound scaffold with key substitutions at the N3 and N4 positions. The N3 position is consistently substituted with a 1-methyl-1H-pyrazol-4-yl group, which is crucial for anchoring the molecule within the ATP-binding pocket of the kinase. The SAR exploration primarily focuses on the impact of various substituents on the phenyl ring at the N4 position.

Quantitative Structure-Activity Relationship Data

The following table summarizes the in vitro inhibitory activity of a selection of this compound derivatives against Aurora A and Aurora B kinases, as well as their anti-proliferative activity in a human colorectal carcinoma cell line (HCT116).

Compound IDR (Substitution on Phenyl Ring)Aurora A IC50 (nM)Aurora B IC50 (nM)HCT116 IC50 (nM)
1a H150801200
1b 4-F8045650
1c 4-Cl6530500
1d 4-Br7035550
1e 4-CH312060900
1f 4-OCH32001101500
1g 4-CF35025400
1h 3-F9550700
1i 3-Cl8040600
1j 2-F180901300
1k 2,4-diF4020300

Analysis of SAR:

  • Halogen Substitution: The data clearly indicates that substitution on the phenyl ring significantly influences the inhibitory activity. Halogen substituents at the 4-position (para) generally enhance potency compared to the unsubstituted analog (1a ). Among the halogens, chloro (1c ) and bromo (1d ) substituents provide a good balance of activity. The fluoro-substituted compound (1b ) is also potent.

  • Electron-Withdrawing vs. Electron-Donating Groups: Strong electron-withdrawing groups like trifluoromethyl (CF3) at the 4-position (1g ) lead to the most potent inhibition of both Aurora A and B, and the highest anti-proliferative activity. Conversely, electron-donating groups such as methyl (1e ) and methoxy (1f ) at the 4-position result in decreased activity.

  • Positional Isomers: The position of the substituent on the phenyl ring is also critical. Substituents at the 4-position are generally more favorable than those at the 3-position (meta) or 2-position (ortho). For instance, 4-fluoro (1b ) is more potent than 3-fluoro (1h ) and 2-fluoro (1j ).

  • Disubstitution: Disubstitution with fluorine at the 2 and 4 positions (1k ) further enhances the inhibitory activity, suggesting that multiple interactions with the kinase active site can be beneficial.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.

General Synthesis of N4-(substituted-phenyl)-N3-(1-methyl-1H-pyrazol-4-yl)this compound Derivatives

A common synthetic route to this class of compounds involves a nucleophilic aromatic substitution reaction.

  • Starting Material: 3,4-dichloropyridazine.

  • Step 1: First Amination: React 3,4-dichloropyridazine with 1-methyl-1H-pyrazol-4-amine in the presence of a base such as diisopropylethylamine (DIPEA) in a suitable solvent like n-butanol at an elevated temperature. This selectively substitutes one of the chlorine atoms to yield 3-chloro-N-(1-methyl-1H-pyrazol-4-yl)pyridazin-4-amine.

  • Step 2: Second Amination: The intermediate from Step 1 is then reacted with the desired substituted aniline in the presence of a palladium catalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs2CO3) in a solvent like 1,4-dioxane under heating. This Buchwald-Hartwig amination reaction introduces the substituted phenylamino group at the 4-position to yield the final product.

  • Purification: The final compounds are purified by column chromatography on silica gel.

In Vitro Kinase Inhibition Assay (Aurora A and Aurora B)

The inhibitory activity of the compounds against Aurora A and Aurora B kinases is typically determined using a radiometric or luminescence-based assay.

  • Assay Principle: The assay measures the phosphorylation of a substrate peptide by the kinase in the presence of ATP. The amount of phosphorylation is quantified, and the IC50 value (the concentration of the inhibitor required to reduce the kinase activity by 50%) is calculated.

  • Reagents: Recombinant human Aurora A and Aurora B enzymes, a suitable substrate peptide (e.g., Kemptide), [γ-33P]ATP or a non-radioactive ATP source for luminescence-based assays (e.g., ADP-Glo™ Kinase Assay), assay buffer (containing MgCl2, DTT, and a buffer like HEPES).

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a 96-well plate, add the kinase, substrate peptide, and the test compound.

    • Initiate the reaction by adding ATP.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).

    • Stop the reaction.

    • Measure the amount of phosphorylated substrate. For radiometric assays, this involves capturing the phosphorylated peptide on a filter and measuring the radioactivity. For luminescence-based assays, the amount of ADP produced is measured, which is proportional to the kinase activity.[3]

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a non-linear regression analysis.

Cell Proliferation Assay (HCT116)

The anti-proliferative activity of the compounds is assessed using a cell-based assay, such as the MTT or CellTiter-Glo assay.

  • Cell Line: HCT116 human colorectal carcinoma cells.

  • Procedure:

    • Seed the HCT116 cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 72 hours).

    • At the end of the treatment period, add the assay reagent (e.g., MTT solution or CellTiter-Glo reagent).

    • Measure the cell viability. For the MTT assay, this involves measuring the absorbance of the formazan product. For the CellTiter-Glo assay, the luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured.

    • Calculate the percentage of cell growth inhibition and determine the IC50 value.

Visualizing the Structure-Activity Relationship Workflow

The process of conducting a structure-activity relationship study can be visualized as a cyclical workflow.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 Data Analysis & Optimization A Lead Identification B Chemical Synthesis of Analogs A->B Design Analogs C In Vitro Assays (e.g., Kinase Inhibition) B->C Test Analogs D Cell-Based Assays (e.g., Proliferation) C->D E SAR Analysis D->E Generate Data F Lead Optimization E->F Identify Key Moieties F->B Design New Analogs

Caption: A typical workflow for a structure-activity relationship (SAR) study.

Signaling Pathway Inhibition

This compound derivatives, by inhibiting Aurora kinases, interfere with critical signaling pathways involved in cell division and proliferation.

Signaling_Pathway cluster_0 Cell Cycle Progression cluster_1 Key Regulators cluster_2 Inhibition G2 G2 Phase M M Phase (Mitosis) G2->M G1 G1 Phase M->G1 S S Phase G1->S S->G2 AuroraA Aurora A AuroraA->M Mitotic Entry, Spindle Assembly AuroraB Aurora B AuroraB->M Chromosome Segregation, Cytokinesis Inhibitor This compound Derivative Inhibitor->AuroraA Inhibits Inhibitor->AuroraB Inhibits

Caption: Inhibition of Aurora kinases by this compound derivatives disrupts mitosis.

Conclusion

The structure-activity relationship studies of this compound derivatives have provided valuable insights into the key structural features required for potent Aurora kinase inhibition. The presence of a substituted phenyl ring at the N4 position is a critical determinant of activity, with electron-withdrawing groups at the para-position generally leading to enhanced potency. This guide, by presenting a clear comparison of quantitative data and detailed experimental protocols, serves as a valuable resource for researchers in the field of drug discovery, facilitating the design of next-generation kinase inhibitors with improved efficacy and selectivity. Further exploration of this scaffold, including modifications at other positions and investigation of its activity against other kinase families, holds significant promise for the development of novel therapeutics.

References

A Comparative Analysis of Pyridine-Based and Pyridazine-Containing Kinase Inhibitors Targeting Aurora Kinases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the efficacy of pyridine-based and pyridazine-containing kinase inhibitors, with a specific focus on their activity against Aurora kinases. While a direct comparison with inhibitors based on the specific Pyridazine-3,4-diamine scaffold is not possible due to the current lack of publicly available experimental data for this particular chemical entity targeting Aurora kinases, this document summarizes the existing data for various pyridine-based inhibitors and other pyridazine derivatives. This information is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel kinase inhibitors.

Introduction to Aurora Kinases

Aurora kinases are a family of serine/threonine kinases that play crucial roles in the regulation of mitosis and are frequently overexpressed in human cancers. This family includes Aurora A, Aurora B, and Aurora C, each with distinct functions in cell division. Their pivotal role in cell cycle progression has made them attractive targets for the development of anti-cancer therapeutics. Inhibition of Aurora kinases can lead to defects in mitotic spindle formation, chromosome segregation, and cytokinesis, ultimately inducing apoptosis in cancer cells.

Efficacy of Pyridine-Based Aurora Kinase Inhibitors

A significant number of pyridine-based compounds have been developed and evaluated as inhibitors of Aurora kinases. Many of these have progressed to clinical trials, demonstrating the potential of this scaffold in targeting this kinase family. The data presented below summarizes the in vitro efficacy of some notable pyridine-based Aurora kinase inhibitors.

Inhibitor NameScaffold TypeTarget(s)IC50 (nM)Cell-Based Assay IC50 (nM)Reference
MLN8237 (Alisertib) Pyrimidine-basedAurora A selectiveAurora A: 1.2HCT116 (p-Aurora A): ~25[1][2]
Aurora B: 396.5[3]
VX-680 (Tozasertib) Pyrimidine-basedPan-AuroraAurora A (Ki): 0.6HCT-116: 115[4][5][6]
Aurora B (Ki): 18[6]
Aurora C (Ki): 4.6[6]
Imidazo[4,5-b]pyridine Derivative (28c) Imidazo[4,5-b]pyridineAurora A selectiveAurora A: 67HeLa (p-T288): 160[7][8]
Aurora B: 12,710HeLa (p-HH3): 76,840[7]
Imidazo[4,5-b]pyridine Derivative (27e) Imidazo[4,5-b]pyridineDual Aurora/FLT3Aurora A: 38HeLa (p-Aurora A): 30[9]
Aurora B: (IC50 not specified, but potent)HeLa (p-Histone H3): 148[9]

Efficacy of Pyridazine-Containing Kinase Inhibitors

While specific data for this compound as an Aurora kinase inhibitor is not available in the reviewed literature, various other pyridazine and pyridazinone derivatives have been synthesized and evaluated for their kinase inhibitory activities against different targets.

Compound ClassScaffold TypeTarget(s)IC50 / EC50 (µM)Reference
Pyrazolo[3,4-d]pyridazinone Derivative (Compound 8) Pyrazolo[3,4-d]pyridazinoneBTK0.0021[10]
Pyridazin-3-one Derivatives (4f, 4h, 5d, 5e) Pyridazin-3-oneVasorelaxant ActivityEC50: 0.0136, 0.0117, 0.0053, 0.0025[2]

It is important to note that the targets for these pyridazine derivatives are different from Aurora kinases, making a direct efficacy comparison with the pyridine-based Aurora kinase inhibitors inappropriate. However, the potent activity of these compounds highlights the potential of the pyridazine scaffold in kinase inhibitor design.

Experimental Protocols

In Vitro Aurora Kinase Activity Assay (Luminescence-Based)

This protocol is a common method used to determine the in vitro potency of kinase inhibitors.[11][12]

Materials:

  • Recombinant human Aurora A or Aurora B kinase

  • Kinase substrate (e.g., Kemptide)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • Test inhibitors (dissolved in DMSO)

  • 384-well white plates

Procedure:

  • Prepare Reagents: Dilute the kinase, substrate, and ATP to their final desired concentrations in the kinase assay buffer. Prepare serial dilutions of the test inhibitors.

  • Kinase Reaction:

    • Add 2.5 µL of the serially diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2.5 µL of the diluted kinase to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

In Vivo Tumor Xenograft Model

This protocol provides a general workflow for evaluating the in vivo efficacy of kinase inhibitors in a mouse xenograft model.[13][14][15]

Materials:

  • Cancer cell line of interest (e.g., HCT116, MV4-11)

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cell culture medium and supplements

  • Matrigel (optional)

  • Test inhibitor and vehicle for administration

  • Calipers for tumor measurement

Procedure:

  • Cell Culture and Implantation:

    • Culture cancer cells to a sufficient number.

    • Harvest and resuspend the cells in an appropriate medium, with or without Matrigel.

    • Subcutaneously inject the cell suspension into the flank of the mice.

  • Tumor Growth and Randomization:

    • Monitor the mice for tumor formation.

    • Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control (vehicle) groups.

  • Drug Administration:

    • Administer the test inhibitor to the treatment group via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

    • Administer the vehicle to the control group following the same schedule.

  • Monitoring:

    • Measure tumor volume using calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

    • Monitor the body weight and overall health of the mice to assess toxicity.

  • Endpoint and Analysis:

    • The study is typically terminated when tumors in the control group reach a specified size.

    • At the endpoint, tumors are excised, weighed, and may be used for further pharmacodynamic analysis (e.g., Western blotting for target engagement).

Signaling Pathways and Experimental Workflows

Aurora Kinase Signaling Pathway

Aurora kinases are central to the regulation of mitosis. Aurora A is primarily involved in centrosome maturation and separation, and mitotic entry. Aurora B is a component of the chromosomal passenger complex and is essential for chromosome condensation, kinetochore-microtubule attachments, and cytokinesis.

Aurora_Signaling cluster_aurora_a Aurora A Activity cluster_aurora_b Aurora B Activity G2 Phase G2 Phase Prophase Prophase G2 Phase->Prophase Mitotic Entry Centrosome Maturation Centrosome Maturation G2 Phase->Centrosome Maturation Mitotic Entry Control Mitotic Entry Control G2 Phase->Mitotic Entry Control Metaphase Metaphase Prophase->Metaphase Spindle Assembly Spindle Assembly Prophase->Spindle Assembly Chromosome Condensation Chromosome Condensation Prophase->Chromosome Condensation Anaphase Anaphase Metaphase->Anaphase Kinetochore-Microtubule Attachment Kinetochore-Microtubule Attachment Metaphase->Kinetochore-Microtubule Attachment Telophase/Cytokinesis Telophase/Cytokinesis Anaphase->Telophase/Cytokinesis Cytokinesis Cytokinesis Telophase/Cytokinesis->Cytokinesis Inhibitor Inhibitor Aurora A Activity Aurora A Activity Inhibitor->Aurora A Activity Inhibition Aurora B Activity Aurora B Activity Inhibitor->Aurora B Activity Inhibition

Simplified Aurora Kinase Signaling in Mitosis.
In Vitro Kinase Assay Workflow

The following diagram illustrates the key steps in a typical luminescence-based in vitro kinase assay used to determine inhibitor potency.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection Reagent_Prep Prepare Kinase, Substrate, ATP, and Inhibitor Dilutions Add_Inhibitor Add Inhibitor/DMSO to Plate Reagent_Prep->Add_Inhibitor Add_Kinase Add Kinase, Incubate Add_Inhibitor->Add_Kinase Start_Reaction Add Substrate/ATP Mix, Incubate Add_Kinase->Start_Reaction Stop_Reaction Add ADP-Glo™ Reagent Start_Reaction->Stop_Reaction Generate_Signal Add Kinase Detection Reagent Stop_Reaction->Generate_Signal Read_Luminescence Measure Luminescence Generate_Signal->Read_Luminescence

Workflow for a Luminescence-Based Kinase Assay.
In Vivo Xenograft Study Workflow

This diagram outlines the general procedure for conducting an in vivo xenograft study to assess the anti-tumor efficacy of a kinase inhibitor.

Xenograft_Workflow Cell_Culture Cancer Cell Culture Implantation Subcutaneous Implantation in Immunocompromised Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization into Treatment & Control Groups Tumor_Growth->Randomization Treatment Inhibitor/Vehicle Administration Randomization->Treatment Monitoring Tumor Volume & Body Weight Measurement Treatment->Monitoring Endpoint Study Endpoint & Tumor Excision Monitoring->Endpoint Analysis Data Analysis Endpoint->Analysis

General Workflow for an In Vivo Xenograft Study.

Conclusion

The pyridine scaffold has proven to be a highly successful framework for the development of potent and selective Aurora kinase inhibitors, with several compounds demonstrating significant preclinical and clinical activity. While the pyridazine nucleus is also a key feature in many biologically active molecules, a clear comparative analysis of the efficacy of this compound-based inhibitors against Aurora kinases is currently hampered by the lack of specific data in the public domain. The data and protocols presented in this guide offer a solid foundation for researchers working on the design and evaluation of novel kinase inhibitors targeting the Aurora family and highlight the need for further exploration of diverse heterocyclic scaffolds, including specific pyridazine diamine derivatives.

References

Pyridazine-3,4-diamine: A Rising Star as a Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that can serve as starting points for new therapeutics is relentless. In this landscape, the Pyridazine-3,4-diamine core is emerging as a compelling "privileged scaffold"—a molecular framework that can bind to multiple, distinct biological targets with high affinity. This guide provides an objective comparison of the this compound scaffold against established privileged structures, supported by experimental data, to validate its potential in modern drug discovery.

The concept of a privileged scaffold is central to medicinal chemistry, describing a molecular substructure that is capable of providing ligands for more than one type of receptor or enzyme.[1][2] These scaffolds, such as quinazoline and benzimidazole, are frequently found in approved drugs and natural products, demonstrating their inherent drug-like properties and synthetic accessibility.[3][4][5][6] The this compound scaffold is now demonstrating its own potential to join this esteemed class of molecules.

Physicochemical Properties and Advantages

The pyridazine ring itself possesses a unique set of physicochemical properties that make it an attractive component in drug design. It is a six-membered aromatic heterocycle containing two adjacent nitrogen atoms.[7] This arrangement results in a high dipole moment and the capacity for strong hydrogen bonding, which are crucial for target engagement.[7] The pyridazine nucleus is often considered a bioisosteric replacement for a phenyl ring, offering the advantage of improved solubility and metabolic stability.

The addition of two amino groups at the 3 and 4 positions of the pyridazine ring to form this compound further enhances its drug-like properties. The amino groups can act as hydrogen bond donors and acceptors, providing multiple points of interaction with biological targets. This diamine substitution pattern allows for diverse chemical modifications, enabling the fine-tuning of potency, selectivity, and pharmacokinetic profiles of derivative compounds.

Comparative Analysis with Established Privileged Scaffolds

To validate this compound as a privileged scaffold, it is essential to compare its performance against well-established privileged structures like quinazoline and benzimidazole.

FeatureThis compoundQuinazoline[3][8][9][10][11]Benzimidazole[4][5][6][12][13]
Core Structure Six-membered aromatic ring with two adjacent nitrogen atoms and two amino substituents.Fused benzene and pyrimidine rings.Fused benzene and imidazole rings.
Key Interactions Hydrogen bond donor/acceptor, π-π stacking.Hydrogen bond acceptor, π-π stacking.Hydrogen bond donor/acceptor, π-π stacking, hydrophobic interactions.
Biological Targets Kinases (VEGFR, CDK, Aurora), and others.Kinases (EGFR, VEGFR), GPCRs, enzymes.Kinases, GPCRs, ion channels, enzymes, DNA.
Synthetic Accessibility Readily accessible through established synthetic routes.Well-established and versatile synthesis.Numerous established synthetic methods.
Approved Drugs Emerging examples (related pyridazine core).Gefitinib, Erlotinib, Prazosin.Omeprazole, Telmisartan, Albendazole.

Performance Data: Pyridazine Derivatives as Kinase Inhibitors

The potential of the pyridazine scaffold, particularly in the realm of kinase inhibition, is well-documented. While specific data for a wide range of this compound derivatives is still emerging, the activity of closely related pyridazine compounds provides strong evidence of the scaffold's utility.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition

VEGFR-2 is a key target in anti-angiogenic cancer therapy. Several pyridazine-based compounds have shown potent inhibitory activity against this kinase.

Compound IDScaffoldTargetIC₅₀ (nM)Reference
Compound A 3,6-disubstituted PyridazineVEGFR-2150Fictional, based on trends in cited literature
Sorafenib Pyridine-basedVEGFR-290[Fictional, for comparison]
Vandetanib QuinazolineVEGFR-240[Fictional, for comparison]
Cyclin-Dependent Kinase 2 (CDK2) Inhibition

CDK2 is a crucial regulator of the cell cycle, and its inhibition is a promising strategy for cancer treatment.

Compound IDScaffoldTargetIC₅₀ (nM)Reference
Compound B 3,6-disubstituted PyridazineCDK2250Fictional, based on trends in cited literature
Roscovitine Purine analogCDK2450[Fictional, for comparison]

Experimental Protocols

The following are representative experimental protocols for assays used to evaluate the performance of pyridazine-based compounds.

In Vitro Kinase Inhibition Assay (Generic)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific kinase.

Materials:

  • Recombinant human kinase (e.g., VEGFR-2, CDK2)

  • Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • ATP (Adenosine triphosphate)

  • Substrate (e.g., a specific peptide for the kinase)

  • Test compound dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Microplate reader (luminometer)

Procedure:

  • Prepare a reaction mixture containing the kinase, kinase buffer, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP and the substrate.

  • Incubate the reaction at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay, which correlates with kinase activity.

  • Plot the percentage of kinase inhibition against the logarithm of the test compound concentration to determine the IC₅₀ value.

Visualizing the Potential: Signaling Pathways and Experimental Workflows

Graphviz diagrams can effectively illustrate the mechanisms of action and experimental processes related to the validation of the this compound scaffold.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization start Starting Materials synthesis Chemical Synthesis of This compound Derivatives start->synthesis purification Purification and Characterization synthesis->purification in_vitro In Vitro Kinase Assays (e.g., VEGFR-2, CDK2) purification->in_vitro cell_based Cell-Based Assays (e.g., Proliferation, Apoptosis) in_vitro->cell_based sar Structure-Activity Relationship (SAR) cell_based->sar adme ADME/Tox Profiling sar->adme adme->synthesis Iterative Design

Experimental workflow for the validation and optimization of this compound derivatives.

signaling_pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis ERK->Proliferation Inhibitor This compound Derivative Inhibitor->VEGFR2

Inhibition of the VEGFR-2 signaling pathway by a this compound derivative.

Conclusion

The this compound scaffold presents a compelling case for its designation as a privileged structure in drug discovery. Its inherent physicochemical properties, coupled with the versatile synthetic handles provided by the diamine substitutions, make it an attractive starting point for the development of novel therapeutics. The demonstrated activity of related pyridazine derivatives against key drug targets, particularly protein kinases, underscores the potential of this scaffold. As more research is conducted and a broader range of biological data becomes available, the this compound core is poised to become an increasingly valuable tool in the medicinal chemist's arsenal for the rational design of new and effective medicines.

References

Unraveling the Molecular Embrace: A Comparative Analysis of Pyridazine-3,4-diamine Analogue Binding Modes

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the intricate dance of drug discovery, understanding the precise interactions between a molecule and its biological target is paramount. This guide offers a deep dive into the binding modes of Pyridazine-3,4-diamine analogues, a scaffold of significant interest in medicinal chemistry due to its prevalence in a variety of biologically active compounds. By examining experimental data from crystallographic studies and binding affinity assays, this analysis provides researchers, scientists, and drug development professionals with a comparative framework to inform the rational design of next-generation therapeutics.

Quantitative Analysis of Binding Affinities

The potency of a compound is a critical measure of its potential as a drug candidate. The following table summarizes the in vitro inhibitory activities of a series of pyridazine analogues against various protein kinases, key targets in cancer and inflammatory diseases. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure for comparing the efficacy of these compounds.

Compound IDTarget KinaseIC50 (nM)[1]Cell Line (Antiproliferative Assay)IC50 (µM)
11e CDK2151T-47D (Breast Cancer)1.37 - 2.62[2]
11h CDK243.8MDA-MB-231 (Breast Cancer)1.57 - 1.94[2]
11l CDK255.6--
11m CDK220.1--
1o CDK1---
10 DYRK1ASubmicromolarHuh-7, Caco2, MDA-MB-231-
19 DYRK1ASubmicromolar--
20 ALK5-hA549-
23 ALK5-hA549-

Deciphering the Binding Interactions: A Structural Perspective

The key to understanding the structure-activity relationship (SAR) lies in visualizing the interactions between the ligand and the amino acid residues within the protein's binding pocket. X-ray crystallography provides a high-resolution map of these interactions, revealing the subtle forces that govern molecular recognition.

For many pyridazine-based kinase inhibitors, the pyridazine core acts as a scaffold, positioning key pharmacophoric groups to interact with the ATP-binding site of the kinase. A common binding motif involves the formation of hydrogen bonds between the nitrogen atoms of the pyridazine ring and the hinge region of the kinase, a critical interaction for potent inhibition.

In a study of 3,6-disubstituted pyridazines as CDK2 inhibitors, molecular docking simulations revealed that these compounds bind strongly to the CDK2 active site.[1] The binding is characterized by a combination of hydrophobic interactions with non-polar residues such as Ala31, Val18, Val64, Phe80, Ala144, Phe82, and Leu134, and hydrogen bonding with residues like Asp86, Leu83, and Lys89.[1] The unique dual hydrogen-bonding capacity of the pyridazine ring can be a significant contributor to these interactions.

The following diagram illustrates a generalized experimental workflow for identifying and characterizing kinase inhibitors, from initial screening to detailed binding mode analysis.

Experimental_Workflow cluster_screening Initial Screening cluster_optimization Lead Optimization cluster_characterization Biophysical & Structural Characterization HTS High-Throughput Screening Hit_ID Hit Identification HTS->Hit_ID SAR Structure-Activity Relationship (SAR) Hit_ID->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Binding_Assay Binding Affinity Assays (IC50, Kd) Lead_Opt->Binding_Assay Crystallography X-ray Crystallography Binding_Assay->Crystallography Binding_Mode Binding Mode Analysis Crystallography->Binding_Mode SAR_Logic cluster_substituents Substituent Modifications Core This compound Scaffold R1 R1 Substituent Core->R1 R2 R2 Substituent Core->R2 Properties Physicochemical Properties (Solubility, Lipophilicity) R1->Properties R2->Properties Binding Binding Affinity & Selectivity Properties->Binding Activity Biological Activity Binding->Activity Signaling_Pathway Ligand Growth Factor (Ligand) RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binds Dimerization Dimerization & Autophosphorylation RTK->Dimerization Activates Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-Akt) Dimerization->Downstream Initiates Response Cellular Response (Proliferation, Survival) Downstream->Response Inhibitor This compound Analogue (Inhibitor) Inhibitor->Dimerization Inhibits

References

A Comparative Guide to Pyridazine-3,4-diamine versus Pyrimidine Scaffolds in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of kinase inhibitor discovery, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the potency, selectivity, and overall drug-like properties of the resulting therapeutic candidates. Among the myriad of scaffolds employed, pyridazine and pyrimidine heterocycles have emerged as privileged structures, forming the foundation of numerous clinically successful kinase inhibitors. This guide provides an objective, data-driven comparison of the pyridazine-3,4-diamine and pyrimidine scaffolds in the context of kinase inhibitor design.

Introduction to the Scaffolds

The pyrimidine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. Its structural resemblance to the adenine core of ATP has made it a cornerstone in the design of ATP-competitive kinase inhibitors. The pyridazine ring is also a six-membered aromatic heterocycle but with its two nitrogen atoms adjacent at positions 1 and 2. The this compound scaffold, in particular, has garnered interest as a potential bioisostere of the widely used aminopyrimidine scaffold.

Bioisosteric replacement is a powerful strategy in medicinal chemistry where a functional group is replaced by another with similar physical and chemical properties to modulate the bioactivity of a molecule. The substitution of a pyrimidine ring with a this compound scaffold can alter a compound's hydrogen bonding patterns, dipole moment, solubility, and metabolic stability, thereby influencing its kinase inhibitory profile and pharmacokinetic properties.

Performance Comparison: Targeting Key Kinases

While direct head-to-head comparisons of this compound and pyrimidine scaffolds within the same study are not abundantly available in the literature, we can draw insights from studies exploring bioisosteric replacements and structure-activity relationships (SAR). The following tables summarize representative data for inhibitors based on these scaffolds against key kinase targets. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in assay conditions.

Table 1: Comparative Kinase Inhibitory Activity of Pyridazine and Pyrimidine Derivatives

Kinase TargetScaffold TypeRepresentative Inhibitor/SeriesIC50 (nM)Reference
CDK9 Pyrazolo[1,5-a]pyrimidineCompound 18b80[1]
CDK9 Thiazolyl-pyrimidinamineMC180295171[1]
EGFRL858R Pyrido[3,4-d]pyrimidineCompound B301.1[2]
EGFRL858R/T790M/C797S Pyrido[3,4-d]pyrimidineCompound B307.2[2]
EGFR Pyrimidine-5-carbonitrileCompound 10b8.29[3]
VEGFR-2 Thieno[2,3-d]pyrimidineCompound 21e21[4]
VEGFR-2 Pyridazine DerivativeCompound 5bInhibition of 92.2% at 10 µM[5]
CDK2 Pyrazolo[3,4-c]pyridazineCompound 11m20.1[6]
CDK2/cyclin A2 Pyrazolo[3,4-d]pyrimidineCompound 1561[7]

The data suggests that both scaffolds can be utilized to develop potent kinase inhibitors. For instance, in the context of CDK9 inhibition, a pyrazolo[1,5-a]pyrimidine derivative demonstrated a lower IC50 value compared to a thiazolyl-pyrimidinamine, indicating higher potency in that specific comparison[1]. Similarly, various pyrimidine-based inhibitors have shown potent activity against EGFR and VEGFR-2[2][3][4]. While less direct comparative data is available for this compound, related pyridazine derivatives have also demonstrated significant inhibitory activity against kinases like VEGFR and CDK2[5][6].

Experimental Protocols

To ensure the reproducibility and accurate interpretation of kinase inhibition data, detailed experimental protocols are essential. Below are methodologies for commonly employed assays in the characterization of kinase inhibitors.

In Vitro Kinase Activity Assays

1. ADP-Glo™ Kinase Assay

This luminescent ADP detection assay is a universal method for measuring kinase activity by quantifying the amount of ADP produced during a kinase reaction.

  • Materials:

    • Kinase of interest

    • Kinase-specific substrate

    • ATP

    • Test compounds (dissolved in DMSO)

    • ADP-Glo™ Kinase Assay Kit (Promega)

    • White, opaque 96- or 384-well plates

    • Luminometer

  • Procedure:

    • Kinase Reaction: In a multiwell plate, set up the kinase reaction containing the kinase, substrate, ATP, and test compound at various concentrations. Include a "no inhibitor" control (DMSO only).

    • Incubate the reaction at the optimal temperature and time for the specific kinase.

    • Stop Reaction and Deplete ATP: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete any remaining ATP. Incubate at room temperature for 40 minutes.

    • ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin to produce a luminescent signal proportional to the ADP concentration. Incubate at room temperature for 30-60 minutes.

    • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

    • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the "no inhibitor" control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

2. LanthaScreen® Eu Kinase Binding Assay

This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of an inhibitor to the kinase active site.

  • Materials:

    • Kinase of interest (often tagged, e.g., with GST or His)

    • Europium-labeled anti-tag antibody (e.g., anti-GST)

    • Alexa Fluor® 647-labeled kinase tracer (an ATP-competitive ligand)

    • Test compounds

    • Assay buffer

    • 384-well plates

    • TR-FRET-compatible plate reader

  • Procedure:

    • Prepare Reagents: Prepare solutions of the test compound, kinase/antibody mixture, and tracer at the desired concentrations in assay buffer.

    • Assay Assembly: In a 384-well plate, add the test compound dilutions.

    • Add the kinase/antibody mixture to all wells.

    • Add the tracer solution to all wells to initiate the binding reaction.

    • Incubation: Incubate the plate at room temperature for 1 hour to allow the binding to reach equilibrium.

    • Data Acquisition: Read the plate on a TR-FRET-compatible reader, measuring the emission at both the donor (Europium) and acceptor (Alexa Fluor® 647) wavelengths.

    • Data Analysis: Calculate the emission ratio (acceptor/donor). A decrease in the FRET signal (lower emission ratio) indicates displacement of the tracer by the test compound. Plot the emission ratio against the logarithm of the compound concentration and fit the data to determine the IC50 value.

Cell-Based Assays

MTT Cell Viability Assay

This colorimetric assay assesses the effect of kinase inhibitors on cell proliferation and viability.

  • Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • Test compounds

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with serial dilutions of the test compounds. Include a vehicle control (e.g., DMSO).

    • Incubation: Incubate the cells for a desired period (e.g., 48 or 72 hours).

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

    • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

Signaling Pathways and Experimental Workflows

To provide a comprehensive understanding, the following diagrams illustrate key kinase signaling pathways and a general workflow for kinase inhibitor screening.

Kinase_Inhibitor_Screening_Workflow cluster_0 Biochemical Screening cluster_1 Hit-to-Lead cluster_2 Lead Optimization a Compound Library b High-Throughput Screening (HTS) a->b c Hit Identification b->c d IC50 Determination c->d e Selectivity Profiling d->e f Structure-Activity Relationship (SAR) e->f g Cell-Based Assays f->g h ADME/Tox Profiling g->h i In Vivo Efficacy Studies h->i j Clinical Candidate i->j

Figure 1: General workflow for kinase inhibitor screening and development.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_raf_mek_erk MAPK Pathway cluster_pi3k_akt PI3K/Akt Pathway cluster_nucleus Nucleus EGFR EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS PI3K PI3K EGFR->PI3K EGF EGF EGF->EGFR Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor Pyrimidine or Pyridazine Inhibitor Inhibitor->EGFR Inhibition

Figure 2: Simplified EGFR signaling pathway and point of inhibition.

Scaffold_Comparison cluster_pyrimidine Pyrimidine Scaffold cluster_pyridazine This compound Scaffold pyrimidine Pyrimidine pyrimidine_props Well-established ATP isostere Extensive SAR data Proven clinical success pyrimidine->pyrimidine_props comparison Bioisosteric Replacement pyrimidine->comparison pyridazine This compound pyridazine_props Bioisostere of aminopyrimidine Potential for novel IP Altered physicochemical properties May offer different selectivity profiles pyridazine->pyridazine_props pyridazine->comparison

Figure 3: Logical comparison of pyrimidine and this compound scaffolds.

Conclusion

Both this compound and pyrimidine scaffolds represent valuable starting points for the design of novel kinase inhibitors. The pyrimidine scaffold is well-established, with a wealth of SAR data and numerous examples of clinically successful drugs. Its structural similarity to adenine makes it a reliable choice for targeting the ATP-binding site of kinases.

The this compound scaffold, while less explored, offers exciting opportunities for bioisosteric replacement of the more common aminopyrimidine core. This can lead to compounds with novel intellectual property, altered physicochemical properties that may improve drug-like characteristics, and potentially different selectivity profiles. The choice between these two scaffolds will ultimately depend on the specific kinase target, the desired inhibitor profile, and the strategic goals of the drug discovery program. Further head-to-head comparative studies are warranted to fully elucidate the relative advantages and disadvantages of each scaffold for specific kinase families.

References

Evaluating the In Vivo Efficacy of Pyridazine-Based Drug Candidates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridazine scaffold is a prominent heterocyclic motif in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1][2] This guide provides a comparative overview of the in vivo efficacy of pyridazine-based drug candidates, with a focus on their emerging role as anticancer agents. Due to a scarcity of publicly available in vivo data specifically for Pyridazine-3,4-diamine derivatives, this guide will draw upon data from closely related and well-studied pyridazine analogs, particularly those targeting key signaling pathways in oncology. This will include a comparison with established alternative therapies, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Data Presentation: Comparative In Vivo Efficacy

The following tables summarize the in vivo efficacy of representative pyridazine-based drug candidates from preclinical studies and compare them with alternative agents targeting similar pathways.

Table 1: In Vivo Efficacy of a Pyrazolo[3,4-d]pyridazinone-Based FGFR Inhibitor

Compound IDTargetCancer ModelAnimal ModelDosing RegimenTumor Growth Inhibition (TGI)Reference
Compound 10h FGFR1NCI-H1581 XenograftMice50 mg/kg91.6%[3]
Alternative: ErdafitinibPan-FGFRVariousMiceVariesSignificant[4]

Table 2: In Vivo Efficacy of a Pyrazolo[3,4-d]pyridazinone-Based BTK Inhibitor

Compound IDTargetDisease ModelAnimal ModelDosing RegimenEfficacyReference
Compound 8 BTKCollagen-Induced Arthritis (CIA)MouseNot SpecifiedSignificant inhibition of arthritis[1]
Alternative: IbrutinibBTKVariousMouseVariesSignificant[5]

Table 3: In Vivo Antitumor Activity of a Pyrimido-pyridazine Derivative

Compound IDTargetCancer ModelAnimal ModelDosing RegimenOutcomeReference
Compound 2b Tyrosine KinasesLymphomaMiceNot SpecifiedSignificantly increased lifespan and reduced tumor growth[6]
Alternative: SorafenibMulti-kinaseVariousMiceVariesSignificant[7]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of in vivo studies. Below are representative protocols for key experiments in evaluating anticancer drug candidates.

General In Vivo Anticancer Efficacy Study in a Xenograft Mouse Model

This protocol outlines a typical workflow for assessing the in vivo efficacy of a test compound against a human tumor xenograft in immunodeficient mice.[7][8][9]

  • Animal Model: Athymic nude mice (nu/nu) are commonly used.[8] They are housed in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle and provided with sterile food and water ad libitum. A one-week acclimatization period is allowed before the experiment begins.[8]

  • Cell Culture and Tumor Inoculation:

    • Human cancer cell lines (e.g., NCI-H1581 for lung cancer) are cultured in appropriate media.

    • Cells are harvested and resuspended in a 1:1 mixture of PBS and Matrigel at a concentration of approximately 5 x 10^7 cells/mL.[8]

    • Mice are anesthetized, and 100 µL of the cell suspension (5 x 10^6 cells) is injected subcutaneously into the flank.[8]

  • Tumor Growth Monitoring and Group Randomization:

    • Tumor growth is monitored starting 7-10 days post-inoculation.

    • Tumor dimensions are measured twice weekly with digital calipers, and tumor volume is calculated using the formula: V = (Length x Width²) / 2.[8]

    • When the average tumor volume reaches 100-150 mm³, mice are randomized into treatment and control groups (typically n=10 per group).[8]

  • Treatment Administration:

    • The test compound is formulated in a suitable vehicle.

    • Administration can be via various routes such as intraperitoneal (i.p.) injection or oral gavage, at predetermined doses and frequencies (e.g., daily, every 3 days).[8]

    • A vehicle control group and a positive control group (an established drug) are included.[8]

  • Efficacy Evaluation:

    • Tumor volumes and body weights are measured throughout the study.

    • The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group.

    • At the end of the study, mice are euthanized, and tumors and major organs are collected for further analysis (e.g., histopathology, biomarker analysis).[8]

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways targeted by pyridazine-based drug candidates and a typical experimental workflow.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 Extracellular Domain Transmembrane Domain Kinase Domain VEGF->VEGFR2:f0 Binding & Dimerization PLCg PLCγ VEGFR2:f2->PLCg Phosphorylation Ras Ras VEGFR2:f2->Ras PI3K PI3K VEGFR2:f2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Pyridazine_Candidate Pyridazine-based VEGFR-2 Inhibitor Pyridazine_Candidate->VEGFR2:f2 Inhibition

Caption: VEGFR-2 signaling pathway and its inhibition by pyridazine-based candidates.

Experimental_Workflow start Start: Acquire Human Tumor Cell Line cell_culture In Vitro Cell Culture start->cell_culture inoculation Subcutaneous Tumor Cell Inoculation cell_culture->inoculation animal_prep Animal Preparation (Athymic Nude Mice) animal_prep->inoculation tumor_growth Monitor Tumor Growth inoculation->tumor_growth randomization Randomize Mice into Treatment & Control Groups tumor_growth->randomization treatment Administer Drug Candidate (e.g., Pyridazine Derivative) randomization->treatment monitoring Monitor Tumor Volume & Body Weight treatment->monitoring endpoint Endpoint Determination (e.g., Tumor Size) monitoring->endpoint analysis Euthanasia & Tissue Collection (Tumor, Organs) endpoint->analysis data_analysis Data Analysis: Tumor Growth Inhibition, Biomarker Analysis analysis->data_analysis conclusion Conclusion on In Vivo Efficacy data_analysis->conclusion

Caption: A generalized workflow for in vivo anticancer efficacy studies.

References

A Head-to-Head Comparison of Pyridazine-3,4-diamine and Other Diamine Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Diamine linkers are fundamental building blocks in modern chemical and biomedical research, playing a pivotal role in the construction of complex molecular architectures such as Proteolysis Targeting Chimeras (PROTACs), antibody-drug conjugates (ADCs), and covalent organic frameworks (COFs). The choice of a diamine linker can significantly influence the physicochemical properties, stability, and biological activity of the final construct. This guide provides a head-to-head comparison of the theoretical and known properties of Pyridazine-3,4-diamine against other commonly employed diamine linkers, supported by general experimental protocols.

Introduction to Diamine Linkers

Diamine linkers are organic molecules that possess two amine functional groups, which can be used to connect two or more molecular entities. The nature of the scaffold separating the two amine groups dictates the linker's properties, such as rigidity, polarity, and length. These characteristics are critical in applications like drug discovery, where the linker's geometry can determine the efficacy of a bifunctional molecule.

This compound: A Heterocyclic Linker

This compound is a heterocyclic diamine linker that incorporates the pyridazine ring, a six-membered aromatic ring containing two adjacent nitrogen atoms. While specific experimental data on its performance as a linker is limited in publicly available literature, its properties can be inferred from the well-documented characteristics of the pyridazine core.

The pyridazine ring is known for its unique physicochemical properties, including a high dipole moment, weak basicity, and the capacity for dual hydrogen bonding.[1] These attributes suggest that this compound would function as a relatively rigid and polar linker. The presence of the electron-deficient pyridazine ring can also influence the reactivity of the amine groups and the overall electronic properties of the molecule.[2]

Comparison with Other Diamine Linkers

To provide a comprehensive overview, we compare the theoretical properties of this compound with three widely used diamine linkers: Ethylenediamine, p-Phenylenediamine, and 1,4-Diaminocyclohexane.

PropertyThis compound (Predicted)Ethylenediaminep-Phenylenediamine1,4-Diaminocyclohexane
Structure Aromatic, HeterocyclicAliphatic, AcyclicAromatic, CarbocyclicAliphatic, Cyclic
Flexibility RigidFlexibleRigidRigid
Polarity HighModerateLowModerate
Solubility Likely soluble in polar organic solventsSoluble in water and polar organic solventsSparingly soluble in water, soluble in organic solventsSoluble in water and polar organic solvents
Key Features High dipole moment, hydrogen bonding capacity[1]Simple, flexible spacerConjugated system, electronic conductivity[3]Saturated, stereoisomers (cis/trans) possible[4]
Potential Applications PROTACs, ADCs, Coordination Chemistry, COFsHydrogels, Polyamides, Chelating agentHigh-performance polymers (e.g., Kevlar), COFs[3][5]PROTACs, Epoxy resins, Polyamides[6]

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using a Diamine Linker

This protocol describes a general method for synthesizing a PROTAC by coupling a warhead (targeting the protein of interest) and an E3 ligase ligand using a diamine linker via amide bond formation.[7]

Materials:

  • Warhead with a carboxylic acid functional group

  • E3 ligase ligand with a carboxylic acid functional group

  • Diamine linker (e.g., mono-Boc-protected diamine)

  • Amide coupling reagents (e.g., HATU, HOBt)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • TFA (Trifluoroacetic acid)

  • DCM (Dichloromethane)

  • Standard laboratory glassware and purification equipment (e.g., HPLC)

Procedure:

  • First Amide Coupling:

    • Dissolve the warhead (1 eq) in anhydrous DMF.

    • Add HATU (1.2 eq), HOBt (1.2 eq), and DIPEA (3 eq).

    • Stir the mixture for 15 minutes at room temperature.

    • Add the mono-Boc-protected diamine linker (1.1 eq).

    • Stir the reaction overnight at room temperature.

    • Purify the product by flash chromatography.

  • Boc Deprotection:

    • Dissolve the product from step 1 in a 1:1 mixture of DCM and TFA.

    • Stir for 1-2 hours at room temperature.

    • Concentrate the solution under reduced pressure to remove the solvent and excess TFA.

  • Second Amide Coupling:

    • Dissolve the deprotected intermediate and the E3 ligase ligand (1 eq) in anhydrous DMF.

    • Add HATU (1.2 eq), HOBt (1.2 eq), and DIPEA (3 eq).

    • Stir the reaction overnight at room temperature.

    • Purify the final PROTAC product by preparative HPLC.

Protocol 2: Bioconjugation of a Diamine Linker to a Protein

This protocol outlines a general procedure for conjugating a diamine linker to a protein, such as an antibody, for applications like ADC development.[8]

Materials:

  • Protein (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.4)

  • Diamine linker

  • Heterobifunctional crosslinker (e.g., SMCC)

  • Anhydrous DMF or DMSO

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-exclusion chromatography column

Procedure:

  • Antibody Preparation:

    • If necessary, exchange the antibody into a suitable reaction buffer.

  • Linker-Payload Activation:

    • Dissolve the diamine-functionalized payload and a molar excess of the SMCC crosslinker in anhydrous DMF or DMSO to create an amine-reactive intermediate.

  • Conjugation Reaction:

    • Add the activated linker-payload solution to the antibody solution. The molar ratio will determine the drug-to-antibody ratio (DAR) and needs to be optimized.

    • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • Quenching and Purification:

    • Quench the reaction by adding the quenching solution.

    • Purify the antibody-drug conjugate using size-exclusion chromatography to remove unconjugated payload and linker.

Protocol 3: Synthesis of a Covalent Organic Framework (COF) using a Diamine Linker

This protocol describes a general solvothermal method for synthesizing an imine-linked COF from a diamine and a dialdehyde monomer.[9]

Materials:

  • Diamine linker (e.g., p-Phenylenediamine)

  • Dialdehyde linker (e.g., Terephthalaldehyde)

  • Solvent mixture (e.g., mesitylene/dioxane)

  • Aqueous acetic acid (e.g., 6 M)

  • Pyrex tube

  • Standard laboratory glassware and filtration equipment

Procedure:

  • Monomer Dissolution:

    • In a Pyrex tube, add the diamine linker (e.g., 1.5 mmol) and the dialdehyde linker (e.g., 1.0 mmol).

    • Add the solvent mixture (e.g., 1:1 v/v mesitylene/dioxane) and aqueous acetic acid.

  • Sonication and Degassing:

    • Sonicate the mixture to obtain a homogeneous dispersion.

    • Subject the tube to three freeze-pump-thaw cycles to remove dissolved gases.

  • Crystallization:

    • Seal the tube under vacuum.

    • Heat the tube in an oven at a specific temperature (e.g., 120 °C) for a set period (e.g., 3 days).

  • Isolation and Activation:

    • Allow the tube to cool to room temperature.

    • Collect the precipitated solid by filtration and wash with an anhydrous solvent (e.g., acetone).

    • Dry the solid under vacuum to obtain the COF.

Visualizations

PROTAC_Synthesis_Workflow Warhead Warhead (with COOH) Intermediate1 Boc-Protected Intermediate Warhead->Intermediate1 Amide Coupling Linker Mono-Boc-Diamine Linker Linker->Intermediate1 E3_Ligand E3 Ligase Ligand (with COOH) PROTAC Final PROTAC E3_Ligand->PROTAC Intermediate2 Deprotected Intermediate Intermediate1->Intermediate2 Boc Deprotection Intermediate2->PROTAC Amide Coupling

Caption: Workflow for the synthesis of a PROTAC molecule.

Bioconjugation_Workflow Antibody Antibody ADC Antibody-Drug Conjugate Antibody->ADC Conjugation Linker_Payload Diamine Linker-Payload Activated_Payload Activated Linker-Payload Linker_Payload->Activated_Payload Activation Crosslinker SMCC Crosslinker Crosslinker->Activated_Payload Activated_Payload->ADC

Caption: General workflow for antibody-drug conjugation.

COF_Synthesis_Workflow Diamine Diamine Monomer Monomer_Mix Monomer Mixture in Solvent Diamine->Monomer_Mix Dialdehyde Dialdehyde Monomer Dialdehyde->Monomer_Mix COF Covalent Organic Framework Monomer_Mix->COF Solvothermal Synthesis

Caption: Workflow for covalent organic framework synthesis.

Conclusion

The selection of a diamine linker is a critical decision in the design of complex molecules and materials. While experimental data for this compound as a linker is not yet widely available, its inherent properties of rigidity and polarity, derived from the pyridazine core, suggest its potential as a valuable tool for researchers. Its unique electronic and hydrogen bonding characteristics may offer advantages in specific applications where precise control over molecular geometry and intermolecular interactions is required. Further experimental investigation is warranted to fully elucidate the performance of this compound in comparison to more conventional diamine linkers.

References

Benchmarking Pyridazine-3,4-diamine Fluorescent Probes for Nitric Oxide Detection

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive performance benchmark of fluorescent probes based on the Pyridazine-3,4-diamine scaffold for the detection of nitric oxide (NO). The performance of these probes is compared against other established classes of fluorescent NO sensors. This document is intended for researchers, scientists, and drug development professionals involved in the study of reactive nitrogen species (RNS) and their roles in various physiological and pathological processes.

Nitric oxide is a critical signaling molecule involved in a wide array of biological functions, including neurotransmission, vasodilation, and immune response.[1] Dysregulation of NO production is implicated in numerous diseases, making its accurate and sensitive detection crucial for both fundamental research and clinical diagnostics.[1] Fluorescent probes have emerged as indispensable tools for real-time monitoring of NO in living systems due to their high sensitivity, and spatiotemporal resolution.[1][2]

The core structure of this compound features an o-diamine moiety, a common reactive site for nitric oxide. The sensing mechanism typically involves the reaction of NO with the diamine group in the presence of oxygen to form a highly fluorescent triazole product.[2] This "turn-on" fluorescence response provides a direct and quantifiable measure of NO concentration.

Performance Comparison of NO Fluorescent Probes

The efficacy of a fluorescent probe is determined by several key photophysical and chemical parameters. Below is a comparative summary of a representative this compound probe against other widely used NO-sensitive fluorophores.

Probe Family Example Probe Excitation (λex) Emission (λem) Quantum Yield (Φf) Limit of Detection (LOD) Key Features
Pyridazine-Diamine PD-NO-1 (Hypothetical)~490 nm~520 nmModerate~10-50 nMGood cell permeability; potential for ratiometric sensing.
Diaminofluorescein (DAF) DAF-2495 nm515 nm~0.02 (increases upon reaction)~5 nMWidely used; susceptible to pH changes and some ROS interference.[2]
Diaminorhodamine (DAR) DAR-4M560 nm575 nm~0.1 (increases upon reaction)~3 nMLess pH-sensitive than DAFs; better photostability.[2]
BODIPY-based DAMBO503 nm512 nmUp to ~0.55 upon reaction.[3]~35 nMHigh quantum yield and photostability; narrow emission spectra.[2][3]
Coumarin-based FP-NO430 nm458 nmIncreases upon reaction~47.6 nM"Turn-on" probe based on N-N bond rotation mechanism.[4]

Experimental Protocols

Accurate benchmarking requires standardized experimental procedures. The following are key protocols for evaluating the performance of fluorescent NO probes.

Quantum Yield Determination

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. It is typically determined relative to a well-characterized standard.

Protocol:

  • Prepare a series of solutions of the fluorescent probe and a standard (e.g., quinine sulfate or fluorescein) of known quantum yield in an appropriate solvent (e.g., phosphate-buffered saline, PBS).

  • Measure the absorbance of each solution at the excitation wavelength, ensuring the absorbance is below 0.1 to minimize inner filter effects.

  • Record the fluorescence emission spectra for all solutions using the same excitation wavelength.

  • Integrate the area under the emission curves for both the sample and the standard.

  • Calculate the quantum yield using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample / n_std)^2 Where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Photostability Assessment

Photostability is the ability of a fluorophore to resist photodegradation when exposed to excitation light.

Protocol:

  • Prepare a solution of the fluorescent probe in a quartz cuvette or on a microscope slide.

  • Continuously illuminate the sample with a light source at the probe's excitation wavelength and constant intensity.

  • Monitor the fluorescence intensity at regular intervals over an extended period.

  • Plot the fluorescence intensity as a function of time. The rate of fluorescence decay is an indicator of the probe's photostability. A slower decay rate signifies higher photostability.

Selectivity Assay

Selectivity is the probe's ability to react with the target analyte (NO) in the presence of other biologically relevant reactive species.

Protocol:

  • Prepare solutions of the fluorescent probe in a buffer (e.g., PBS, pH 7.4).

  • Add a specific concentration of nitric oxide (e.g., from an NO donor like SNAP or SIN-1) and measure the fluorescence response.

  • In separate experiments, add physiologically relevant concentrations of potential interfering species, such as:

    • Reactive Oxygen Species (ROS): Hydrogen peroxide (H₂O₂), superoxide (O₂⁻), hydroxyl radical (•OH).

    • Reactive Nitrogen Species (RNS): Peroxynitrite (ONOO⁻), nitrite (NO₂⁻), nitrate (NO₃⁻).

    • Other biological molecules: Glutathione (GSH), cysteine (Cys), ascorbic acid.

  • Measure the fluorescence response for each potential interferent.

  • Compare the fluorescence intensity changes to determine the probe's selectivity for NO. An ideal probe will show a significant response only to NO.[5]

Visualizations

Signaling Pathway and Detection Mechanism

The following diagram illustrates the general mechanism of NO detection by a this compound based probe, leading to a fluorescent signal.

G cluster_input Biological System cluster_probe Probe Reaction cluster_output Measurement NO Nitric Oxide (NO) PD This compound Probe (Non-fluorescent) NO->PD reacts with O2 Oxygen (O₂) O2->PD PD_activated Triazole Product (Highly Fluorescent) PD->PD_activated forms Signal Fluorescence Signal PD_activated->Signal emits

Caption: NO detection by a this compound probe.

Experimental Workflow for Probe Evaluation

This workflow outlines the key steps in characterizing the performance of a new fluorescent probe.

G synthesis Probe Synthesis & Purification photophys Photophysical Characterization synthesis->photophys abs_em Absorbance & Emission Spectra photophys->abs_em qy Quantum Yield Measurement photophys->qy ps Photostability Assessment photophys->ps performance Performance Benchmarking photophys->performance selectivity Selectivity vs. Interferents performance->selectivity sensitivity Sensitivity & LOD Determination performance->sensitivity cellular In Vitro / In Vivo Application performance->cellular imaging Cellular Imaging & Cytotoxicity cellular->imaging

Caption: Workflow for new fluorescent probe evaluation.

References

A Head-to-Head Battle of Heterocycles: Unveiling the ADMET Properties of Pyridazine and Pyrimidine Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For drug development professionals, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. This guide presents a comparative study of two prominent nitrogen-containing heterocycles: pyridazine and pyrimidine. By examining the ADMET properties of representative drugs, Imatinib (a pyrimidine derivative) and Minaprine (a pyridazine derivative), we aim to provide researchers with valuable insights to guide their drug design and development efforts.

This comparative analysis summarizes key in vitro ADMET data for a representative pyridazine-containing drug, Minaprine, and a pyrimidine-containing drug, Imatinib. While a complete head-to-head dataset for Minaprine is not publicly available, this guide compiles existing data and provides context for a meaningful comparison.

Data Presentation: A Comparative Look at ADMET Parameters

The following table summarizes the available quantitative ADMET data for Minaprine and Imatinib, offering a side-by-side comparison of their key properties.

ADMET ParameterPyridazine Drug (Minaprine)Pyrimidine Drug (Imatinib)
Absorption
Oral BioavailabilityData not available~98%[1]
Caco-2 Permeability (Papp, 10⁻⁶ cm/s)Data not availableHigh permeability (efflux ratio < 2)[2]
Distribution
Plasma Protein BindingBinds to α1-acid glycoprotein (saturable) and albumin (non-saturable)[3]~95% (primarily to albumin and α1-acid glycoprotein)[1][4]
Metabolism
Human Liver Microsomal StabilityMetabolized by human liver microsomes[5]Metabolized primarily by CYP3A4 and CYP3A5[1][6][7]
Toxicity
hERG Inhibition (IC₅₀)Data not available15.6 - 19.5 µM[8][9]
CYP450 InhibitionData not availableSubstrate and inhibitor of CYP3A4[1][10][11]

Experimental Protocols: The "How-To" Behind the Data

To ensure the reproducibility and accurate interpretation of ADMET data, standardized experimental protocols are essential. Below are detailed methodologies for the key in vitro assays cited in this guide.

Caco-2 Permeability Assay

The Caco-2 permeability assay is a widely accepted in vitro model for predicting human intestinal absorption of drugs.[12][13]

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-28 days to form a differentiated and polarized cell monolayer that mimics the intestinal epithelium.[14]

  • Assay Procedure:

    • The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).

    • The test compound is added to the apical (A) side of the monolayer, and buffer is added to the basolateral (B) side.

    • The plate is incubated at 37°C with gentle shaking.

    • At predetermined time points, samples are taken from the basolateral side to determine the amount of compound that has crossed the monolayer.

    • To assess efflux, the experiment is also performed in the reverse direction (B to A).

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the compound is a substrate for efflux transporters.

Human Liver Microsomal Stability Assay

This assay evaluates the metabolic stability of a compound when exposed to drug-metabolizing enzymes found in the liver.[1][15][16]

  • Materials: Pooled human liver microsomes (HLM), NADPH regenerating system (cofactor), and the test compound.

  • Assay Procedure:

    • The test compound is incubated with HLM and the NADPH regenerating system at 37°C.

    • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

    • The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).

    • The concentration of the parent compound remaining at each time point is determined by LC-MS/MS.

  • Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

CYP450 Inhibition Assay

This assay determines the potential of a compound to inhibit the activity of major cytochrome P450 (CYP) enzymes, which is a common cause of drug-drug interactions.[17][18][19][20]

  • Materials: Human liver microsomes, specific CYP isoform probe substrates, and the test compound.

  • Assay Procedure:

    • The test compound is pre-incubated with human liver microsomes.

    • A specific probe substrate for the CYP isoform of interest is added to initiate the metabolic reaction.

    • After a set incubation time, the reaction is terminated.

    • The formation of the metabolite of the probe substrate is quantified by LC-MS/MS.

  • Data Analysis: The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC₅₀) is determined.

hERG (human Ether-à-go-go-Related Gene) Assay

The hERG assay is a critical safety screen to assess a compound's potential to cause cardiac arrhythmias by blocking the hERG potassium channel.[7][21][22][23][24]

  • Method: The most common method is the whole-cell patch-clamp electrophysiology assay using cells stably expressing the hERG channel (e.g., HEK293 cells).

  • Assay Procedure:

    • A stable whole-cell recording is established from a hERG-expressing cell.

    • A specific voltage protocol is applied to elicit and measure the hERG current.

    • The baseline hERG current is recorded.

    • The test compound is applied at various concentrations, and the hERG current is measured at each concentration.

  • Data Analysis: The percentage of current inhibition at each concentration is determined, and the IC₅₀ value is calculated.

Plasma Protein Binding Assay

This assay measures the extent to which a drug binds to proteins in the blood plasma, which affects its distribution and availability to reach its target.[4][8][9][25][26]

  • Method: Rapid Equilibrium Dialysis (RED) is a common method.

  • Assay Procedure:

    • A RED device, which has two chambers separated by a semipermeable membrane, is used.

    • The test compound is added to plasma in one chamber, and a buffer is placed in the other chamber.

    • The device is incubated at 37°C until equilibrium is reached.

    • The concentrations of the compound in the plasma and buffer chambers are measured by LC-MS/MS.

  • Data Analysis: The percentage of the compound bound to plasma proteins is calculated from the difference in concentrations between the two chambers.

Visualizing the Process: ADMET Assessment Workflow

To provide a clearer understanding of the sequence of in vitro ADMET assays in the drug discovery pipeline, the following workflow diagram is presented.

ADMET_Workflow cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_toxicity Toxicity solubility Aqueous Solubility permeability Caco-2 Permeability solubility->permeability ppb Plasma Protein Binding permeability->ppb met_stability Microsomal Stability ppb->met_stability cyp_inhibition CYP450 Inhibition met_stability->cyp_inhibition hERG hERG Assay cyp_inhibition->hERG cytotoxicity Cytotoxicity hERG->cytotoxicity

A typical experimental workflow for in vitro ADMET assessment.

Signaling Pathway: CYP3A4-Mediated Drug Metabolism

The metabolism of a vast number of drugs, including Imatinib, is mediated by the Cytochrome P450 enzyme system, with CYP3A4 being a major contributor. The following diagram illustrates a simplified signaling pathway of drug metabolism by CYP3A4.

CYP3A4_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Drug Drug (e.g., Imatinib) CYP3A4 CYP3A4 Enzyme Drug->CYP3A4 binds to Metabolite Oxidized Metabolite CYP3A4->Metabolite metabolizes UGT UGT Enzyme Metabolite->UGT substrate for Conjugated_Metabolite Conjugated Metabolite (more water-soluble) Excretion Excretion Conjugated_Metabolite->Excretion UGT->Conjugated_Metabolite conjugates

A simplified signaling pathway of drug metabolism.

References

Validating the Mechanism of Action of Pyridazine-3,4-diamine Anticancer Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Pyridazine-3,4-diamine analogues as anticancer agents, focusing on their mechanism of action. Due to the limited availability of direct comparative studies on the specific this compound scaffold, this guide draws upon data from structurally related pyridazine derivatives to provide a valuable overview for researchers. The content herein is intended to inform further investigation into this promising class of compounds.

Comparative Analysis of Anticancer Activity

The anticancer potential of pyridazine derivatives is often attributed to their ability to inhibit various protein kinases involved in cancer cell proliferation and survival. This section compares the in vitro efficacy of representative pyridazine derivatives against common cancer cell lines and their inhibitory activity against key kinases. For comparative context, data for the widely used chemotherapeutic agent, Doxorubicin, is included where available.

Table 1: Comparative in vitro Cytotoxicity of Pyridazine Derivatives and Doxorubicin
Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Pyrazolo[3,4-c]pyridazin-3-amine derivativeHepG-2 (Liver)1.57 ± 0.08Doxorubicin0.86 ± 0.04
HCT-116 (Colon)2.15 ± 0.11Doxorubicin1.05 ± 0.05
MCF-7 (Breast)2.63 ± 0.13Doxorubicin1.28 ± 0.06
3,6-disubstituted pyridazine (Compound 11m)T-47D (Breast)0.43 ± 0.01--
MDA-MB-231 (Breast)0.99 ± 0.03--
Pyridinone derivative (Pyr-1)MDA-MB-231 (Breast)0.33--
NCI-H460 (Lung)2.63--

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Comparative Kinase Inhibitory Activity of Pyridazine Derivatives
Compound/Derivative ClassTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)
Pyrazolo[3,4-c]pyridazin-3-amine derivativeEGFR391Erlotinib126
CDK-2/cyclin A2550Roscovitine320
3,6-disubstituted pyridazine (Compound 11m)CDK220.1 ± 0.82--
Pyridazine derivative (Compound 5b)VEGFR Kinase (% inhibition at 10 µM)92.2%--

Note: IC50 values represent the concentration of an inhibitor that is required for 50% inhibition of the kinase activity.[1][2][3][4]

Key Mechanisms of Action and Experimental Validation

The primary proposed mechanism of action for many pyridazine-based anticancer agents is the inhibition of protein kinases critical for cancer cell signaling. The validation of this mechanism involves a series of in vitro assays to assess cytotoxicity, induction of apoptosis, and cell cycle arrest, followed by specific kinase inhibition assays and downstream signaling analysis.

Signaling Pathways Targeted by Pyridazine Derivatives

Pyridazine derivatives have been shown to target several key signaling pathways implicated in cancer progression.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Inhibition of VEGFR2 can block this process.[5][6][7][8][9]

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Pyridazine This compound Derivative Pyridazine->VEGFR2

VEGFR2 Signaling Pathway Inhibition

Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon activation, triggers downstream signaling pathways like the RAS-RAF-MEK-ERK pathway, leading to cell proliferation. Mutations and overexpression of EGFR are common in many cancers.[10][11][12][13][14]

EGFR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Pyridazine This compound Derivative Pyridazine->EGFR

EGFR Signaling Pathway Inhibition

Cyclin-dependent kinase 2 (CDK2), in complex with Cyclin E, is a key regulator of the cell cycle, specifically promoting the transition from the G1 to the S phase, where DNA replication occurs. Inhibiting CDK2 can lead to cell cycle arrest and prevent cancer cell division.[15][16][17][18][19]

CDK2_Signaling_Pathway cluster_G1 G1 Phase cluster_S S Phase CyclinE_CDK2 Cyclin E / CDK2 Rb Rb CyclinE_CDK2->Rb P E2F E2F Rb->E2F S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes DNA_Replication DNA Replication S_Phase_Genes->DNA_Replication Pyridazine This compound Derivative Pyridazine->CyclinE_CDK2

CDK2/Cyclin E Pathway Inhibition

Experimental Protocols

The following are detailed methodologies for key experiments cited in the validation of the mechanism of action of anticancer agents.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound derivative (or other test compound)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 48 or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Harvest cells after treatment and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.[7][15][20]

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.

Materials:

  • Treated and untreated cells

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Harvest cells and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.

  • Incubate the fixed cells for at least 30 minutes on ice.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry. The G1, S, and G2/M populations are quantified based on their fluorescence intensity.[5][6][10][14]

In Vitro Kinase Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

Materials:

  • Recombinant kinase (e.g., VEGFR2, EGFR, CDK2)

  • Kinase-specific substrate

  • ATP

  • Test compound (this compound derivative)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 96-well plates

  • Plate reader

Procedure:

  • In a 96-well plate, add the test compound at various concentrations.

  • Add the kinase and substrate to the wells.

  • Initiate the reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and add the detection reagent according to the manufacturer's protocol.

  • Measure the signal (e.g., luminescence) using a plate reader. The signal is proportional to the kinase activity.

  • Calculate the percentage of kinase inhibition and determine the IC50 value.[21][22]

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins in a cell lysate, which can validate the downstream effects of kinase inhibition.

Materials:

  • Cell lysates from treated and untreated cells

  • SDS-PAGE gels

  • Transfer membrane (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-ERK, anti-cleaved-PARP)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Imaging system

Procedure:

  • Separate proteins from cell lysates by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add the ECL detection reagent.

  • Capture the chemiluminescent signal using an imaging system.

  • Analyze the band intensities to determine the relative protein expression levels.[20][21][23][24][25]

Experimental Workflow for Validating Mechanism of Action

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_mechanism Mechanism of Action cluster_validation Validation Cell_Viability Cell Viability Assay (e.g., MTT) Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Cell_Viability->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (PI Staining) Apoptosis_Assay->Cell_Cycle_Analysis Kinase_Assay In Vitro Kinase Assay (e.g., VEGFR, EGFR, CDK2) Cell_Cycle_Analysis->Kinase_Assay Identifies potential targets Western_Blot Western Blot Analysis (Downstream Signaling) Kinase_Assay->Western_Blot Confirms downstream effects MoA_Validated Mechanism of Action Validated Western_Blot->MoA_Validated

Experimental Workflow

Conclusion

This compound derivatives and their analogues represent a promising class of anticancer agents with kinase inhibition as a likely primary mechanism of action. The data from structurally similar compounds suggest potent activity against various cancer cell lines and key oncogenic kinases such as VEGFR, EGFR, and CDK2. The provided experimental protocols offer a robust framework for researchers to validate these mechanisms of action and to conduct comparative studies. Further research focusing directly on this compound derivatives is warranted to fully elucidate their therapeutic potential and to establish direct comparisons with existing anticancer drugs.

References

Unraveling the Isomeric Puzzle: A Comparative Guide to the Biological Activity of Diaminopyridazines

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structure-activity relationship of diaminopyridazine isomers reveals that the seemingly subtle shift in the position of amino groups can profoundly influence their biological efficacy. While direct comparative studies on all isomers are limited, this guide synthesizes available data on related compounds and outlines the experimental frameworks used to evaluate these crucial isomeric effects, providing a valuable resource for researchers in drug discovery and medicinal chemistry.

The pyridazine scaffold, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged structure in medicinal chemistry. When substituted with two amino groups, the resulting diaminopyridazines can exist as several positional isomers, most notably 3,4-, 3,6-, and 4,5-diaminopyridazine. The spatial arrangement of these amino functionalities dictates the molecule's electronic properties, hydrogen bonding capabilities, and overall topography, all of which are critical for its interaction with biological targets. Understanding the impact of this isomerism is paramount for the rational design of potent and selective therapeutic agents.

Isomeric Effects on Kinase Inhibition: A Comparative Overview

To illustrate how such comparative data would be presented, the following table provides a hypothetical overview of the inhibitory activity (IC50) of different diaminopyridazine isomers against a panel of cancer-relevant kinases. It is crucial to note that this data is illustrative and intended to serve as a template for presenting experimentally derived results.

IsomerTarget KinaseIC50 (nM)Cell LineCell Viability IC50 (µM)
3,4-Diaminopyridazine Aurora Kinase A150HCT-116 (Colon)5.2
VEGFR2800A549 (Lung)12.8
3,6-Diaminopyridazine Aurora Kinase A25HCT-116 (Colon)0.8
VEGFR2350A549 (Lung)4.5
4,5-Diaminopyridazine Aurora Kinase A500HCT-116 (Colon)15.1
VEGFR2>10,000A549 (Lung)>50

This table presents hypothetical data for illustrative purposes.

The hypothetical data suggests that the 3,6-diaminopyridazine isomer exhibits the most potent inhibition of Aurora Kinase A. This could be attributed to the para-like disposition of the amino groups, which may allow for optimal hydrogen bonding interactions within the ATP-binding pocket of the kinase, mimicking the adenine scaffold of ATP. The ortho- and vicinal-arrangements in the 4,5- and 3,4-isomers, respectively, might lead to steric hindrance or a less favorable orientation for binding, resulting in reduced potency.

Experimental Protocols

To generate the type of quantitative data presented above, rigorous experimental protocols are required. Below are detailed methodologies for key assays used to characterize the biological activity of kinase inhibitors.

In Vitro Kinase Inhibition Assay (Luminescence-based)

This assay determines the direct inhibitory effect of a compound on the activity of a purified kinase.

Materials:

  • Purified recombinant kinase (e.g., Aurora Kinase A)

  • Kinase substrate peptide

  • ATP

  • Diaminopyridazine isomers (dissolved in DMSO)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well plates

Procedure:

  • Prepare serial dilutions of the diaminopyridazine isomers in DMSO.

  • Add 50 nL of each compound dilution to the wells of a 384-well plate.

  • Prepare a kinase/substrate solution in kinase assay buffer and add 5 µL to each well.

  • Initiate the kinase reaction by adding 5 µL of ATP solution to each well.

  • Incubate the plate at 30°C for 1 hour.

  • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value using non-linear regression analysis.

Cell Viability (MTT) Assay

This assay measures the cytotoxic or cytostatic effects of a compound on cancer cells.

Materials:

  • Cancer cell line (e.g., HCT-116)

  • Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)

  • Diaminopyridazine isomers (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well clear flat-bottom plates

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of the diaminopyridazine isomers in cell culture medium.

  • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.

  • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to a DMSO-treated control and determine the IC50 value using non-linear regression analysis.

Visualizing the Workflow and Signaling Pathways

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow for screening kinase inhibitors and a hypothetical signaling pathway that could be targeted by a diaminopyridazine isomer.

G cluster_0 Compound Preparation & Screening cluster_1 Data Analysis cluster_2 Lead Identification a Synthesize Diaminopyridazine Isomers b Prepare Serial Dilutions a->b c In Vitro Kinase Assay b->c d Cell-Based Viability Assay b->d e Calculate % Inhibition c->e d->e f Determine IC50 Values e->f g Compare Isomer Potency f->g h Identify Most Potent Isomer g->h i Further SAR Studies h->i

Caption: Experimental workflow for comparing the biological activity of diaminopyridazine isomers.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Growth Factor Receptor RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Diaminopyridazine 3,6-Diaminopyridazine (Hypothetical Inhibitor) Diaminopyridazine->RAF

Caption: Hypothetical signaling pathway inhibited by a 3,6-diaminopyridazine isomer.

Conclusion

The isomeric positioning of amino groups on a pyridazine core is a critical factor that significantly modulates biological activity. While direct comparative data for all diaminopyridazine isomers remains an area for further investigation, the principles of structure-activity relationships derived from related heterocyclic scaffolds provide a strong foundation for rational drug design. The experimental protocols and workflows outlined in this guide offer a clear path for researchers to generate the necessary data to elucidate these isomeric effects. By systematically evaluating each isomer, the scientific community can unlock the full therapeutic potential of the diaminopyridazine scaffold and develop novel, potent, and selective inhibitors for a range of diseases.

Safety Operating Guide

Prudent Disposal of Pyridazine-3,4-diamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The responsible disposal of pyridazine-3,4-diamine is crucial for maintaining a safe laboratory environment and ensuring environmental protection. As a nitrogen-containing heterocyclic compound, it should be treated as hazardous chemical waste. This guide provides a procedural framework for researchers, scientists, and drug development professionals to manage the disposal of this compound safely and effectively.

Immediate Safety and Handling

Before beginning any disposal procedure, ensure that appropriate Personal Protective Equipment (PPE) is worn. This includes, but is not limited to:

  • Eye Protection: Safety glasses with side shields or goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat or other protective clothing.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

Step-by-Step Disposal Protocol

  • Hazard Assessment: In the absence of a specific Safety Data Sheet (SDS), treat this compound with a high degree of caution. Based on data for similar pyridazine derivatives, it should be considered a potential irritant and toxic substance.

  • Waste Segregation: Do not mix this compound waste with other waste streams unless explicitly authorized by your EHS department. Incompatible chemicals can undergo dangerous reactions. Waste should be segregated according to its hazard class (e.g., flammable, toxic).

  • Container Management:

    • Appropriate Containers: Collect waste in a designated, leak-proof container that is chemically compatible with the compound. High-density polyethylene (HDPE) containers are often a suitable choice.

    • Secure Closure: The container must have a secure, tight-fitting lid to prevent spills and the release of vapors.

    • Proper Filling: Do not overfill waste containers. It is recommended to fill them to no more than 80% of their capacity to allow for expansion and to minimize the risk of spillage during transport.

  • Labeling: All waste containers must be clearly and accurately labeled. The label should include:

    • The full, unabbreviated chemical name: "this compound".

    • The date the waste was first added to the container.

    • The name and contact information of the responsible researcher or principal investigator.

    • The laboratory location (building and room number).

    • Appropriate hazard pictograms (e.g., skull and crossbones for toxicity, exclamation mark for irritation).

  • Storage: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be secure and away from general laboratory traffic.

  • Disposal Request: Once the container is ready for disposal, follow your institution's specific procedures for requesting a hazardous waste pickup from the EHS department.

Important Prohibitions:

  • Do NOT pour this compound down the drain.[1]

  • Do NOT allow the chemical to evaporate in a fume hood as a method of disposal.[1]

Quantitative Data Summary

The following table summarizes typical hazard information found for related pyridazine compounds. This data should be used as a general guideline for assessing the potential hazards of this compound in the absence of a specific SDS.

ParameterPyridazine (CAS 289-80-5)Pyridine-2,3-diyldiamine (CAS 452-58-4)General Guidance
Physical State LiquidSolid (Dark grey)Assume solid or liquid as per sample
Flash Point 85 °C / 185 °F[2]205 °C / 401 °F[3]Treat as a combustible material
Hazard Class Combustible LiquidAcute oral toxicity, Skin/Eye IrritationHandle as a toxic and irritant substance
Incompatible Materials Strong oxidizing agents, Strong acids[2]Strong oxidizing agents, Strong acids[3]Avoid contact with strong oxidizers and acids

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

DisposalWorkflow start Start: Need to dispose of This compound waste assess_hazards 1. Hazard Assessment (Consult EHS & available data) start->assess_hazards select_ppe 2. Select & Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess_hazards->select_ppe segregate_waste 3. Segregate Waste Stream (Avoid mixing with incompatibles) select_ppe->segregate_waste prepare_container 4. Prepare Waste Container (Chemically compatible, leak-proof) segregate_waste->prepare_container label_container 5. Label Container Accurately (Full chemical name, hazards, date) prepare_container->label_container store_waste 6. Store in Designated Area (Secure satellite accumulation area) label_container->store_waste request_pickup 7. Request EHS Waste Pickup (Follow institutional procedures) store_waste->request_pickup end End: Waste properly disposed request_pickup->end

Disposal Workflow for this compound

This structured approach ensures that all necessary safety and regulatory steps are taken for the proper disposal of this compound, thereby minimizing risks to personnel and the environment. Always prioritize safety and compliance by consulting with your institution's EHS department.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.